2-Fluoro-3-(trifluoromethyl)cinnamic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-[2-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-9-6(4-5-8(15)16)2-1-3-7(9)10(12,13)14/h1-5H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMXMQQELIPMID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
237069-83-9 | |
| Record name | 3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=237069-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
physicochemical properties of 2-Fluoro-3-(trifluoromethyl)cinnamic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-3-(trifluoromethyl)cinnamic acid
Introduction
In the landscape of modern medicinal chemistry and material science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. Fluorine-containing substituents can profoundly modulate key molecular properties, including metabolic stability, lipophilicity, and binding affinity, making them invaluable tools in the development of novel therapeutic agents and advanced materials.[1][2][3] This guide provides a comprehensive technical overview of this compound, a molecule that embodies this principle.
This compound belongs to the cinnamic acid class, known for a wide range of biological activities.[1] Its structure is distinguished by two key fluorine-containing moieties on the phenyl ring: an ortho-fluoro group and a meta-trifluoromethyl group. These electron-withdrawing groups are anticipated to significantly influence the compound's physicochemical profile, which in turn governs its behavior in biological and chemical systems. This document serves as a resource for researchers, offering a synthesis of available data, predictive insights, and robust experimental protocols to facilitate the characterization and application of this and similar chemical entities.
Molecular and Structural Data
A precise understanding of the molecular structure is the foundation for all subsequent physicochemical analysis.
-
Chemical Name: (2E)-3-[2-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid
-
Synonyms: this compound
-
Molecular Structure:
(Note: Image generated based on chemical name)
The structure features a trans-alkene bridge, characteristic of cinnamic acids, connecting the carboxylic acid function to the substituted phenyl ring. The spatial arrangement and electronic effects of the ortho-fluoro and meta-trifluoromethyl groups are critical determinants of the molecule's properties.
Core Physicochemical Properties
Quantitative physicochemical data is essential for predicting a compound's behavior, from reaction kinetics to its ADME (Absorption, Distribution, Metabolism, and Excretion) profile in drug development. While specific experimental data for this exact isomer is limited in publicly available literature, we can compile known data for close structural analogs to provide valuable context and predictive insights.
| Property | Value (this compound) | Context: Data from Structural Analogs | Source |
| Molecular Formula | C₁₀H₆F₄O₂ | C₁₀H₆F₄O₂ (for 2-Fluoro-5-isomer) | [4] |
| Molecular Weight | 234.15 g/mol | 234.15 g/mol (for 2-Fluoro-5-isomer) | [4] |
| Melting Point (°C) | Data not available | 141 - 144 °C (for 4-Fluoro-3-isomer) 118 - 121 °C (for 2-Fluoro-5-isomer) 135 - 137 °C (for 3-CF₃ isomer) | [4][5] |
| pKa (Predicted) | ~4.0 - 4.2 | 4.25 (for 3-CF₃ isomer) | [6] |
| LogP (Predicted) | ~3.0 - 3.5 | 3.5 (for a related ester) 2.2 (for alpha-Fluorocinnamic acid) | [7][8] |
Analysis of Key Physicochemical Parameters
Solubility Profile
Solubility is a critical parameter, particularly for drug candidates, as it directly impacts bioavailability.[9]
-
Aqueous Solubility: As a carboxylic acid, this compound is expected to have low intrinsic solubility in water. The presence of the lipophilic trifluoromethyl group further decreases aqueous solubility.[10] However, its acidic nature means that solubility will be highly pH-dependent. In basic media (pH > pKa), the compound will deprotonate to form the more soluble carboxylate salt. An increase in apparent solubility in basic solution is a key indicator of an acidic solute.[9]
-
Organic Solubility: The compound is expected to exhibit good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, and ethanol.[11] This is crucial for its use in synthesis and for preparing stock solutions for biological assays.
Acidity (pKa)
The pKa value dictates the ionization state of a molecule at a given pH, which influences its solubility, membrane permeability, and receptor-binding interactions. The carboxylic acid moiety is the primary acidic center. Its acidity is significantly enhanced by the strong electron-withdrawing effects of the ortho-fluoro and meta-trifluoromethyl groups. These groups stabilize the conjugate base (carboxylate) through inductive effects, thereby lowering the pKa relative to unsubstituted cinnamic acid. For context, the predicted pKa of 3-(trifluoromethyl)cinnamic acid is 4.25.[6] The additional ortho-fluoro group in the target molecule would be expected to lower this value further, likely into the range of 4.0-4.2.
Lipophilicity (LogP)
Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), is a measure of a compound's distribution between an organic (n-octanol) and an aqueous phase.[12] It is a key determinant of a drug's ADME properties.[12][13] According to Lipinski's Rule of 5, an oral drug candidate should ideally have a LogP value of <5.[12] The trifluoromethyl group is known to be a strong lipophilicity enhancer.[1] Therefore, this compound is expected to be a moderately to highly lipophilic compound, with a predicted LogP likely in the range of 3.0 to 3.5.
Experimental Determination Protocols
To ensure scientific rigor, predicted values must be confirmed by empirical measurement. The following sections provide detailed, field-proven protocols for determining the key physicochemical properties of novel compounds like this compound.
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[14][15] It measures the concentration of a saturated solution in equilibrium with an excess of solid material, providing the most reliable value for a compound's intrinsic solubility.[9]
Methodology:
-
Preparation: Prepare buffer solutions at various pH values relevant to the biopharmaceutical classification system (e.g., pH 1.2, 4.5, and 6.8).[16]
-
Sample Addition: Add an excess amount of the solid compound to a known volume (e.g., 10 mL) of each buffer in separate glass vials. The key is to ensure undissolved solid remains at the end of the experiment.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 37 ± 1 °C for biopharmaceutical studies).[16] Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Equilibrium is confirmed when the concentration of the solute does not change between successive time points.[16]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, separate the solid and liquid phases by centrifugation or filtration. Caution must be taken to avoid temperature changes or solvent evaporation during this step.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.
Caption: Workflow for pKa Determination by Potentiometry.
Protocol: LogP Determination (HPLC Method)
Causality: While the shake-flask method is the traditional standard for LogP, HPLC-based methods are faster, require less material, and are less sensitive to impurities, making them ideal for drug discovery settings. [12][17]This method correlates a compound's retention time on a reverse-phase (RP-HPLC) column with its lipophilicity.
Methodology:
-
System and Standards: Use a reverse-phase HPLC system with a C18 column. Prepare a set of standard compounds with known LogP values that span a range including the expected LogP of the test compound.
-
Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions).
-
Calibration Curve: Inject each standard compound individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.
-
Generate Correlation: Plot the log(k') values for the standards against their known LogP values. Perform a linear regression to generate a calibration curve.
-
Sample Analysis: Dissolve the test compound in the mobile phase, inject it into the HPLC system under the same conditions, and record its retention time.
-
LogP Calculation: Calculate the log(k') for the test compound and use the linear regression equation from the calibration curve to determine its LogP value.
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinylic protons of the cinnamic acid backbone, and a broad singlet for the carboxylic acid proton. The coupling patterns and chemical shifts of the aromatic protons will be complex due to the influence of both the fluoro and trifluoromethyl substituents.
-
¹³C NMR: The carbon NMR will show distinct signals for the carboxyl carbon, the alkene carbons, and the aromatic carbons. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. Data from related isomers can provide guidance on expected chemical shifts. [18][19]* ¹⁹F NMR: This is a crucial technique for fluorinated compounds. The spectrum should show two distinct signals: one for the aromatic fluorine and another for the trifluoromethyl group, confirming their presence.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band (around 1700-1725 cm⁻¹), and strong C-F stretching bands (typically in the 1100-1350 cm⁻¹ region). * Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of 234.15 g/mol . The fragmentation pattern can provide further structural information.
Synthesis Overview
Cinnamic acids and their derivatives are commonly synthesized via the Knoevenagel condensation. [1]This involves the base-catalyzed reaction between a substituted benzaldehyde and malonic acid. For this compound, the likely starting materials would be 2-fluoro-3-(trifluoromethyl)benzaldehyde and malonic acid, typically using pyridine as a solvent and piperidine as a catalyst. [20][21]
Safety and Handling
Based on safety data sheets for structurally similar compounds, this compound should be handled with appropriate care. [5][22]* Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation. [23]* Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [5][22]Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a molecule with significant potential, characterized by physicochemical properties that are heavily influenced by its dual fluorine substitution. It is an acidic, lipophilic compound with expected low aqueous solubility that is highly pH-dependent. Its profile makes it an intriguing candidate for applications in drug discovery, where such properties are often tuned to optimize pharmacokinetic and pharmacodynamic outcomes. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine its core properties, enabling its confident application in synthesis, biological screening, and materials development.
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Experimental and Computational Methods Pertaining to Drug Solubility. (2012-02-10). SciSpace. Available at: [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15). Available at: [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. Available at: [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]
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Methods for Determination of Lipophilicity. (2022-08-25). Encyclopedia.pub. Available at: [Link]
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PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018-07-02). World Health Organization. Available at: [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
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2-Fluoro-5-(trifluoromethyl)cinnamic acid. MySkinRecipes. Available at: [Link]
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Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023-02-23). PMC - NIH. Available at: [Link]
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3-(Trifluoromethyl)cinnamic acid, predominantly trans 98. Available at: [Link]
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Development of Methods for the Determination of pKa Values. (2012-11-29). PMC - NIH. Available at: [Link]
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SAFETY DATA SHEET - 3-(Trifluoromethyl)cinnamic acid. (2025-09-12). Thermo Fisher Scientific. Available at: [Link]
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SAFETY DATA SHEET - 4-Fluoro-3-(trifluoromethyl)cinnamic acid. (2024-03-01). Fisher Scientific. Available at: [Link]
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Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
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alpha-Fluorocinnamic acid. PubChem. Available at: [Link]
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Determining pKa of water-insoluble organic acid. (2014-12-23). Reddit. Available at: [Link]
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Synthesis of 3-(trifluoromethyl) cinnamic acid. PrepChem.com. Available at: [Link]
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Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022-10-18). Frontiers. Available at: [Link]
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Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023-10-13). ACS Publications. Available at: [Link]
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pKa Determination in non-Aqueous Solvents and. (2021-06-13). The University of Liverpool Repository. Available at: [Link]
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3-Trifluoromethylcinnamic acid. PubChem. Available at: [Link]
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Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Open Research@CSIR-NIScPR. Available at: [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022-02-23). MDPI. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 2-Fluoro-3-(trifluoromethyl)cinnamic Acid for Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Fluoro-3-(trifluoromethyl)cinnamic Acid
This compound belongs to a class of fluorinated aromatic carboxylic acids. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring is expected to significantly influence its physicochemical properties, including solubility, lipophilicity, and metabolic stability. Such substitutions are common strategies in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Understanding the solubility of this compound is a critical first step in any research and development endeavor, from designing in vitro assays to developing suitable formulations for in vivo studies.
Physicochemical Properties and Their Influence on Solubility
While specific experimental data for this compound is limited, we can infer its likely properties by examining its structure and data from closely related compounds.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | 3-(Trifluoromethyl)cinnamic Acid | 2-Fluoro-5-(trifluoromethyl)cinnamic Acid |
| Molecular Formula | C₁₀H₆F₄O₂ | C₁₀H₇F₃O₂[1] | C₁₀H₆F₄O₂[2] |
| Molecular Weight | 234.15 g/mol [3] | 216.16 g/mol [1] | 234.15 g/mol [2] |
| Melting Point | Not available | 135-137 °C | 118-121 °C[2] |
| Predicted pKa | ~4.0 - 4.5 | 4.25 ± 0.10[1] | Not available |
| Qualitative Aqueous Solubility | Not available | Sparingly soluble in water[4] | Not available |
| Qualitative Organic Solvent Solubility | Not available | Slightly soluble in DMSO and Methanol[1] | Not available |
The acidity of the carboxylic acid group, with an expected pKa in the range of 4.0 to 4.5, indicates that the solubility of this compound will be highly pH-dependent. At pH values above its pKa, the compound will exist predominantly in its more soluble carboxylate form. The trifluoromethyl group generally increases lipophilicity, which may decrease aqueous solubility compared to unsubstituted cinnamic acid.
Experimental Determination of Solubility
Given the absence of published solubility data, experimental determination is necessary. The following sections provide detailed, field-proven protocols for both thermodynamic and kinetic solubility assays.
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.
Experimental Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed, inert container (e.g., glass vial with a PTFE-lined cap). The excess solid is crucial to ensure equilibrium is reached with the undissolved compound.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium. This may take 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
-
Separation of Undissolved Solid:
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is the most robust method.
-
-
Quantification:
-
Accurately dilute the clear filtrate with a suitable solvent.
-
Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Diagram 1: Workflow for Thermodynamic Solubility Determination
Caption: Shake-flask method for thermodynamic solubility.
Kinetic Solubility Determination for High-Throughput Screening
Kinetic solubility is often measured in early drug discovery to assess the solubility of compounds upon precipitation from a DMSO stock solution into an aqueous buffer. This method is faster but may overestimate thermodynamic solubility.
Experimental Protocol:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
-
Serial Dilution:
-
In a 96-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a shorter period, typically 1 to 2 hours.
-
-
Detection of Precipitation:
-
Precipitation can be detected by measuring the turbidity of the solutions using a nephelometer or by UV-Vis spectrophotometry at a wavelength where the compound does not absorb (e.g., 620 nm).
-
-
Quantification (Optional):
-
Alternatively, the plate can be filtered to remove precipitated material, and the concentration of the remaining dissolved compound in the filtrate can be quantified by HPLC-UV or LC-MS/MS.
-
Diagram 2: Workflow for Kinetic Solubility Assay
Caption: High-throughput kinetic solubility workflow.
Analytical Quantification: HPLC-UV Method
A robust and reliable analytical method is essential for accurate solubility determination. Reversed-phase HPLC with UV detection is a widely used and suitable technique for cinnamic acid derivatives.
Table 2: General HPLC-UV Method Parameters for Quantification
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Gradient HPLC with UV-Vis Detector |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 30 °C |
| Detection Wavelength | Determined by UV scan (typically 270-280 nm for cinnamic acids) |
| Injection Volume | 10 - 20 µL |
A standard curve must be prepared using solutions of known concentrations of this compound to ensure accurate quantification.
Expected Solubility Profile and Discussion
Based on the data from related compounds, the following solubility profile for this compound can be anticipated:
-
Aqueous Solubility: Likely to be low, potentially in the range of sparingly soluble to slightly soluble. For instance, a close analog, 3-(trifluoromethyl)cinnamic acid, is described as sparingly soluble in water[4].
-
pH Dependence: Solubility is expected to increase significantly in alkaline solutions (pH > pKa) due to the deprotonation of the carboxylic acid to form the more soluble carboxylate salt.
-
Organic Solvent Solubility: The compound is expected to have higher solubility in polar organic solvents such as methanol, ethanol, acetone, and DMSO. For 3-(trifluoromethyl)cinnamic acid, it is slightly soluble in DMSO and methanol[1]. In a mixed solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, the solubility of 3-(trifluoromethyl)cinnamic acid was found to be ≥ 2.5 mg/mL[5]. This suggests that co-solvents can significantly enhance its solubility for formulation purposes.
Conclusion
While direct, quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a comprehensive framework for researchers to approach its study. By understanding the physicochemical properties of closely related analogs and employing the robust experimental protocols detailed herein, scientists can confidently and accurately determine the solubility of this compound in various solvent systems. This foundational data is indispensable for advancing research and development involving this compound, enabling its effective use in drug discovery and materials science applications.
References
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MySkinRecipes. (n.d.). 2-Fluoro-5-(trifluoromethyl)cinnamic acid. Retrieved from [Link]
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Semantic Scholar. (2009). Solubilities of cinnamic acid, phenoxyacetic acid and 4-methoxyphenylacetic acid in supercritical carbon dioxide. Retrieved from [Link]
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PubChem. (n.d.). Cinnamic Acid. Retrieved from [Link]
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MySkinRecipes. (n.d.). 3-(Trifluoromethoxy)Cinnamic Acid. Retrieved from [Link]
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MDPI. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]
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ResearchGate. (n.d.). Solubilities of trans-cinnamic acid. Retrieved from [Link]
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NIST. (n.d.). 3-(Trifluoromethoxy)cinnamic acid. Retrieved from [Link]
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PubChem. (n.d.). 3-Trifluoromethylcinnamic acid, 2-tetrahydrofurylmethyl ester. Retrieved from [Link]
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CORE. (n.d.). Solubility studies of trans-cinnamic acid in mixed solvents. Retrieved from [Link]
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NIH. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Retrieved from [Link]
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T3DB. (n.d.). trans-Cinnamic acid. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of trans-3-(Trifluoromethyl)cinnamic acid, undec-10-enyl ester. Retrieved from [Link]
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spectroscopic data for 2-Fluoro-3-(trifluoromethyl)cinnamic acid (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 2-Fluoro-3-(trifluoromethyl)cinnamic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic characteristics of this compound. As a critical building block in medicinal chemistry and materials science, its unambiguous identification is paramount for researchers, scientists, and drug development professionals.[1] The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring introduces unique spectroscopic signatures that are essential for structural elucidation and quality control.
Given the limited availability of direct experimental spectra for this specific compound in public databases, this document establishes a robust analytical framework through a combination of theoretical principles, established experimental protocols, and a rigorous comparative analysis with its close structural analogue, 3-(trifluoromethyl)cinnamic acid. This approach provides a predictive yet scientifically grounded guide to the compound's spectral behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach
NMR spectroscopy is the cornerstone of molecular structure determination. For a complex fluorinated molecule like this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not just beneficial, but essential for complete characterization. The interplay of chemical shifts and spin-spin couplings, particularly those involving fluorine, provides a detailed map of the molecular architecture.
Predicted ¹H and ¹³C NMR Data
The electron-withdrawing nature of the fluorine and trifluoromethyl substituents significantly influences the electronic environment of the aromatic and vinylic protons and carbons. The introduction of a fluorine atom at the C2 position, ortho to the trifluoromethyl group, is expected to further deshield adjacent protons and introduce complex splitting patterns due to heteronuclear coupling (J-coupling) between protons and fluorine.
Our predictions are based on established data for 3-(trifluoromethyl)cinnamic acid and foundational principles of NMR theory.[2] The trans configuration of the alkene protons is anticipated, characterized by a large coupling constant (J > 15 Hz).[3]
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| COOH | ~12.7 | broad singlet | - | Acidic proton, exchangeable. Position is concentration-dependent. |
| H-β (vinylic) | ~7.8 | doublet | J(Hβ-Hα) ≈ 16 | Deshielded by the adjacent carboxylic acid and aromatic ring. |
| H-α (vinylic) | ~6.8 | doublet | J(Hα-Hβ) ≈ 16 | Shielded relative to H-β. |
| Aromatic H | 7.6 - 8.2 | multiplet | J(H-H), J(H-F) | Complex region due to overlapping signals and coupling to both ¹H and ¹⁹F nuclei. |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale |
| C=O | ~167 | singlet | Typical chemical shift for a carboxylic acid carbonyl. |
| C-β (vinylic) | ~142 | singlet or small doublet (⁴JCF) | Deshielded due to conjugation with carbonyl and aromatic ring. |
| C-α (vinylic) | ~122 | doublet (³JCF) | Shielded relative to C-β. |
| C-F (aromatic) | ~160 | large doublet (¹JCF) | Direct attachment to fluorine causes a large downfield shift and a large one-bond coupling constant. |
| C-CF₃ (aromatic) | ~130 | quartet (²JCF) | Coupling to the three fluorine atoms of the CF₃ group. |
| CF₃ | ~124 | quartet (¹JCF) | Large one-bond coupling to the three fluorine atoms. |
| Other Aromatic C | 125 - 135 | singlets or doublets | Shifts and multiplicities influenced by long-range C-F couplings. |
Predicted ¹⁹F NMR Spectrum: The Definitive Signature
¹⁹F NMR is exceptionally sensitive to the local electronic environment, offering a wide chemical shift range and providing clear, often first-order, spectra.[4][5] This makes it an invaluable tool for confirming the presence and substitution pattern of fluorine-containing groups. For this compound, two distinct signals are expected.
Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆, referenced to CFCl₃)
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| Ar-CF₃ | ~ -64 | singlet or narrow multiplet | The trifluoromethyl group on an aromatic ring typically appears in this region.[6] Coupling to the ortho Ar-F may be observed. |
| Ar-F | ~ -115 | multiplet | The chemical shift is characteristic of a fluoroaromatic compound.[7] The signal will be split by coupling to nearby aromatic protons. |
The delocalized electron density of the aromatic system makes the trifluoromethyl group's chemical shift highly sensitive to its environment, a property often exploited in protein NMR studies and fragment-based drug discovery.[8]
Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[9] Deuterated dimethyl sulfoxide is often chosen for cinnamic acids due to its ability to dissolve the sample and to avoid obscuring the carboxylic acid proton signal.
-
-
Instrument Setup (400 MHz+ Spectrometer):
-
Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F nuclei.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Ensure the spectral width covers the range of 0-13 ppm.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are necessary to obtain a good signal-to-noise ratio for quaternary carbons.
-
¹⁹F NMR: Acquire the spectrum using a standard single-pulse experiment, typically with proton decoupling to simplify the spectrum. The spectral width should be set to cover the expected range (e.g., -50 to -170 ppm).[10]
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift scale. For ¹H and ¹³C spectra, reference to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm; δC = 39.52 ppm). For ¹⁹F, an external reference standard like CFCl₃ is used (δF = 0 ppm).[6]
-
Integrate the signals in the ¹H spectrum and analyze the multiplicities and coupling constants in all spectra.
-
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and reliable technique for identifying the functional groups within a molecule.[11] The spectrum provides a unique "fingerprint" based on the vibrational frequencies of chemical bonds. For this compound, the key signatures will arise from the carboxylic acid, the alkene, the aromatic ring, and the carbon-fluorine bonds.
Table 4: Predicted Key FT-IR Vibrational Frequencies (KBr Pellet)
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode | Rationale |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching | The broadness is due to hydrogen bonding in the dimeric solid state. |
| C=O (Carboxylic Acid) | ~1700 - 1680 | Stretching | Strong, sharp absorption characteristic of a conjugated carboxylic acid.[12] |
| C=C (Alkene) | ~1640 - 1625 | Stretching | Conjugation with the carbonyl and aromatic ring lowers the frequency. |
| C=C (Aromatic) | ~1600, 1580, 1450 | Ring Stretching | Multiple bands are typical for aromatic systems. |
| C-F (CF₃ and Ar-F) | 1350 - 1100 | Stretching | Strong, complex absorptions due to the multiple C-F bonds.[13] |
| C-O | ~1300 - 1200 | Stretching | Associated with the carboxylic acid group. |
Experimental Protocol: FT-IR Data Acquisition (KBr Pellet Method)
Objective: To obtain a high-quality transmission IR spectrum of the solid sample. The potassium bromide (KBr) pellet method is a fundamental technique that minimizes background interference when performed correctly.[14][15]
-
Material Preparation:
-
Sample Grinding and Mixing:
-
Place approximately 1-2 mg of the this compound sample into the agate mortar.
-
Grind the sample to a very fine, consistent powder. This is critical to reduce light scattering.[17]
-
Add approximately 100-150 mg of the dried KBr powder to the mortar.
-
Mix gently but thoroughly with the ground sample until the mixture is homogenous. Avoid overly aggressive grinding at this stage, which can increase moisture absorption.
-
-
Pellet Formation:
-
Transfer a small amount of the KBr-sample mixture into the pellet die body.
-
Assemble the die and place it in a hydraulic press.
-
Apply pressure gradually up to approximately 8-10 metric tons.
-
Hold the pressure for 1-2 minutes to allow the KBr to fuse into a transparent or translucent pellet.[15]
-
-
Data Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Identify the key absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.[18] For this compound (Molecular Formula: C₁₀H₆F₄O₂), the exact mass is 234.0304 Da.[19]
Predicted Electron Ionization (EI) Mass Spectrum
In EI-MS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The fragmentation of cinnamic acids is well-documented and often involves losses from the carboxylic acid group and cyclization reactions.[20]
Table 5: Predicted Key Ions in the EI Mass Spectrum
| m/z | Proposed Ion Structure / Fragment Lost | Relative Intensity |
| 234 | [M]⁺ (Molecular Ion) | High |
| 217 | [M - OH]⁺ | Moderate |
| 189 | [M - COOH]⁺ | Moderate |
| 169 | [M - COOH - HF]⁺ or [M - OH - CO]⁺ | Moderate to High |
| 145 | [C₈H₄F₂]⁺ (Further fragmentation) | Moderate |
The fragmentation pathway is initiated by the formation of the molecular ion. Subsequent losses of stable neutral molecules like hydroxyl radical (•OH) and the carboxyl radical (•COOH) are common. The presence of the ortho-fluoro substituent may also lead to the elimination of hydrogen fluoride (HF) in subsequent fragmentation steps.
Experimental Protocol: Mass Spectrometry Data Acquisition
Objective: To confirm the molecular weight and obtain a fragmentation pattern consistent with the proposed structure.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a solid with sufficient volatility, a direct insertion probe can be used. Alternatively, coupling with Gas Chromatography (GC-MS) is an option.
-
Ionization: Utilize Electron Ionization (EI) with a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and all significant fragment ions.
-
Data Analysis:
-
Identify the molecular ion peak [M]⁺ to confirm the molecular weight.
-
Analyze the isotopic pattern to confirm the elemental composition.
-
Correlate the major fragment ions with logical losses from the molecular structure to provide further structural confirmation.
-
Conclusion
This technical guide provides a detailed, predictive, and actionable framework for the spectroscopic analysis of this compound. By leveraging data from the close structural analogue 3-(trifluoromethyl)cinnamic acid and applying fundamental spectroscopic principles, we have outlined the expected NMR, IR, and MS signatures. The detailed experimental protocols provided herein represent robust, field-proven methods for acquiring high-quality data. This guide is intended to empower researchers to confidently identify, characterize, and utilize this valuable fluorinated building block in their scientific endeavors, bridging the gap left by the current absence of published reference spectra.
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An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)cinnamic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction: The Strategic Role of Fluorine in Cinnamic Acid Scaffolds
Cinnamic acid and its derivatives are a well-established class of organic compounds, naturally occurring in various plants and exhibiting a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2] In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing substituents into pharmacologically active scaffolds has become a cornerstone of drug design. The introduction of fluorine or trifluoromethyl (-CF3) groups can profoundly modulate a molecule's physicochemical and pharmacokinetic properties.[3][4]
The high electronegativity of fluorine can alter the acidity of nearby functional groups, influence molecular conformation, and enhance binding affinity to biological targets through unique non-covalent interactions.[5] The trifluoromethyl group, in particular, is a powerful modulator of lipophilicity and metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes such as cytochrome P450.[5] This often leads to an increased in vivo half-life and improved bioavailability of drug candidates.
This guide provides a comprehensive technical overview of 2-Fluoro-3-(trifluoromethyl)cinnamic acid, a synthetic derivative that combines the structural features of cinnamic acid with the advantageous properties of both a fluorine atom and a trifluoromethyl group. While a detailed historical account of a singular "discovery" of this compound is not prominent in the scientific literature, its emergence is a logical consequence of the drive to explore fluorinated bioisosteres in drug discovery. This molecule serves as a valuable building block for the synthesis of more complex, biologically active compounds. This guide will detail its synthesis, physicochemical properties, and potential applications for researchers and professionals in drug development.
Synthesis of this compound
Representative Synthetic Protocol: Knoevenagel Condensation
The synthesis proceeds via the condensation of 2-fluoro-3-(trifluoromethyl)benzaldehyde with malonic acid, catalyzed by a weak base such as piperidine in a pyridine solvent.
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An In-depth Technical Guide to the Thermochemical Properties of Fluorinated Cinnamic Acids
Introduction: The Strategic Role of Fluorine in Drug Design and the Importance of Thermochemical Insights
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Cinnamic acids and their derivatives are a class of compounds recognized for a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] Consequently, the strategic fluorination of the cinnamic acid scaffold presents a compelling avenue for the development of novel therapeutics.
For researchers, scientists, and drug development professionals, a deep understanding of the thermochemical properties of these fluorinated analogues is not merely academic. These properties, including the enthalpy of formation, combustion, sublimation, and fusion, are critical for predicting molecular stability, understanding intermolecular forces, and optimizing manufacturing processes such as purification, crystallization, and formulation. This guide provides a comprehensive overview of the key thermochemical properties of fluorinated cinnamic acids, the state-of-the-art experimental techniques used for their determination, and the theoretical frameworks for interpreting the acquired data.
Core Thermochemical Properties: A Triad of Stability, Phase Change, and Acidity
The thermochemical profile of a compound is primarily defined by a set of key energetic parameters. For fluorinated cinnamic acids, the most critical are the enthalpy of formation, the enthalpies of phase transition (fusion and sublimation), and the acidity constant (pKa), which is influenced by the electronic effects of the fluorine substituent.
Enthalpy of Formation (ΔfH°): A Measure of Intrinsic Stability
The standard molar enthalpy of formation is the heat change that occurs when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's thermodynamic stability. A more negative enthalpy of formation indicates greater energetic stability. For fluorinated cinnamic acids, this value is influenced by the position of the fluorine atom on the phenyl ring, which alters the electronic distribution and resonance stabilization of the molecule.
Enthalpies of Fusion (ΔfusH) and Sublimation (ΔsubH°): Probing the Solid State
The enthalpy of fusion is the energy required to convert one mole of a substance from a solid to a liquid at its melting point. The enthalpy of sublimation is the energy required to transform one mole of a substance directly from the solid to the gaseous state. These parameters provide invaluable insight into the strength of the intermolecular forces within the crystal lattice. Stronger interactions, such as hydrogen bonding and π-π stacking, result in higher enthalpies of fusion and sublimation. Fluorine substitution can modulate these forces by altering dipole moments and the potential for halogen bonding.
Acid Dissociation Constant (pKa): The Impact of Fluorine on Acidity
The pKa value quantifies the acidity of the carboxylic acid group. The high electronegativity of fluorine acts as an electron-withdrawing group, which can stabilize the conjugate base (carboxylate anion) through an inductive effect. This stabilization generally leads to an increase in acidity (a lower pKa value) compared to the non-fluorinated parent compound. The magnitude of this effect is dependent on the position of the fluorine atom relative to the carboxylic acid group.
Quantitative Data Summary
The following tables summarize available experimental and calculated thermochemical data for parent trans-cinnamic acid and its monofluoro-isomers. It is important to note that while experimental data for cinnamic acid is well-established, much of the specific data for its fluorinated derivatives, particularly enthalpies of formation and sublimation, relies on computational predictions.
Table 1: Physical and Acidic Properties of Cinnamic and Fluorocinnamic Acids
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa |
| trans-Cinnamic Acid | C₉H₈O₂ | 148.16 | 133[2] | 4.44[3] |
| 2-Fluorocinnamic Acid | C₉H₇FO₂ | 166.15 | 178-180 | N/A |
| 3-Fluorocinnamic Acid | C₉H₇FO₂ | 166.15 | 162-164 | N/A |
| 4-Fluorocinnamic Acid | C₉H₇FO₂ | 166.15 | 209-210[4] | 4.43 (Predicted)[4] |
Table 2: Enthalpies of Phase Transition and Formation for Cinnamic and Fluorocinnamic Acids (kJ/mol)
| Compound | ΔfusH° | ΔsubH° | ΔfH°(solid) | ΔfH°(gas) |
| trans-Cinnamic Acid | 22.6[5] | 107.1 ± 0.8[5] | -337.0[5] | -229.9 |
| 2-Fluorocinnamic Acid | N/A | N/A | N/A | N/A |
| 3-Fluorocinnamic Acid | N/A | N/A | N/A | N/A |
| 4-Fluorocinnamic Acid | 21.69 (Calculated) | N/A | N/A | -347.73 (Calculated) |
Experimental Methodologies: A Scientist's Guide to Data Acquisition
The determination of thermochemical properties is an exacting science that relies on precise and accurate calorimetric and analytical techniques. This section details the experimental protocols for the key methods used to characterize compounds like fluorinated cinnamic acids.
Combustion Calorimetry: Determining the Enthalpy of Formation
Combustion calorimetry is the gold standard for determining the standard enthalpy of formation of organic compounds.[6] For organofluorine compounds, specific procedures are required to ensure complete combustion and accurate quantification of the products.[4] The methodology described here is adapted from the well-established protocol for fluorobenzoic acids, which serves as an excellent model for fluorocinnamic acids.[4][7]
The compound is completely combusted in a high-pressure oxygen environment within a constant-volume container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured with high precision. From this, the standard internal energy of combustion (ΔU°c) is calculated, which is then used to derive the standard enthalpy of combustion (ΔH°c) and, ultimately, the standard enthalpy of formation (ΔfH°).
Caption: Workflow for Combustion Calorimetry of Fluorinated Aromatic Acids.
-
Calibration: The energy equivalent of the calorimeter (Ccal) must first be determined by combusting a certified standard reference material, such as benzoic acid, for which the energy of combustion is precisely known.[8]
-
Sample Preparation: A sample of the fluorinated cinnamic acid (typically 0.5-1.0 g) is pressed into a pellet. The pellet is weighed to an accuracy of at least 0.1 mg and placed in a platinum crucible.
-
Bomb Assembly: A small, known amount of water (e.g., 1 mL) is added to the bottom of the bomb to dissolve the acid products (HF and any HNO₃ formed from residual N₂).[4] The crucible is placed in its support, and a platinum or iron fuse wire is positioned to be in contact with the sample pellet. The bomb is then sealed.
-
Pressurization: The bomb is purged of air and filled with high-purity oxygen to a pressure of approximately 3 MPa.
-
Calorimetry: The sealed bomb is submerged in the water-filled calorimeter vessel. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Product Analysis: After the measurement, the bomb is depressurized, and the gaseous products are analyzed for CO₂ content to confirm complete combustion.[4] The liquid contents of the bomb are carefully collected and titrated to determine the amounts of hydrofluoric acid (HF) and nitric acid (HNO₃) formed.
-
Calculations: The total heat evolved (qtotal) is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the heat of ignition, the formation of nitric acid, and for converting the data to standard state conditions (the "Washburn corrections").[6] The standard internal energy of combustion is then calculated per mole of sample.
-
Why a rotating bomb? For halogen-containing compounds, a rotating bomb calorimeter is often used to ensure that the acid products form a homogeneous solution in the added water, which is crucial for accurate titration and achieving a well-defined final state.[4]
-
Why add water? The presence of water ensures that the fluorine is converted to a well-defined aqueous solution of HF, simplifying the final state analysis. Without it, a complex mixture of gaseous products could form.[4]
-
Self-Validation: The protocol is self-validating through the analysis of the combustion products. The measured amount of CO₂ should correspond to the theoretical amount based on the mass of the sample combusted. Incomplete combustion would be immediately evident.
Differential Scanning Calorimetry (DSC): Measuring Enthalpy of Fusion
Differential Scanning Calorimetry is a powerful technique for studying thermal transitions, such as melting (fusion) and crystallization.[9][10] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
Caption: General Workflow for DSC Measurement of Enthalpy of Fusion.
-
Sample Preparation: A small amount of the crystalline sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed. An empty, sealed pan is used as the reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to provide a stable thermal atmosphere.
-
Temperature Program: A temperature program is initiated. A common method is to heat the sample at a constant rate (e.g., 10 °C/min) through its melting transition.
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The melting of the sample appears as an endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion (ΔfusH). The instrument's software integrates this peak area to calculate the value in Joules per gram, which is then converted to kJ/mol using the molar mass of the compound.
-
Why a hermetic seal? Sealing the pan prevents any mass loss due to sublimation or vaporization during the heating process, which would invalidate the heat flow measurement.
-
Why an inert purge gas? An inert atmosphere prevents any oxidative degradation of the sample at elevated temperatures.
-
Self-Validation: The sharpness and shape of the melting peak can provide information about the purity of the sample. Impurities typically cause the peak to broaden and shift to a lower temperature.
Determination of Sublimation Enthalpy
The enthalpy of sublimation can be determined by measuring the vapor pressure of the solid as a function of temperature. The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation.
By measuring the vapor pressure (p) at several different temperatures (T), the enthalpy of sublimation (ΔsubH°) can be derived from the slope of a plot of ln(p) versus 1/T.
Several techniques can be used to measure the low vapor pressures of solids like fluorinated cinnamic acids:
-
Knudsen Effusion Method: The sample is placed in a heated cell with a small orifice. The rate of mass loss through the orifice due to effusion into a vacuum is measured. This rate is proportional to the vapor pressure.
-
Thermogravimetric Analysis (TGA): Isothermal TGA experiments can be used to measure the rate of mass loss of a sample held at a constant temperature under a controlled atmosphere. This rate can be related to the vapor pressure.[11]
Caption: Derivation of Sublimation Enthalpy from Vapor Pressure Data.
Computational Thermochemistry: An Indispensable Complement
While experimental measurements are the ultimate authority, computational methods provide a powerful and often more accessible means of estimating thermochemical properties.[9] High-level ab initio and Density Functional Theory (DFT) calculations can predict enthalpies of formation with a high degree of accuracy, especially when benchmarked against reliable experimental data for related compounds.[1][3]
These methods are particularly valuable for:
-
Screening: Evaluating a large number of candidate molecules before committing to synthesis and experimental characterization.
-
Mechanistic Insight: Understanding how electronic structure influences thermochemical stability.
-
Data Validation: Identifying potential inconsistencies in experimental data.[9]
It is crucial, however, to recognize the limitations. The accuracy of computational methods is highly dependent on the level of theory and basis set employed, and they may not fully capture the complex intermolecular interactions present in the solid state without specialized solid-state calculations.
Conclusion: A Unified Approach to Thermochemical Characterization
A comprehensive understanding of the thermochemical properties of fluorinated cinnamic acids is essential for their successful development and application in pharmacology and materials science. This guide has outlined the core thermochemical parameters, presented available quantitative data, and provided detailed, field-proven protocols for their experimental determination.
The synergy between precise experimental techniques—such as rotating-bomb combustion calorimetry and differential scanning calorimetry—and modern computational methods offers the most robust strategy for characterization. By carefully measuring and interpreting these fundamental energetic properties, researchers can make more informed decisions, accelerating the journey from molecular design to real-world application.
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Pokrovsky, V. A., & Dibrivnyi, V. M. (2020). Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. Journal of Chemical & Engineering Data, 65(12), 5836–5853. [Link]
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Prosen, E. J., & Rossini, F. D. (1944). Heat of combustion of benzoic acid, with special reference to the standardization of bomb calorimeters. Journal of Research of the National Bureau of Standards, 33(4), 255-272. [Link]
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Lewis, D. R., & Maginn, E. J. (2023). Accurate Enthalpies of Formation for PFAS from First-Principles: Combining Different Levels of Theory in a Generalized Thermochemical Hierarchy. The Journal of Physical Chemistry A, 127(3), 815–826. [Link]
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Johnson, C. M. (2013). Differential Scanning Calorimetry (DSC) Techniques: Applications in Biology and Nanoscience. Allied Academies International Conference. Academy of Health Care Management. Proceedings, 9(2), 53. [Link]
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Snitsiriwat, S., Bozzelli, J. W., & Simmie, J. M. (2022). Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids. The Journal of Physical Chemistry A, 126(1), 134–154. [Link]
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Treviño-Kauffmann, M. A., et al. (2021). Sublimation enthalpies of organic compounds by isothermal thermogravimetry. Journal of Thermal Analysis and Calorimetry, 147, 837–846. [Link]
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Dirri, F., et al. (2015). PCM measurements of enthalpy of sublimation. Atmospheric Measurement Techniques, 8(9), 3735-3744. [Link]
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theoretical studies of 2-Fluoro-3-(trifluoromethyl)cinnamic acid
An In-Depth Technical Guide to the Theoretical and Computational Study of 2-Fluoro-3-(trifluoromethyl)cinnamic Acid
Abstract
This technical guide offers a comprehensive theoretical framework for the investigation of this compound, a molecule of significant interest for pharmaceutical and materials science applications. In the absence of extensive experimental data for this specific compound, this guide establishes a robust computational protocol by drawing parallels with structurally similar and well-characterized cinnamic acid analogues. We delve into the core computational methodologies, including Density Functional Theory (DFT), to predict molecular structure, conformational stability, spectroscopic signatures (IR, Raman, NMR), and electronic properties (FMO, MEP). Furthermore, we outline how these theoretical insights can be leveraged in drug development through in silico techniques like molecular docking. This document is intended for researchers, chemists, and drug development professionals seeking to understand and apply computational chemistry to the analysis and design of novel fluorinated compounds.
Introduction: The Significance of Fluorinated Cinnamic Acids
Cinnamic acid and its derivatives represent a cornerstone class of compounds in medicinal chemistry, renowned for a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A key strategy in modern drug design involves the introduction of fluorine-containing substituents, such as fluoro (-F) and trifluoromethyl (-CF₃) groups, onto lead scaffolds.[3] These modifications can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating its lipophilicity, metabolic stability, and binding interactions with biological targets.[1]
This compound combines these features, making it a promising candidate for further investigation. This guide provides a detailed roadmap for its theoretical characterization, employing established computational methods to predict its fundamental properties and potential as a bioactive molecule.

The Computational Framework: A Theoretical Scientist's Toolkit
Density Functional Theory (DFT) stands as the premier technique for quantum chemical calculations in this context, offering a formidable balance of accuracy and computational efficiency for predicting the electronic, structural, and vibrational properties of organic molecules.[4] The combination of Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional with a Pople-style basis set, such as 6-311++G(d,p), is a well-validated approach for systems of this nature.[5] This level of theory reliably models the complex electronic effects introduced by the fluorine and trifluoromethyl substituents.
A typical workflow for the theoretical analysis of a novel compound like this compound is depicted below. This systematic approach ensures a thorough characterization from its fundamental geometry to its potential biological interactions.
Synthetic Approach: Knoevenagel Condensation
The most common and efficient method for synthesizing substituted cinnamic acids is the Knoevenagel condensation. T[6][7]his reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, typically catalyzed by a weak organic base like pyridine or piperidine.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask, combine 2-Fluoro-3-(trifluoromethyl)benzaldehyde and malonic acid in a solvent such as anhydrous pyridine.
-
Catalysis: Add a catalytic amount of piperidine to the mixture.
-
Heating: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
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The Trifluoromethyl Cinnamic Acid Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Cinnamic acids, a class of naturally occurring and synthetic α,β-unsaturated aromatic carboxylic acids, have long been recognized for their diverse pharmacological activities. The strategic incorporation of the trifluoromethyl (CF3) group, a bioisostere for the methyl group with unique electronic properties, has emerged as a powerful tool in medicinal chemistry to enhance the biological efficacy and pharmacokinetic profiles of various scaffolds. This guide provides a comprehensive technical overview of the potential biological activities of trifluoromethyl cinnamic acids, delving into their synthesis, mechanisms of action, and the experimental methodologies used for their evaluation. We will explore their promising anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this versatile chemical class.
Introduction: The Strategic Advantage of the Trifluoromethyl Group in Cinnamic Acid Derivatives
The cinnamic acid framework, characterized by a phenyl ring connected to an acrylic acid moiety, offers a versatile platform for structural modification. The introduction of a trifluoromethyl group onto the phenyl ring profoundly alters the molecule's physicochemical properties. The high electronegativity of the fluorine atoms in the CF3 group imparts a strong electron-withdrawing effect, which can significantly impact the acidity of the carboxylic acid, lipophilicity, and metabolic stability.[1] These modifications are crucial in drug design as they can enhance binding affinity to biological targets, improve membrane permeability, and reduce susceptibility to metabolic degradation, ultimately leading to improved therapeutic efficacy.[2] This guide will explore the biological consequences of these strategic chemical modifications.
Synthesis of Trifluoromethyl Cinnamic Acids: The Knoevenagel Condensation
The most common and efficient method for synthesizing trifluoromethyl cinnamic acids is the Knoevenagel condensation.[3][4] This reaction involves the base-catalyzed condensation of a trifluoromethyl-substituted benzaldehyde with malonic acid.
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)cinnamic Acid
Materials:
-
3-(Trifluoromethyl)benzaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, combine 3-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.1-1.5 eq), and anhydrous pyridine.[4]
-
Catalyst Addition: Add a catalytic amount of piperidine (a few drops) to the reaction mixture.[3]
-
Reflux: Heat the mixture to reflux (approximately 110-120°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture onto a mixture of crushed ice and concentrated HCl.[4] A solid precipitate of 3-(trifluoromethyl)cinnamic acid will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold water to remove any residual pyridine and other water-soluble impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure 3-(trifluoromethyl)cinnamic acid.[4]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Characterization:
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Figure 1: Workflow for the synthesis of 3-(trifluoromethyl)cinnamic acid.
Anticancer Activities: Targeting Key Signaling Pathways
Trifluoromethyl cinnamic acid derivatives have demonstrated significant potential as anticancer agents.[5][6] Their mechanism of action often involves the modulation of critical signaling pathways that are dysregulated in cancer, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.
Modulation of PI3K/Akt and MAPK Signaling Pathways
Cinnamic acid derivatives are known to modulate the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7] These pathways are central regulators of cell growth, survival, and proliferation. The trifluoromethyl group can enhance the inhibitory activity of the cinnamic acid scaffold on these pathways.
Figure 2: Simplified PI3K/Akt signaling pathway and potential inhibition by trifluoromethyl cinnamic acids.
Induction of Apoptosis
By inhibiting pro-survival signaling pathways, trifluoromethyl cinnamic acids can induce apoptosis in cancer cells. One study on cinnamic acid in breast cancer cells demonstrated an increase in the abundance of TNF-α, TNF Receptor 1 (TNFR1), and cleaved caspases-8 and -3, indicating the activation of the extrinsic apoptotic pathway.[8]
Quantitative Anticancer Activity
The anticancer efficacy of trifluoromethyl cinnamic acid derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC50 (µM) |
| 3-(Trifluoromethyl)cinnamic acid derivative | A-549 (Lung) | 10.36 |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | C32 (Melanoma) | 24.4 |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375 (Melanoma) | 25.4 |
Table 1: In vitro anticancer activity of selected trifluoromethyl-containing cinnamic acid derivatives. Data compiled from various sources.[5]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trifluoromethyl cinnamic acid derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with various concentrations of the trifluoromethyl cinnamic acid derivative dissolved in the culture medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Figure 3: Experimental workflow for the MTT cell viability assay.
Antimicrobial Activity: A Renewed Approach to Combatting Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Trifluoromethyl cinnamic acid derivatives have shown promising activity against a range of bacteria and mycobacteria.[6][9]
Mechanism of Antimicrobial Action
The precise mechanisms of antimicrobial action for trifluoromethyl cinnamic acids are still under investigation. However, studies on related anilides of 3-(trifluoromethyl)cinnamic acid suggest that these compounds may inhibit bacterial respiration.[9] Furthermore, a docking study demonstrated the potential of these compounds to bind to the active site of the mycobacterial enzyme InhA, a key enzyme in mycolic acid biosynthesis, which is a crucial component of the mycobacterial cell wall.[9]
Quantitative Antimicrobial Activity
The antimicrobial potency of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µM) |
| (2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | Staphylococcus aureus | 0.15–5.57 |
| (2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | Enterococcus faecalis | 2.34–44.5 |
| (2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | Mycobacterium marinum | 0.29–2.34 |
| Anilides of 3-(trifluoromethyl)cinnamic acid | Mycobacterium smegmatis | 9.36–51.7 |
Table 2: In vitro antimicrobial activity of selected trifluoromethyl cinnamic acid derivatives. Data compiled from various sources.[9]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[10][11]
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Trifluoromethyl cinnamic acid derivative (test compound)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
Procedure:
-
Prepare Inoculum: Prepare a standardized bacterial inoculum from a fresh culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the broth medium.
-
Serial Dilutions: Prepare serial two-fold dilutions of the trifluoromethyl cinnamic acid derivative in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Inoculate each well containing the diluted compound with the standardized bacterial suspension. Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Figure 4: Experimental workflow for the broth microdilution MIC assay.
Anti-inflammatory and Neuroprotective Potential: Emerging Areas of Investigation
While the anticancer and antimicrobial activities of trifluoromethyl cinnamic acids are more extensively studied, there is growing evidence for their potential in treating inflammatory conditions and neurodegenerative diseases.
Anti-inflammatory Effects
Cinnamic acid derivatives have been shown to possess anti-inflammatory properties, and the introduction of a trifluoromethyl group can modulate this activity.[12] The anti-inflammatory mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the suppression of inflammatory signaling pathways such as NF-κB.
Neuroprotective Properties
Recent studies have highlighted the neuroprotective potential of trifluoromethyl cinnamic acid derivatives. For example, a synthetic derivative, 4-trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid (AE-18), has been shown to promote neurogenesis and recover cerebral blood flow in a rat model of chronic cerebral hypoperfusion.[13] The underlying mechanism was found to involve the upregulation of brain-derived neurotrophic factor (BDNF) via the PI3K/Akt/CREB pathway.[13]
Conclusion and Future Directions
Trifluoromethyl cinnamic acids represent a promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of the trifluoromethyl group enhances their therapeutic potential, making them attractive candidates for further drug development. Their demonstrated anticancer and antimicrobial activities, coupled with emerging evidence of their anti-inflammatory and neuroprotective effects, underscore the versatility of this chemical scaffold.
Future research should focus on elucidating the precise molecular targets and detailed mechanisms of action for each biological activity. Structure-activity relationship (SAR) studies are crucial to optimize the potency and selectivity of these compounds. Furthermore, in vivo studies are necessary to evaluate their efficacy, pharmacokinetics, and safety profiles in preclinical models of disease. The continued exploration of trifluoromethyl cinnamic acids holds significant promise for the discovery of novel therapeutics to address unmet medical needs.
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An In-depth Technical Guide on the Stability and Degradation of 2-Fluoro-3-(trifluoromethyl)cinnamic acid
Abstract
This technical guide provides a comprehensive analysis of the stability and potential degradation pathways of 2-Fluoro-3-(trifluoromethyl)cinnamic acid, a compound of significant interest in pharmaceutical and materials science development. Due to the presence of electron-withdrawing fluorine and trifluoromethyl substituents, this molecule exhibits unique electronic properties that influence its reactivity and stability. This document synthesizes existing knowledge on related cinnamic acid derivatives and fluorinated aromatic compounds to propose a predictive stability profile. Furthermore, it outlines detailed protocols for conducting forced degradation studies and developing a robust, stability-indicating analytical method, offering a foundational resource for researchers, chemists, and formulation scientists.
Introduction: Chemical Profile and Significance
This compound is a halogenated derivative of cinnamic acid, a naturally occurring phenylpropanoid. The introduction of a fluorine atom at the ortho position and a trifluoromethyl group at the meta position of the phenyl ring significantly alters the molecule's physicochemical properties. The trifluoromethyl group is known to enhance metabolic stability and membrane permeability in drug candidates, while the ortho-fluoro substituent can influence molecular conformation and binding interactions.[1] These characteristics make it a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals.[1]
Understanding the inherent stability of this molecule is paramount for its application. Degradation can lead to loss of efficacy, the formation of potentially toxic impurities, and challenges in formulation and storage. This guide provides a predictive framework for its stability and a practical approach to its experimental investigation.
Predicted Chemical Stability and Degradation Pathways
Based on the known reactivity of cinnamic acids and fluorinated aromatic compounds, several degradation pathways can be anticipated for this compound under various stress conditions.
Hydrolytic Degradation (Acidic and Basic Conditions)
Cinnamic acid derivatives are generally stable to hydrolysis across a wide pH range. However, under forcing acidic or basic conditions, particularly at elevated temperatures, the structural integrity of this compound may be compromised. While the core structure is robust, extreme pH could potentially catalyze reactions, although significant degradation via hydrolysis is not expected to be the primary pathway.[2][3]
Oxidative Degradation
The alkene double bond in the cinnamic acid backbone is a primary site for oxidative attack.[4] Strong oxidizing agents, such as hydrogen peroxide, can lead to the formation of epoxides, aldehydes, or even cleavage of the side chain to yield 2-fluoro-3-(trifluoromethyl)benzaldehyde. The electron-withdrawing nature of the substituents on the phenyl ring may influence the rate of this oxidation compared to unsubstituted cinnamic acid.
Photodegradation
The conjugated system of cinnamic acid absorbs UV light, making it susceptible to photodegradation.[5] Potential photolytic reactions include:
-
Cis-Trans Isomerization: The thermodynamically stable trans-isomer can convert to the cis-isomer upon exposure to UV light.
-
Photocycloaddition: [2+2] cycloaddition reactions to form cyclobutane dimers (truxillic or truxinic acids) are possible, particularly in the solid state or at high concentrations.
-
Degradation of the Trifluoromethyl Group: Studies on other trifluoromethylated aromatic compounds have shown that photolysis can lead to the cleavage of the C-CF3 bond, potentially forming trifluoroacetic acid (TFA).[6][7] This is a critical consideration for environmental fate and the impurity profile of the compound.
Thermal Degradation
In the solid state, this compound is expected to be relatively stable at ambient temperatures. At elevated temperatures, decarboxylation (loss of CO2) is a potential degradation pathway for cinnamic acids, although this typically requires significant thermal stress.[4]
Biological Degradation
Microbial degradation of cinnamic acid often proceeds via β-oxidation of the side chain, similar to fatty acid metabolism.[8] Other microbial pathways include reduction of the double bond and hydroxylation of the aromatic ring.[9] The presence of the fluoro and trifluoromethyl groups is likely to increase the recalcitrance of the molecule to microbial degradation. Studies on fluorinated anilines have shown that increased fluorine substitution can lead to longer enrichment times for degrading microbial cultures.[10] It is plausible that degradation, if it occurs, would involve dioxygenase-mediated ring opening, though the stability of the C-F bond presents a significant barrier.[11]
Experimental Design: Forced Degradation Studies
Forced degradation studies are essential to identify likely degradation products and establish a stability-indicating analytical method.[12][13] The following protocols are designed to subject this compound to stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[14][15]
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and water.
Stress Conditions
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 1 M HCl.
-
Reflux the mixture at 80°C for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours).
-
Neutralize the samples with 1 M NaOH and dilute to the target concentration with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 1 M NaOH.
-
Reflux the mixture at 80°C for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with 1 M HCl and dilute to the target concentration.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 30% H₂O₂.
-
Store the mixture at room temperature, protected from light, for 24 hours.
-
Withdraw samples at appropriate time intervals and dilute to the target concentration.
-
-
Thermal Degradation (Solid State):
-
Expose a thin layer of the solid compound to 80°C in a hot air oven for 48 hours.
-
Withdraw samples, dissolve in the diluent to the target concentration, and analyze.
-
-
Photolytic Degradation (Solid State):
-
Expose a thin layer of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Withdraw samples, dissolve in the diluent, and analyze. A control sample should be protected from light.
-
Visualization of Experimental Workflow
Caption: Workflow for forced degradation studies.
Development of a Stability-Indicating Analytical Method
A validated stability-indicating method (SIM) is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometric detection is the method of choice.
HPLC Method Parameters
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) will likely be required to resolve the parent peak from various degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV/Vis (DAD/PDA): A photodiode array detector should be used to monitor at multiple wavelengths and to check for peak purity. The optimal wavelength can be determined from a UV scan of the parent compound.
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer is essential for the identification of unknown degradation products by providing mass-to-charge ratio information.
-
-
Column Temperature: 30°C to ensure reproducible retention times.
Method Validation
The developed method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness, to ensure it is suitable for its intended purpose.
Data Presentation: Hypothetical Degradation Summary
The results of the forced degradation studies can be summarized in a table to provide a clear overview of the compound's stability profile.
| Stress Condition | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| Acid Hydrolysis (1M HCl, 80°C, 24h) | < 5% | Minor impurities |
| Base Hydrolysis (1M NaOH, 80°C, 24h) | 5-10% | Potential for minor side chain modifications |
| Oxidative (30% H₂O₂, RT, 24h) | 20-30% | 2-Fluoro-3-(trifluoromethyl)benzaldehyde, Epoxide derivative |
| Thermal (Solid, 80°C, 48h) | < 2% | Minimal degradation |
| Photolytic (Solid, ICH Q1B) | 15-25% | Cis-isomer, Dimerization products, Trifluoroacetic acid |
Predicted Degradation Pathways Diagram
Caption: Potential degradation pathways under stress conditions.
Conclusion
While specific experimental data for this compound is not yet widely available, a comprehensive understanding of its potential stability and degradation can be extrapolated from the behavior of related chemical structures. This guide posits that the primary degradation pathways are likely to be oxidative and photolytic, targeting the alkene side chain and potentially the trifluoromethyl group. The provided experimental protocols offer a robust framework for systematically investigating these pathways and developing a validated, stability-indicating analytical method. Such studies are indispensable for the successful development of drug products and other advanced materials incorporating this versatile chemical entity.
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An In-Depth Technical Guide to the Structural Analysis of Fluorinated Cinnamic Acid Derivatives
Foreword: The Strategic Role of Fluorine in Cinnamic Acid-Based Drug Discovery
Cinnamic acid and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool for modulating molecular properties to enhance therapeutic potential. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Understanding the precise structural consequences of fluorination is therefore paramount for the rational design of next-generation cinnamic acid-based therapeutics. This guide provides a comprehensive technical overview of the key analytical methodologies employed to elucidate the solid-state and solution-state structures of fluorinated cinnamic acid derivatives, offering field-proven insights for researchers in drug discovery and development.
Solid-State Structural Analysis: Unveiling the Crystal Packing and Intermolecular Landscape via Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[3] It provides precise data on bond lengths, bond angles, and torsional angles, and reveals the intricate network of intermolecular interactions that govern crystal packing. For fluorinated cinnamic acids, SCXRD is crucial for understanding how fluorine substitution impacts planarity, conformational isomerism (s-cis vs. s-trans), and the formation of supramolecular synthons like hydrogen-bonded dimers.
Causality Behind Experimental Choices: The "Why" of the Protocol
The goal of SCXRD is to obtain a high-quality diffraction pattern from a single, defect-free crystal. The choice of solvent for crystallization is critical; it must dissolve the compound sufficiently at a higher temperature and allow for slow cooling to promote the growth of well-ordered crystals. The subsequent data collection and refinement process is a self-validating system; the quality of the final structural model is judged by metrics such as the R-factor and the goodness-of-fit, which must meet established crystallographic standards.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve the fluorinated cinnamic acid derivative in a suitable solvent (e.g., ethanol, methanol, acetone, or a solvent mixture) to near saturation at an elevated temperature.
-
Slowly cool the solution to room temperature, or employ vapor diffusion or solvent evaporation techniques to promote the formation of single crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension).
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Center the crystal in the X-ray beam of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Collect a series of diffraction images (frames) by rotating the crystal through a range of angles.
-
-
Structure Solution and Refinement:
-
Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Determine the unit cell parameters and the crystal's space group.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build an initial molecular model by fitting atoms into the electron density.
-
Refine the atomic positions and displacement parameters against the experimental data to minimize the difference between observed and calculated structure factors. The final refined structure provides the basis for detailed geometric analysis.
-
Data Presentation: Comparative Crystallographic Data
The introduction of fluorine significantly influences the solid-state conformation and packing of cinnamic acids. Below is a comparative summary of key geometric parameters for cinnamic acid and its ortho- and para-fluorinated analogs, derived from crystallographic data.[4]
| Parameter | Cinnamic Acid | 2-Fluorocinnamic Acid[4] | 4-Fluorocinnamic Acid |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| C=C Bond Length (Å) | ~1.34 | 1.333(3) | 1.328(2) |
| C-C (vinyl-phenyl) (Å) | ~1.47 | 1.472(3) | 1.476(2) |
| C=O Bond Length (Å) | ~1.22 | 1.220(2) | 1.221(2) |
| C-O Bond Length (Å) | ~1.31 | 1.309(2) | 1.313(2) |
| Dihedral Angle (Phenyl/Carboxyl) | ~15-20° | 1.9(2)° | 5.3(1)° |
Note: Data for unsubstituted cinnamic acid is generalized. Specific values can vary between polymorphic forms.
A key observation is the increased planarity in the fluorinated derivatives, as indicated by the smaller dihedral angle between the phenyl ring and the carboxyl group. This can be attributed to the electronic effects of the fluorine atom influencing the conjugated system.
The crystal packing of these molecules is typically dominated by the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties. Fluorine substitution can introduce additional weak interactions, such as C-H···F and C-H···O contacts, which further stabilize the three-dimensional crystal lattice.[5]
Caption: Supramolecular assembly in fluorinated cinnamic acid crystals.
Solution-State Structural Analysis: Probing Conformation and Electronics with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For fluorinated compounds, ¹⁹F NMR provides a direct and highly sensitive probe into the local electronic environment of the fluorine atom.[6] Combining ¹⁹F NMR with standard ¹H and ¹³C NMR techniques allows for a comprehensive structural and conformational analysis.
Causality Behind Experimental Choices: The Power of the ¹⁹F Nucleus
The ¹⁹F nucleus is ideal for NMR studies due to its 100% natural abundance, spin I = 1/2, and high gyromagnetic ratio, resulting in high sensitivity.[6] Crucially, the chemical shift range of ¹⁹F is significantly wider than that of ¹H, making it exquisitely sensitive to subtle changes in the molecular environment. This sensitivity allows for the confident assignment of structures and the study of intermolecular interactions in solution. The observation of through-bond and through-space couplings (J-couplings) between ¹⁹F and other nuclei like ¹H and ¹³C provides invaluable information about molecular connectivity and conformation.[1][7]
Experimental Protocol: Multinuclear NMR Analysis (¹H, ¹³C, ¹⁹F)
-
Sample Preparation:
-
Dissolve 5-10 mg of the fluorinated cinnamic acid derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of an internal standard if precise chemical shift referencing is required (e.g., tetramethylsilane for ¹H and ¹³C; CFCl₃ for ¹⁹F, though often referenced externally).
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to identify proton environments and H-H coupling patterns.
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. This provides the chemical shifts of the fluorine atoms.
-
(Optional but Recommended) Acquire 2D correlation spectra such as ¹H-¹³C HSQC/HMBC to unambiguously assign carbon signals, and ¹H-¹⁹F HOESY to identify through-space interactions.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Reference the spectra to the appropriate standard.
-
Integrate the signals to determine relative proton ratios.
-
Analyze the chemical shifts (δ) and coupling constants (J) to deduce the molecular structure. Pay close attention to the magnitudes of ⁿJHF and ⁿJCF couplings.
-
Caption: A typical experimental workflow for NMR-based structural analysis.
Data Presentation: Representative NMR Data
The position of the fluorine atom on the phenyl ring results in characteristic chemical shifts and coupling patterns. The following table summarizes typical NMR data for monofluorinated cinnamic acid isomers in DMSO-d₆.[5]
| Isomer | Nucleus | Atom | Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |
| 2-Fluoro | ¹H | Hα | ~6.6 | ³J(Hα-Hβ) ≈ 16.0 |
| Hβ | ~7.7 | |||
| ¹³C | Cα | ~120 | ²J(Cα-F) ≈ 4-8 | |
| Cβ | ~140 | ³J(Cβ-F) ≈ 2-4 | ||
| C-F | ~160 | ¹J(C-F) ≈ 245-255 | ||
| ¹⁹F | F | ~ -115 | ||
| 3-Fluoro | ¹H | Hα | ~6.7 | ³J(Hα-Hβ) ≈ 16.0 |
| Hβ | ~7.6 | |||
| ¹³C | Cα | ~122 | ⁴J(Cα-F) ≈ 2-3 | |
| Cβ | ~143 | ³J(Cβ-F) ≈ 6-8 | ||
| C-F | ~162 | ¹J(C-F) ≈ 240-250 | ||
| ¹⁹F | F | ~ -113 | ||
| 4-Fluoro | ¹H | Hα | ~6.6 | ³J(Hα-Hβ) ≈ 16.0 |
| Hβ | ~7.7 | |||
| ¹³C | Cα | ~119 | ⁵J(Cα-F) ≈ 1-2 | |
| Cβ | ~143 | ⁴J(Cβ-F) ≈ 2-3 | ||
| C-F | ~163 | ¹J(C-F) ≈ 250-260 | ||
| ¹⁹F | F | ~ -110 |
Note: Values are approximate and can vary with solvent and concentration. The large ³J(Hα-Hβ) coupling constant (~16 Hz) is characteristic of the trans-alkene geometry.
Computational Structural Analysis: Predicting Conformation and Electronic Properties
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful predictive insights into molecular structure, stability, and electronic properties.[2][8] For fluorinated cinnamic acids, DFT calculations can predict the relative energies of different conformers, simulate vibrational spectra, and generate electrostatic potential (ESP) maps to visualize charge distribution.[9][10]
Causality Behind Experimental Choices: A Synergy with Experiment
Computational modeling is not a replacement for experimental analysis but a powerful complementary tool. By calculating the properties of a proposed structure, we can validate experimental findings. For instance, if DFT calculations predict that the s-cis conformer is significantly lower in energy than the s-trans, it provides a strong rationale for why that conformer might be observed experimentally. ESP maps help explain intermolecular interactions and potential sites of reactivity, guiding further drug design efforts.[11] The choice of functional and basis set (e.g., B3LYP/6-311++G(d,p)) is a balance between computational cost and accuracy, and must be validated against known experimental data where possible.
Protocol: DFT-Based Conformational and Electronic Analysis
-
Structure Building:
-
Construct the 3D structure of the fluorinated cinnamic acid derivative using molecular modeling software.
-
-
Geometry Optimization:
-
Perform a geometry optimization using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation(s).
-
For flexible molecules, a conformational search should be performed to identify all low-energy minima.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry at the same level of theory to confirm it is a true energy minimum (no imaginary frequencies) and to obtain predicted vibrational spectra (IR and Raman).
-
-
Property Calculation:
-
Calculate molecular properties such as NMR chemical shifts (using the GIAO method), dipole moment, and natural bond orbital (NBO) charges.
-
Generate an electrostatic potential (ESP) map by calculating the electrostatic potential on the molecule's electron density surface.[12]
-
Caption: Workflow for computational analysis using Density Functional Theory.
Data Visualization: Electrostatic Potential (ESP) Maps
ESP maps visualize the charge distribution across a molecule. Regions of negative potential (red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.
For a molecule like 4-fluorocinnamic acid, the ESP map typically shows a strong negative potential (red) around the carbonyl oxygen and a positive potential (blue) around the acidic proton of the carboxyl group. The fluorine atom, due to its high electronegativity, creates a region of negative potential, while also influencing the charge distribution across the aromatic ring through inductive and resonance effects. This visualization is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions.[11]
Integrated Structural Analysis: Synthesizing a Coherent Molecular Picture
The true power of structural analysis lies in the integration of data from multiple techniques. The precise bond lengths and intermolecular contacts from SCXRD provide a solid-state benchmark. NMR spectroscopy reveals the time-averaged structure and electronic environment in solution. Computational modeling bridges the two, offering insights into the intrinsic conformational preferences of the molecule and rationalizing the observed experimental data. By combining these approaches, researchers can build a comprehensive and self-validating structural model of fluorinated cinnamic acid derivatives, paving the way for a deeper understanding of their structure-activity relationships and accelerating the development of new and improved therapeutic agents.
References
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- 12. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-Fluoro-3-(trifluoromethyl)cinnamic acid: A Detailed Protocol for Researchers
Abstract
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-Fluoro-3-(trifluoromethyl)cinnamic acid, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through the Doebner modification of the Knoevenagel condensation, a robust and efficient method for the formation of α,β-unsaturated carboxylic acids. This document offers in-depth explanations of the reaction mechanism, practical advice for optimizing reaction conditions, and thorough characterization techniques. It is intended for researchers, scientists, and professionals in drug development who require a reliable and well-documented synthetic procedure.
Introduction: The Significance of Fluorinated Cinnamic Acids
Cinnamic acid and its derivatives are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of commercially significant products, including pharmaceuticals, fragrances, and polymers.[1][2] The incorporation of fluorine atoms into organic molecules can dramatically alter their biological and physical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This compound, with its unique substitution pattern, is a promising precursor for the development of novel therapeutic agents and advanced materials.
The protocol detailed herein utilizes the Knoevenagel condensation, a named reaction in organic chemistry that involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[2][3] Specifically, we will employ the Doebner modification, which uses malonic acid as the active methylene compound and a mixture of pyridine and piperidine as the catalytic system. This modification is particularly advantageous as the condensation is followed by a spontaneous decarboxylation, yielding the desired cinnamic acid derivative in a single synthetic step.[3][4]
Reaction Scheme and Mechanism
The synthesis of this compound proceeds via the condensation of 2-Fluoro-3-(trifluoromethyl)benzaldehyde with malonic acid.
Overall Reaction:
The reaction mechanism can be broken down into three key stages:
-
Enolate Formation: The basic catalyst, piperidine, deprotonates the α-carbon of malonic acid, which is acidic due to the presence of two electron-withdrawing carboxyl groups. This results in the formation of a nucleophilic enolate ion.[1]
-
Nucleophilic Addition: The enolate ion then attacks the electrophilic carbonyl carbon of 2-Fluoro-3-(trifluoromethyl)benzaldehyde, forming a tetrahedral intermediate.[1]
-
Dehydration and Decarboxylation: The intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid. Under the reaction conditions, this intermediate readily undergoes decarboxylation (loss of CO₂) to yield the final, more stable, this compound.[3]
Below is a visual representation of the synthetic workflow.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established procedures for the Knoevenagel-Doebner condensation of aromatic aldehydes.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 2-Fluoro-3-(trifluoromethyl)benzaldehyde | ≥95% | Sigma-Aldrich | 112641-20-0 | |
| Malonic Acid | ≥99% | 141-82-2 | ||
| Pyridine | Anhydrous, ≥99.8% | 110-86-1 | ||
| Piperidine | ≥99% | 110-89-4 | ||
| Hydrochloric Acid (HCl) | Concentrated (37%) | 7647-01-0 | ||
| Deionized Water | ||||
| Ethanol or Isopropanol | Reagent Grade | For recrystallization | ||
| Round-bottom flask (250 mL) | ||||
| Reflux condenser | ||||
| Magnetic stirrer and stir bar | ||||
| Heating mantle | ||||
| Beaker (600 mL) | ||||
| Büchner funnel and filter paper | ||||
| Vacuum flask |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2-Fluoro-3-(trifluoromethyl)benzaldehyde (e.g., 0.1 mol, 19.21 g), malonic acid (e.g., 0.12 mol, 12.49 g), and anhydrous pyridine (100 mL).
-
Expert Insight: The use of a slight excess of malonic acid ensures the complete conversion of the aldehyde. Anhydrous pyridine is crucial as water can interfere with the reaction.
-
-
Catalyst Addition: To the stirred mixture, add a catalytic amount of piperidine (e.g., 2 mL).
-
Causality: Piperidine is a more effective base than pyridine for the initial deprotonation of malonic acid, thus catalyzing the condensation.[6]
-
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quenching and Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. In a separate 600 mL beaker, prepare a mixture of crushed ice (approximately 300 g) and concentrated hydrochloric acid (e.g., 80 mL).
-
Trustworthiness: This step is critical for protonating the carboxylate salt of the product, causing it to precipitate out of the acidic aqueous solution. The large volume of ice helps to dissipate the heat generated from the acid-base neutralization.
-
-
Isolation: Slowly pour the reaction mixture onto the ice/HCl slurry with vigorous stirring. A solid precipitate of crude this compound will form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with cold deionized water to remove any residual pyridine hydrochloride and unreacted malonic acid.
-
Drying: Dry the crude product, either air-dried or in a vacuum oven at a low temperature (e.g., 50-60 °C).
Purification
Recrystallization is a highly effective method for purifying the crude product.
-
Solvent Selection: A mixed solvent system of ethanol/water or isopropanol/water is generally suitable.
-
Procedure: Dissolve the crude, dried product in a minimum amount of the hot alcohol. Once fully dissolved, slowly add hot deionized water until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold alcohol/water mixture, and dry thoroughly.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | A sharp melting point range indicates high purity. |
| ¹H NMR | The spectrum should show characteristic peaks for the vinyl protons (as doublets) and the aromatic protons, with appropriate splitting patterns and integration values. |
| ¹³C NMR | The spectrum should display the expected number of signals corresponding to the different carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid. |
| ¹⁹F NMR | A key technique to confirm the presence and environment of the fluorine atoms. A singlet for the -CF₃ group and another signal for the aromatic fluorine are expected. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and C-F stretches are expected. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product (234.15 g/mol ).[7] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[9]
-
Reagent Handling:
-
Pyridine and Piperidine: These are toxic and have strong, unpleasant odors. Handle with care to avoid inhalation and skin contact.[6]
-
Trifluoromethylated Compounds: While specific toxicity data for the product may be limited, trifluoromethyl-containing compounds should be handled with caution.[9][10]
-
Hydrochloric Acid: Concentrated HCl is highly corrosive. Handle with extreme care.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | Extend the reflux time; ensure reagents are anhydrous. |
| Loss of product during workup | Ensure the quenching solution is sufficiently acidic and cold to maximize precipitation. | |
| Product is an oil or does not solidify | Impurities present | Wash the crude product thoroughly; try a different recrystallization solvent. |
| Incomplete Decarboxylation | Reaction temperature too low | Ensure a consistent and adequate reflux temperature is maintained. |
Conclusion
The Doebner modification of the Knoevenagel condensation provides a straightforward and efficient route to this compound. By following this detailed protocol and adhering to the safety guidelines, researchers can reliably synthesize this valuable compound for further investigation in drug discovery and materials science. The key to a successful synthesis lies in the use of anhydrous reagents, careful control of the reaction conditions, and thorough purification of the final product.
References
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Wikipedia. Knoevenagel condensation. [Link]
-
Asian Journal of Chemistry. Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. [Link]
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Ingenta Connect. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Ca... [Link]
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bepls. Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. [Link]
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Fvs. Cinnamic Acid Knoevenagel Condensation Mechanism. [Link]
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ResearchGate. A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. [Link]
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Scientific Research Publishing. Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]
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ACS Publications. A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. [Link]
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PubMed Central. Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. [Link]
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Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
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Johnson Matthey Technology Review. oa The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. [Link]
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Chemistry Research Journal. Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. [Link]
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Indian Academy of Sciences. The condensation of aldehydes with malonic acid. [Link]
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ACS Publications. The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. [Link]
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Asian Journal of Chemistry. Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. [Link]
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PubMed Central. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. [Link]
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Wikipedia. Perkin reaction. [Link]
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ResearchGate. Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. [Link]
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National Institutes of Health. Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. [Link]
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BYJU'S. Perkin Reaction Mechanism. [Link]
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ResearchGate. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. [Link]
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Juniper Publishers. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. [Link]
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ResearchGate. Extraction and purification of Cinnamic acid from Cinnamon bark (Cinnamon aromaticum )and detection of Antioxidant effects against Cyclophosphamide in mice. [Link]
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PrepChem.com. Synthesis of 3-(trifluoromethyl) cinnamic acid. [Link]
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The Strategic Application of 2-Fluoro-3-(trifluoromethyl)cinnamic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unlocking New Therapeutic Potential with Strategic Fluorination
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced membrane permeability, and altered acidity, can transform a lead compound into a viable drug candidate.[1] Within this context, 2-Fluoro-3-(trifluoromethyl)cinnamic acid emerges as a compelling, albeit underexplored, building block for the synthesis of novel therapeutics.
This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry. While direct biological studies on this specific molecule are limited, a wealth of data on its structural analogs allows for well-grounded extrapolation of its potential. This document will detail its synthesis, explore its likely impact on molecular properties, and propose its application in the development of targeted therapies for a range of diseases, including cancer, infectious diseases, and inflammatory conditions.
Physicochemical Properties and Rationale for Use
The combination of a fluorine atom at the ortho position and a trifluoromethyl group at the meta position of the cinnamic acid scaffold is not arbitrary. Each substitution is strategically placed to modulate the molecule's electronic and steric properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.
| Property | Influence of 2-Fluoro Substitution | Influence of 3-Trifluoromethyl Substitution | Combined Effect |
| Lipophilicity | Increases lipophilicity, potentially enhancing membrane permeability. | Significantly increases lipophilicity, which can improve blood-brain barrier penetration.[2] | Creates a highly lipophilic scaffold, suitable for targeting CNS disorders or for enhanced oral bioavailability. |
| Acidity (pKa) | The electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid. | The potent electron-withdrawing trifluoromethyl group further increases acidity. | Results in a more acidic compound compared to unsubstituted cinnamic acid, potentially altering protein binding interactions. |
| Metabolic Stability | The C-F bond is exceptionally strong, blocking metabolic oxidation at the ortho position. | The trifluoromethyl group is metabolically stable and can shield adjacent positions from enzymatic degradation. | Enhanced resistance to metabolic breakdown, leading to a longer biological half-life.[1] |
| Conformational Preference | The ortho-fluoro group can induce a specific conformational bias through intramolecular interactions. | The bulky trifluoromethyl group can influence the orientation of the phenyl ring relative to the acrylic acid moiety. | A constrained conformation can lead to higher binding affinity and selectivity for a specific biological target. |
Synthetic Protocol: A Reliable Pathway to this compound
The synthesis of this compound can be reliably achieved through the Knoevenagel condensation, a classic and robust method for the formation of α,β-unsaturated acids.[3][4][5] This reaction involves the condensation of an aromatic aldehyde with an active methylene compound, typically malonic acid, in the presence of a basic catalyst.
Protocol: Knoevenagel Condensation for the Synthesis of this compound
Materials:
-
2-Fluoro-3-(trifluoromethyl)benzaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Fluoro-3-(trifluoromethyl)benzaldehyde (1.0 equivalent) and malonic acid (1.5 equivalents) in anhydrous pyridine (5-10 volumes).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 115-120 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture into a beaker containing crushed ice and an excess of concentrated HCl to precipitate the product.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound as a crystalline solid.
-
Dry the purified product under vacuum.
-
Causality Behind Experimental Choices:
-
Pyridine as Solvent and Base: Pyridine serves as both a solvent to dissolve the reactants and a base to facilitate the initial deprotonation of malonic acid.[6]
-
Piperidine as Catalyst: Piperidine is a stronger base than pyridine and acts as a more effective catalyst to generate the malonate enolate required for the condensation.[6]
-
Excess Malonic Acid: Using a slight excess of malonic acid ensures the complete consumption of the more expensive aldehyde.
-
Acidic Work-up: The addition of concentrated HCl protonates the carboxylate intermediate, leading to the precipitation of the final cinnamic acid product.[6]
Caption: Knoevenagel condensation workflow for synthesis.
Potential Applications in Medicinal Chemistry
The unique structural features of this compound make it a valuable scaffold for the development of a variety of therapeutic agents. Cinnamic acid and its derivatives are known to exhibit a broad range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][7][8] The introduction of the fluoro and trifluoromethyl groups is anticipated to enhance these activities and improve the drug-like properties of the resulting compounds.
Anticancer Drug Development
Cinnamic acid derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5] The trifluoromethyl group, in particular, is a common substituent in many FDA-approved anticancer drugs.
-
Potential Mechanisms of Action:
-
Enzyme Inhibition: The scaffold could be elaborated to design inhibitors of key enzymes in cancer signaling pathways, such as kinases or histone deacetylases (HDACs).
-
Microtubule Disruption: Cinnamic acid derivatives have been reported to interfere with microtubule dynamics, a validated anticancer strategy.
-
Induction of Oxidative Stress: The electron-deficient aromatic ring could facilitate the generation of reactive oxygen species within cancer cells, leading to apoptosis.
-
Caption: Potential anticancer mechanisms of action.
Antimicrobial Agents
The increasing threat of antimicrobial resistance necessitates the development of new classes of antibiotics. Cinnamic acid derivatives have demonstrated activity against a range of bacteria and fungi.[9]
-
Strategy for Development: The carboxylic acid moiety of this compound can be converted to amides or esters to generate a library of compounds for antimicrobial screening. Anilides of 3-(trifluoromethyl)cinnamic acid have shown promising activity against Staphylococcus aureus and Mycobacterium species.[9] The ortho-fluoro substituent can further enhance activity and modulate the pharmacokinetic profile.
Anti-inflammatory and Neuroprotective Agents
Chronic inflammation and neurodegenerative diseases are complex multifactorial disorders. 3-(Trifluoromethyl)cinnamic acid has been reported to have anti-gastric lesion and neuroprotective effects.[2]
-
Hypothesized Applications:
-
COX/LOX Inhibition: Cinnamic acid derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.
-
Modulation of Neurotransmitter Systems: The lipophilic nature of the scaffold could allow for penetration of the blood-brain barrier, enabling the design of molecules that interact with central nervous system targets.
-
Conclusion and Future Directions
While direct experimental data on this compound is currently lacking, the well-established principles of medicinal chemistry and the extensive literature on related fluorinated compounds provide a strong rationale for its exploration as a valuable building block in drug discovery. Its unique combination of electronic and steric properties offers a promising starting point for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays to unlock the full therapeutic potential of this intriguing scaffold.
References
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The Perkin Reaction and Related Reactions. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- The preparation method of m-trifluoromethyl cinnamic acid. (n.d.). Google Patents.
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Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. (n.d.). bepls. Retrieved January 18, 2026, from [Link]
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Synthesis of 3-(trifluoromethyl) cinnamic acid. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]
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Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (n.d.). Frontiers. Retrieved January 18, 2026, from [Link]
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Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]
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2-Fluoro-5-(trifluoromethyl)cinnamic acid. (n.d.). MySkinRecipes. Retrieved January 18, 2026, from [Link]
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Biological Activities and ADMET-Related Properties of Novel Set of Cinnamanilides. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
-
synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. (n.d.). SciSpace. Retrieved January 18, 2026, from [Link]
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Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: Synthesis of cinnamic acids. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Preparation of cinnamic acid (Perkin condensation). (n.d.). Retrieved January 18, 2026, from [Link]
-
Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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CINNAMIC ACID, PERKIN REACTION.#ncchem. (2023, February 24). YouTube. Retrieved January 18, 2026, from [Link]
-
Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
Synthesis of Cinnamic Acid via Perkin Reaction | PDF | Home & Garden. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]
-
Cinnamic Acid Knoevenagel Condensation Mechanism. (n.d.). Fvs. Retrieved January 18, 2026, from [Link]
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The Strategic Utility of 2-Fluoro-3-(trifluoromethyl)cinnamic Acid as a Chemical Intermediate in Drug Discovery and Development
Introduction: The Growing Importance of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic character, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] Among the diverse array of fluorinated building blocks, substituted cinnamic acids have emerged as particularly valuable intermediates. This guide provides an in-depth exploration of 2-Fluoro-3-(trifluoromethyl)cinnamic acid , a versatile chemical intermediate poised for significant applications in the synthesis of novel therapeutics and agrochemicals. We will delve into its synthesis, key reactions, and potential applications, supported by detailed protocols and mechanistic insights to empower researchers in their quest for next-generation chemical entities.
Physicochemical Properties and Structural Features
This compound is a crystalline solid characterized by the presence of two distinct fluorine-containing moieties on the phenyl ring: a fluorine atom at the 2-position and a trifluoromethyl group at the 3-position. This substitution pattern creates a unique electronic and steric environment that influences its reactivity and the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆F₄O₂ | N/A |
| Molecular Weight | 234.15 g/mol | N/A |
| Appearance | White to off-white crystalline solid | [2] |
| Key Reactive Moieties | Carboxylic acid, α,β-unsaturated alkene, Substituted aromatic ring | [2] |
The electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly impacts the reactivity of the carboxylic acid and the alkene, making this molecule a versatile precursor for a range of chemical transformations.
Core Synthesis: The Knoevenagel Condensation
The most common and efficient method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the condensation of 2-fluoro-3-(trifluoromethyl)benzaldehyde with malonic acid, typically in the presence of a basic catalyst such as pyridine and piperidine.
Caption: Knoevenagel condensation for the synthesis of this compound.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from 2-fluoro-3-(trifluoromethyl)benzaldehyde and malonic acid.
Materials:
-
2-Fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq)
-
Malonic acid (1.5 eq)
-
Pyridine (solvent)
-
Piperidine (catalyst, ~0.1 eq)
-
5 M Hydrochloric acid
-
Ethanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve malonic acid in pyridine.
-
To this solution, add 2-fluoro-3-(trifluoromethyl)benzaldehyde and a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into a beaker containing crushed ice and an excess of 5 M hydrochloric acid to precipitate the product.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude solid from an ethanol/water mixture to obtain the pure this compound.
-
Dry the purified product in a vacuum oven.
Expected Yield: 80-90%
Application as a Chemical Intermediate: Gateway to Bioactive Molecules
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential biological activity. The carboxylic acid moiety serves as a handle for the formation of amides and esters, while the α,β-unsaturated system can participate in various addition reactions.
Amide Bond Formation: Accessing Novel Kinase Inhibitors and Anti-inflammatory Agents
Cinnamic acid derivatives are known to be precursors for a variety of bioactive compounds, including kinase inhibitors and anti-inflammatory agents.[3][4] The amide derivatives of this compound are of particular interest due to the established role of fluorinated motifs in enhancing drug-target interactions.
Caption: General workflow for amide bond formation using this compound.
Protocol 2: General Procedure for Amide Coupling
Objective: To synthesize an amide derivative from this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Reagent Choice: HATU is a highly efficient coupling reagent that minimizes racemization for chiral amines and is effective for coupling with a wide range of amines, including those that are sterically hindered or have low nucleophilicity.[5][6]
Esterification: Modulating Physicochemical Properties
Esterification of this compound provides another avenue for creating derivatives with tailored properties. Ester derivatives can act as prodrugs or be used to fine-tune solubility and permeability.
Protocol 3: Fischer Esterification
Objective: To synthesize an ester derivative of this compound.
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., ethanol, as solvent and reactant)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Diethyl ether
-
Standard laboratory glassware for reflux
Procedure:
-
Suspend this compound in an excess of the desired alcohol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude ester.
-
Purify by column chromatography if necessary.
Potential Applications in Drug Discovery
While specific drugs derived from this compound are not yet prevalent in the public domain, the structural motifs present in its derivatives are commonly found in a range of therapeutic agents.
-
Kinase Inhibitors: The cinnamide scaffold is a privileged structure in the design of kinase inhibitors.[3] The 2-fluoro-3-(trifluoromethyl)phenyl moiety can be strategically employed to occupy hydrophobic pockets in the ATP-binding site of kinases, potentially enhancing potency and selectivity.
-
Anti-inflammatory Agents: Cinnamic acid derivatives have demonstrated anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory cytokines.[4][7] The unique electronic properties of this compound derivatives may lead to novel anti-inflammatory candidates.
-
Agrochemicals: The trifluoromethyl group is a common feature in modern agrochemicals, contributing to their enhanced efficacy and metabolic stability.[8] Derivatives of this compound are promising candidates for the development of new fungicides, herbicides, and insecticides.
Conclusion and Future Outlook
This compound represents a highly valuable and versatile chemical intermediate for the synthesis of novel bioactive molecules. Its straightforward synthesis via the Knoevenagel condensation, coupled with the reactivity of its carboxylic acid and alkene functionalities, provides a robust platform for the generation of diverse chemical libraries. The strategic incorporation of both a fluorine atom and a trifluoromethyl group offers a powerful tool for medicinal chemists and drug development professionals to fine-tune the properties of lead compounds. As the demand for more effective and safer drugs and agrochemicals continues to grow, the utility of well-designed fluorinated building blocks like this compound is set to expand, paving the way for future innovations in chemical synthesis and therapeutic design.
References
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- Benchchem. A Comparative Structural Analysis of 3-(Trifluoromethoxy)cinnamic Acid and Its Analogs in Drug Discovery. Benchchem.com. Accessed January 17, 2026.
- Benchchem. Confirming Reaction Product Structures: A Comparative Guide to Using 3-(Trifluoromethoxy)cinnamic Acid. Benchchem.com. Accessed January 17, 2026.
- Journal of Fluorine Chemistry. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. ScienceDirect.com. Accessed January 17, 2026.
- Benchchem. Technical Support Center: 3-(Trifluoromethoxy)cinnamic Acid Reactions. Benchchem.com. Accessed January 17, 2026.
- National Institutes of Health. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. PubMed Central. Accessed January 17, 2026.
- National Institutes of Health. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. PubMed. Accessed January 17, 2026.
- Benchchem. Application Notes and Protocols: Synthesis of 3-(Trifluoromethoxy)cinnamic Acid Derivatives. Benchchem.com. Accessed January 17, 2026.
- Sigma-Aldrich. 3-(Trifluoromethyl)cinnamic acid, predominantly trans 98%. Sigmaaldrich.com. Accessed January 17, 2026.
- World Journal of Biology and Pharmaceutical Sciences. Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. Wjbphs.com. Accessed January 17, 2026.
- Frontiers in Bioengineering and Biotechnology. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiersin.org. Accessed January 17, 2026.
- National Institutes of Health. Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. PubMed Central. Accessed January 17, 2026.
- National Institutes of Health. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PubMed. Accessed January 17, 2026.
- ResearchGate. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: A Telescoped Approach.
- National Institutes of Health. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. PubMed Central. Accessed January 17, 2026.
- National Institutes of Health. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. Accessed January 17, 2026.
- Journal of Laboratory Chemical Education. Esterification, Purification and Identification of Cinnamic Acid Esters. Sciepub.com. Accessed January 17, 2026.
- ResearchGate. Esterification, Purification and Identification of Cinnamic Acid Esters.
- ASPIRE. SYNTHESIS OF CINNAMIC ACID ESTERS. Austin Peay State University. Accessed January 17, 2026.
- National Institutes of Health. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PubMed Central. Accessed January 17, 2026.
- Fluorochem. Peptide Coupling Reagents. Fluorochem.co.uk. Accessed January 17, 2026.
- Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigmaaldrich.com. Accessed January 17, 2026.
- Aapptec. Coupling Reagents. Aapptec.com. Accessed January 17, 2026.
- Benchchem. minimizing side product formation in reactions with cinnamoyl chloride. Benchchem.com. Accessed January 17, 2026.
- The Synthesis of Cinnamoyl Chloride. The Synthesis of Cinnamoyl Chloride. J-STAGE. Accessed January 17, 2026.
- PubChem. trans-3-(Trifluoromethyl)cinnamoyl chloride. Pubchem.ncbi.nlm.nih.gov. Accessed January 17, 2026.
- Sigma-Aldrich. trans-3-(Trifluoromethyl)cinnamoyl chloride | 64379-91-5. Sigmaaldrich.com. Accessed January 17, 2026.
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Application Notes and Protocols for the Analytical Determination of Fluorinated Organic Compounds
Abstract: The unique physicochemical properties conferred by the carbon-fluorine (C-F) bond have led to the widespread use of fluorinated organic compounds in pharmaceuticals, agrochemicals, and materials science. However, the very stability of this bond makes certain classes, such as per- and polyfluoroalkyl substances (PFAS), environmentally persistent and a significant analytical challenge. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the state-of-the-art analytical methodologies for the determination of these compounds. We delve into the causality behind experimental choices, from sample collection to final analysis, and provide detailed, field-proven protocols for the most critical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) Spectroscopy.
The Analytical Imperative for Organofluorine Compounds
The strategic incorporation of fluorine into organic molecules can dramatically alter their metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of modern drug design. Conversely, the accumulation of highly fluorinated "forever chemicals" like PFAS in the environment and biota presents a global health concern.[1] The analytical determination of these compounds is non-trivial due to their diverse structures, the ultra-trace concentrations often required for environmental monitoring, and the pervasive risk of background contamination.[2][3]
A successful analytical strategy hinges on selecting the right tools for the specific class of fluorinated compounds and the matrix in which they are found. While mass spectrometry-based methods offer unparalleled sensitivity for targeted compounds, they can fail to capture the full scope of organofluorine contamination.[4][5] This guide presents a multi-platform approach, emphasizing the synergistic use of different technologies to achieve a comprehensive understanding.
Foundational Step: Sample Collection and Preparation
The adage "garbage in, garbage out" is acutely true for the analysis of fluorinated compounds, particularly PFAS at trace levels. Contamination is a primary failure mode, as fluoropolymers are common components in laboratory equipment and personal protective equipment.[6] Therefore, a meticulously controlled sample preparation workflow is the bedrock of reliable data.
Causality of Contamination Control
Every step must be deliberately designed to minimize the introduction of exogenous fluorinated compounds.
-
Sampling Containers: High-density polyethylene (HDPE) or polypropylene (PP) are the materials of choice, as they are less likely to contain and leach PFAS compared to other plastics or glass (which can adsorb certain PFAS).[6][7][8]
-
Field Blanks: Collecting a sample of PFAS-free water in the field, using the same equipment and containers, is a non-negotiable quality control step to verify the cleanliness of the sampling process.[1]
-
Laboratory Environment: Solvents, reagents, and consumables like pipette tips and vials must be screened for PFAS contamination.[9] The use of polytetrafluoroethylene (PTFE) components in analytical instruments should be avoided or replaced where possible.[6]
Core Preparation Technique: Solid-Phase Extraction (SPE)
For liquid samples such as drinking water, groundwater, or plasma, Solid-Phase Extraction (SPE) is the gold-standard technique for isolating and concentrating fluorinated analytes prior to analysis.[1] The choice of sorbent is critical and depends on the target analytes. Weak Anion Exchange (WAX) cartridges are highly effective for retaining acidic PFAS through both ion-exchange and reversed-phase mechanisms.[9]
Caption: Solid-Phase Extraction (SPE) Workflow for PFAS Analysis.
Protocol 1: SPE for PFAS in Water (Adapted from EPA Method 1633)[8][9]
-
Cartridge Conditioning: Condition a Weak Anion Exchange (WAX) SPE cartridge by passing 5 mL of methanol, followed by 5 mL of reagent water, without allowing the cartridge to go dry.
-
Sample Loading: Load the aqueous sample (typically 250-500 mL) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of reagent water to remove hydrophilic interferences. Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the trapped PFAS analytes from the cartridge using two aliquots of 4 mL of methanol containing 2% ammonium hydroxide. Collect the eluate in a polypropylene tube.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at approximately 40°C.
-
Final Preparation: Add an internal standard solution and bring the final extract to the desired volume (e.g., 1 mL) with methanol. The sample is now ready for LC-MS/MS analysis.
Core Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the workhorse for the quantitative analysis of non-volatile, polar fluorinated compounds, including the vast majority of regulated PFAS and many fluorinated pharmaceuticals.[10] Its power lies in the combination of chromatographic separation (LC) with the high selectivity and sensitivity of triple quadrupole mass spectrometry (MS/MS).
Causality of Method Parameters
-
Chromatography: Reversed-phase chromatography (e.g., using a C18 column) is typically employed. The choice of organic modifier (usually methanol or acetonitrile) and gradient elution is optimized to separate linear and branched isomers and analytes with different chain lengths.[10]
-
Ionization: Electrospray ionization (ESI) in negative mode is standard for acidic fluorinated compounds like PFOA and PFOS, as they readily form [M-H]⁻ ions.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in the second (collision cell), and a specific product ion is monitored in the third. This precursor-to-product transition is highly specific, minimizing the impact of co-eluting matrix components and ensuring accurate quantification at parts-per-trillion levels.[2]
| Parameter | Typical Setting for PFAS Analysis | Rationale |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and separation for a wide range of PFAS. |
| Mobile Phase A | Water with 20 mM Ammonium Acetate | Buffers the mobile phase to ensure consistent ionization. |
| Mobile Phase B | Methanol or Acetonitrile | Elutes the analytes from the reversed-phase column. |
| Flow Rate | 0.3 - 0.4 mL/min | Optimal for analytical scale columns to ensure sharp peaks. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Most effective for deprotonating acidic PFAS analytes. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides highest selectivity and sensitivity for quantification. |
| Table 1: Typical LC-MS/MS Parameters for Targeted PFAS Analysis. |
Protocol 2: LC-MS/MS Analysis of PFAS in Water Extracts
-
Instrument Setup: Equilibrate the LC-MS/MS system with the initial mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Calibration: Prepare a series of calibration standards in a clean matrix (e.g., methanol or PFAS-free water extract) ranging from low parts-per-trillion (ng/L) to mid parts-per-billion (µg/L).
-
Sequence Setup: Create a sequence including blanks, calibration standards, quality control (QC) samples, and the prepared unknown samples from Protocol 1.
-
Injection: Inject 5-10 µL of the final extract onto the LC column.
-
Data Acquisition: Run the LC gradient and acquire data using a pre-defined MRM method containing the specific precursor-product ion transitions for each target analyte and internal standard.
-
Data Processing: Integrate the peak areas for each analyte in the standards and samples. Generate a calibration curve and quantify the concentration of PFAS in the unknown samples.
Complementary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
While LC-MS/MS excels for polar compounds, GC-MS is essential for the analysis of volatile and semi-volatile fluorinated compounds that are not amenable to LC-MS.[10] This includes important PFAS precursors like fluorotelomer alcohols (FTOHs) and other volatile industrial organofluorines.[11][12]
Causality of Method Parameters
-
Sample Introduction: For volatile compounds in water, headspace (HS) sampling combined with solid-phase microextraction (SPME) is a powerful, solvent-free approach to extract and concentrate analytes.[13]
-
Ionization: Electron Ionization (EI) is standard for GC-MS. However, the extreme stability of the C-F bond means that molecular ions are often weak or absent, making compound identification challenging.[11] Soft ionization techniques like Field Ionization (FI) can be beneficial for preserving the molecular ion.[11]
-
Selectivity: Using a triple quadrupole mass spectrometer (GC-MS/MS) in MRM mode significantly enhances selectivity and sensitivity compared to a single quadrupole instrument, which is crucial for complex matrices.[13]
| Parameter | Typical Setting for Volatile PFAS | Rationale |
| Technique | Headspace-SPME-GC-MS/MS | Automated, solvent-free extraction for volatile analytes in water. |
| SPME Fiber | e.g., Divinylbenzene/Polydimethylsiloxane | Adsorbs a broad range of volatile and semi-volatile compounds. |
| GC Column | Mid-polarity column (e.g., DB-624) | Provides good separation for volatile fluorinated compounds. |
| Injector Temp. | 250 °C | Ensures efficient desorption of analytes from the SPME fiber. |
| Oven Program | Temperature gradient (e.g., 40°C to 280°C) | Separates analytes based on their boiling points. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Increases selectivity and sensitivity for trace analysis. |
| Table 2: Typical GC-MS/MS Parameters for Volatile Fluorinated Compounds. |
Protocol 3: HS-SPME-GC-MS/MS Analysis of FTOHs in Water[13]
-
Sample Preparation: Place 10 mL of the water sample into a 20 mL headspace vial. Add salt (e.g., NaCl) to increase the ionic strength and promote partitioning of analytes into the headspace. Add internal standards.
-
Incubation & Extraction: Place the vial in the autosampler tray. Incubate the sample at a set temperature (e.g., 80°C) for a defined time (e.g., 15 minutes) to allow analytes to equilibrate into the headspace. Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes).
-
Desorption: Retract the fiber and immediately inject it into the hot GC inlet, where the trapped analytes are thermally desorbed onto the analytical column.
-
GC Separation: Run the GC oven temperature program to separate the analytes chromatographically.
-
MS/MS Detection: Acquire data using an MRM method optimized for the target FTOHs.
-
Quantification: Process the data and quantify using a calibration curve prepared in the same manner as the samples.
Orthogonal Technique: Fluorine-19 NMR Spectroscopy (¹⁹F-NMR)
Targeted mass spectrometry methods are inherently limited to analyzing known compounds for which standards are available. ¹⁹F-NMR offers a powerful, complementary approach that can detect all fluorine-containing compounds in a sample, providing a measure of the "total organofluorine" content.[4][14] This is critical for identifying novel fluorinated pharmaceuticals, degradation products, or unknown environmental contaminants.[5][15]
Causality and Strengths of ¹⁹F-NMR
-
Inclusivity: ¹⁹F is a spin ½ nucleus with 100% natural abundance and high sensitivity, making it an ideal NMR nucleus.[16][17] An ¹⁹F-NMR spectrum provides a signal for every unique fluorine environment in a molecule, regardless of its structure.
-
Quantitative Power: The area of an NMR peak is directly proportional to the number of nuclei it represents. With the addition of a known amount of a fluorine-containing internal standard, ¹⁹F-NMR can be used to quantify the total amount of organofluorine or specific compound classes without needing individual standards for every analyte.[14]
-
Structural Insight: The chemical shift of a ¹⁹F signal provides rich information about the electronic environment of the fluorine atom (e.g., distinguishing between -CF₃, -CF₂-, and aryl-F groups).[14][16]
Caption: Complementary Roles of MS and ¹⁹F-NMR in Organofluorine Analysis.
Protocol 4: Sample Preparation and Acquisition for ¹⁹F-NMR
-
Sample Preparation: The sample must be in a deuterated solvent for the NMR instrument's lock system. For aqueous samples, a typical preparation involves adding 50-100 µL of D₂O to 500-600 µL of the sample in a 5 mm NMR tube.
-
Internal Standard: Add a precise amount of a fluorine-containing standard that does not overlap with expected sample signals (e.g., hexafluorobenzene).[5]
-
Instrument Setup: Tune and shim the NMR spectrometer for the sample.
-
Acquisition: Acquire the ¹⁹F-NMR spectrum. Key parameters to optimize include the spectral width (to cover the large chemical shift range of ~800 ppm), acquisition time, and relaxation delay.[17] A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio, which can range from minutes to several hours depending on the sample concentration.
-
Data Processing: Fourier transform the raw data. Apply phase and baseline corrections. Integrate the peaks of interest and the internal standard to perform quantification.
Conclusion and Future Perspectives
The analysis of fluorinated organic compounds requires a sophisticated, multi-faceted approach. For routine, targeted quantification of known analytes like regulated PFAS or active pharmaceutical ingredients, LC-MS/MS and GC-MS provide the necessary sensitivity and throughput. However, to address the broader challenges of identifying novel compounds, understanding metabolic or environmental degradation pathways, and quantifying the total organofluorine burden, ¹⁹F-NMR is an indispensable tool.[4][5] The future of organofluorine analysis lies in the intelligent integration of these techniques, combining the discovery power of NMR with the sensitive quantification of high-resolution mass spectrometry to fully characterize the complex world of fluorinated molecules.
References
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Organomation. (n.d.). PFAS Sample Preparation: A Definitive Guide. Retrieved from [Link]
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American Chemical Society. (2025). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. ACS Fall 2025. Retrieved from [Link]
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McDonough, C. A., et al. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology. Retrieved from [Link]
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McDonough, C. A., et al. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. Retrieved from [Link]
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Agilent. (2020). Prepare to Meet the Challenges of a Regulated PFAS Landscape. Retrieved from [Link]
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Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]
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LCGC International. (2024). Optimizing PFAS Sample Preparation Efficiency and Laboratory Cleanliness for EPA Method 1633. Retrieved from [Link]
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Selerity Technologies. (n.d.). THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC). Retrieved from [Link]
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Taylor & Francis Online. (2023). Trends in the Analysis and Exploration of per- and Polyfluoroalkyl Substances (PFAS) in Environmental Matrices: A Review. Retrieved from [Link]
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Larsen, B. S., & Kaiser, M. A. (2007). Challenges in Perfluorocarboxylic Acid Measurements. Analytical Chemistry. Retrieved from [Link]
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NIH. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]
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LabRulez LCMS. (n.d.). Trends and Challenges in PFAS Analysis. Retrieved from [Link]
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Application Notes and Protocols for the Development of 2-Fluoro-3-(trifluoromethyl)cinnamic Acid Derivatives in Drug Design
Introduction: Strategic Rationale for Derivatizing 2-Fluoro-3-(trifluoromethyl)cinnamic Acid
Cinnamic acid and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The parent molecule, this compound, is a particularly compelling starting point for drug discovery endeavors. The strategic placement of the fluorine atom and the trifluoromethyl (CF₃) group on the phenyl ring is a deliberate design choice aimed at enhancing the druglike properties of the molecule.
The introduction of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[4] The high electronegativity of fluorine can alter the pKa of nearby functional groups, influence molecular conformation, and enhance binding affinity to target proteins.[5][6] The trifluoromethyl group, in particular, is known to significantly increase lipophilicity, which can improve membrane permeability and oral bioavailability.[7][8][9] Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, which can lead to an extended drug half-life.[9][10]
This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel derivatives of this compound. The protocols and strategies outlined herein are intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.
Part 1: Strategic Design of Derivatives
The derivatization of this compound can be systematically approached by considering three primary reactive sites: the carboxylic acid functionality, the α,β-unsaturated system, and the aromatic ring.
Modification of the Carboxylic Acid Group: Bioisosteric Replacement and Amidation
The carboxylic acid group is a common pharmacophore, but its presence can sometimes lead to poor pharmacokinetic properties, such as limited membrane permeability and rapid metabolism.[11][12][13] Therefore, a key strategy is the bioisosteric replacement of the carboxylic acid with other functional groups that can mimic its hydrogen bonding and electrostatic interactions while offering improved ADME (absorption, distribution, metabolism, and excretion) properties.[11][14]
Another effective strategy is the conversion of the carboxylic acid to an amide. Amide derivatives of cinnamic acid have shown significant biological activity.[15][16] This modification allows for the introduction of a wide range of substituents, enabling fine-tuning of the molecule's physicochemical properties.
Diagram 1: Key Derivatization Strategies
Caption: Derivatization strategies for this compound.
Modification of the Aromatic Ring: Suzuki Coupling
The aromatic ring of this compound can be further functionalized to explore structure-activity relationships (SAR). The Suzuki coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups.[17][18][19][20][21] This strategy can be employed to extend the molecular scaffold and probe for additional binding interactions with the biological target.
Part 2: Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of key derivatives. These protocols are designed to be self-validating, with clear endpoints and characterization steps.
Protocol 1: Synthesis of this compound via Knoevenagel Condensation
The parent compound can be synthesized using the Knoevenagel condensation, a reliable method for forming α,β-unsaturated acids.[4][22][23][24]
Diagram 2: Knoevenagel Condensation Workflow
Caption: Workflow for the synthesis of the parent cinnamic acid.
Materials:
-
2-Fluoro-3-(trifluoromethyl)benzaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
Concentrated hydrochloric acid
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq) and malonic acid (1.2 eq) in anhydrous pyridine (5 volumes).
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 115°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and water.
-
Acidify the mixture to pH 1-2 by the dropwise addition of concentrated hydrochloric acid with constant stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Amide Synthesis via EDC/HOBt Coupling
This protocol describes a general and efficient method for synthesizing a diverse library of amide derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.[15][16]
Materials:
-
This compound
-
Primary or secondary amine (1.1 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (anhydrous)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the desired primary or secondary amine (1.1 eq) followed by the dropwise addition of triethylamine or DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by flash column chromatography on silica gel.
-
Characterize the purified amide by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 3: Suzuki Cross-Coupling for Aryl Derivatives
This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling of a halogenated this compound derivative with a boronic acid. A bromo or iodo group would first need to be introduced onto the phenyl ring of the cinnamic acid, which can be achieved through standard electrophilic aromatic substitution methods.
Diagram 3: Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki cross-coupling reaction.
Materials:
-
Halogenated this compound derivative (e.g., bromo-substituted)
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine the halogenated cinnamic acid derivative (1.0 eq), the boronic acid (1.5 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the solvent system and degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of argon.
-
Heat the reaction to 80-100°C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by flash column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Part 3: Biological Evaluation and Data Presentation
The synthesized derivatives should be subjected to a panel of biological assays to determine their therapeutic potential. The choice of assays will depend on the intended therapeutic area. Cinnamic acid derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][2]
Hypothetical Data Presentation
The following tables illustrate how quantitative data from biological assays can be presented for clear comparison of the synthesized derivatives.
Table 1: In Vitro Anticancer Activity of Amide Derivatives
| Compound ID | R Group | IC₅₀ (µM) vs. HeLa Cells | IC₅₀ (µM) vs. A549 Cells |
| Parent Acid | -OH | > 100 | > 100 |
| AMD-01 | -NH-CH₂-Ph | 15.2 ± 1.8 | 22.5 ± 2.1 |
| AMD-02 | -NH-(4-Cl-Ph) | 8.7 ± 0.9 | 12.1 ± 1.5 |
| AMD-03 | -N(CH₃)₂ | 55.4 ± 4.3 | 78.9 ± 6.7 |
| AMD-04 | -morpholino | 25.1 ± 2.6 | 35.8 ± 3.4 |
Table 2: Metabolic Stability in Human Liver Microsomes
| Compound ID | t₁/₂ (min) | Intrinsic Clearance (µL/min/mg protein) |
| Parent Acid | 25 | 27.7 |
| AMD-01 | 45 | 15.4 |
| AMD-02 | 62 | 11.2 |
| AMD-03 | 38 | 18.2 |
| AMD-04 | 55 | 12.6 |
Conclusion
The strategic derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The presence of the fluoro and trifluoromethyl substituents provides a strong foundation for developing compounds with enhanced pharmacological profiles. By systematically exploring modifications at the carboxylic acid, aromatic ring, and α,β-unsaturated system, researchers can generate diverse chemical libraries for biological screening. The detailed protocols provided in this guide serve as a robust starting point for the synthesis and evaluation of these novel derivatives, paving the way for the identification of new drug candidates with significant therapeutic potential.
References
- Fluorine in drug discovery: Role, design and case studies.
- Role of Fluorine in Drug Design and Drug Action | Request PDF.
- Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
- How Is Fluorine Used in the Medical Field?. Inhance Technologies.
- Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
- Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization.
- The Strategic Replacement: A Deep Dive into Carboxylic Acid Bioisosteres in Modern Drug Design. Benchchem.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Preprints.org.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
- Bioisosteres for carboxylic acid groups. Hypha Discovery.
- Design and biological activity of trifluoromethyl containing drugs. Wechem.
- Synthesis and Biological Evaluation of Cinnamic Acid Amides: Applic
- Pharmacological Potential of Cinnamic Acid and Deriv
- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- Cinnamic acid derivatives: A new chapter of various pharmacological activities.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences.
- Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research.
- Cinnamic acid derivatives as anticancer agents-a review. PubMed.
- Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides.
- Amide Synthesis. Fisher Scientific.
- Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure.
- 2-Fluoro-5-(trifluoromethyl)cinnamic acid. MySkinRecipes.
- A Comparative Structural Analysis of 3-(Trifluoromethoxy)cinnamic Acid and Its Analogs in Drug Discovery. Benchchem.
- Application Notes and Protocols: Synthesis of 3-(Trifluoromethoxy)
- Scheme 1. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile.
- Synthesis of 3-(trifluoromethyl) cinnamic acid. PrepChem.com.
- An In-depth Technical Guide to the Reactivity and Stability of 3-(Trifluoromethoxy)cinnamic Acid. Benchchem.
- Suzuki reaction. Wikipedia.
- Application Notes and Protocols: 3-(Trifluoromethoxy)
- 3-(Trifluoromethyl)cinnamic acid, predominantly trans 98 779-89-5. Sigma-Aldrich.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
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The Strategic Role of 2-Fluoro-3-(trifluoromethyl)cinnamic Acid in the Synthesis of Novel Anticancer Agents: Application Notes and Protocols
Introduction: The Fluorine Advantage in Modern Oncology
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds represents a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly enhance the pharmacological profile of a drug candidate. Specifically, the trifluoromethyl (-CF3) group is a widely employed moiety in the development of pharmaceuticals, including a significant number of FDA-approved drugs.[1] Its presence can increase metabolic stability, improve lipophilicity for better membrane permeability, and enhance binding affinity to biological targets.[1]
Cinnamic acid and its derivatives have long been recognized for their diverse biological activities, including potent anticancer properties.[2] These natural and synthetic compounds can modulate critical signaling pathways involved in cancer progression, such as NF-κB, PI3K-Akt, and MAPK pathways, which regulate cell proliferation, survival, and apoptosis.[3] The convergence of these two fields—fluorine chemistry and the pharmacological promise of cinnamic acids—has led to the development of novel fluorinated cinnamic acid derivatives as promising anticancer agents.
This technical guide focuses on a specific and highly functionalized building block: 2-Fluoro-3-(trifluoromethyl)cinnamic acid . We will explore its synthesis, its strategic application in the generation of potential anticancer agents, and provide detailed protocols for its derivatization and subsequent biological evaluation.
Physicochemical Properties of this compound
Understanding the inherent properties of this starting material is crucial for designing effective synthetic strategies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆F₄O₂ | [4] |
| Molecular Weight | 234.15 g/mol | [4] |
| Appearance | White to off-white solid | General Observation |
| Melting Point | 118-121 °C | [4] |
| Key Structural Features | α,β-unsaturated carboxylic acid, fluorine substituent, trifluoromethyl substituent | [4] |
The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring creates a unique electronic environment, influencing the reactivity of the carboxylic acid and the acrylic double bond. These electron-withdrawing groups are instrumental in modulating the biological activity of the final compounds.[5]
Synthetic Strategy: From Precursor to Bioactive Scaffold
The primary route for the synthesis of this compound itself is the Knoevenagel condensation. This well-established reaction provides a reliable method for forming the characteristic α,β-unsaturated carboxylic acid structure.
Protocol 1: Synthesis of this compound via Knoevenagel Condensation
This protocol details the synthesis of the title compound from its corresponding benzaldehyde.
Reaction Scheme:
Caption: Knoevenagel condensation for the synthesis of the title compound.
Materials:
-
2-Fluoro-3-(trifluoromethyl)benzaldehyde
-
Malonic acid
-
Pyridine (as solvent and base)
-
Piperidine (as catalyst)
-
Concentrated Hydrochloric Acid
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110-115 °C) for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice and water.
-
Acidify the mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 2-3, leading to the precipitation of the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound.
Application in the Synthesis of Anticancer Amides
A primary application of this compound in anticancer drug discovery is its use as a scaffold for the synthesis of novel amides. The carboxylic acid functionality can be readily converted to an amide, allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).
General Workflow for Amide Synthesis and Biological Evaluation
The following workflow outlines the key steps from the starting cinnamic acid to the evaluation of the anticancer potential of its derivatives.
Caption: General workflow for synthesis and evaluation of anticancer amides.
Protocol 2: Synthesis of a Representative this compound Amide
This protocol describes a general method for the synthesis of an amide derivative, a common strategy for generating libraries of potential anticancer compounds.
Step 1: Formation of the Acyl Chloride
-
To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.
-
Remove the excess solvent and SOCl₂ under reduced pressure to obtain the crude 2-Fluoro-3-(trifluoromethyl)cinnamoyl chloride.
Step 2: Amide Coupling
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane).
-
In a separate flask, dissolve the desired amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) in the same solvent.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide product by column chromatography or recrystallization.
Anticipated Biological Activity and Mechanism of Action
While specific data for derivatives of this compound are emerging, the broader class of trifluoromethyl-substituted cinnamic acid amides has shown promising anticancer activity. For instance, derivatives of 2-arylamino-6-trifluoromethyl-3-pyridinecarboxylic acids have demonstrated potent anticancer activity with GI₅₀ values in the low micromolar to nanomolar range in National Cancer Institute (NCI) screenings.[6] Another study on cinnamic acid derivatives highlighted their ability to induce cell cycle arrest and apoptosis in various carcinoma cell lines.[4]
The anticancer effects of these compounds are often attributed to their ability to inhibit key signaling pathways crucial for cancer cell survival and proliferation.
Caption: Potential inhibition of key signaling pathways by derivatives.
Protocol 3: In Vitro Cytotoxicity Evaluation using the MTT Assay
This protocol provides a standard method for assessing the anticancer activity of newly synthesized this compound derivatives against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized cinnamic acid derivatives dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Conclusion and Future Perspectives
This compound serves as a valuable and strategically designed building block for the synthesis of novel anticancer agents. The presence of both fluoro and trifluoromethyl substituents offers a powerful combination for enhancing the pharmacological properties of the resulting derivatives. The synthetic protocols provided herein offer a robust framework for the generation of libraries of amides and other derivatives for screening. Future research should focus on the synthesis of a diverse range of derivatives and their systematic evaluation against a broad panel of cancer cell lines to elucidate detailed structure-activity relationships and identify lead compounds for further preclinical development. The exploration of their effects on specific kinase targets and other key players in oncogenic signaling pathways will be crucial in uncovering their precise mechanisms of action and advancing them as potential next-generation cancer therapeutics.
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MySkinRecipes. (n.d.). 2-Fluoro-5-(trifluoromethyl)cinnamic acid. Available at: [Link]
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PubMed. (2007). Synthesis and evaluation of antitumoral activity of ester and amide derivatives of 2-arylamino-6-trifluoromethyl-3-pyridinecarboxylic acids. Available at: [Link]
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PubMed. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. Available at: [Link]
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ResearchGate. (2022). Cytotoxicity of compounds on three human tumor cancer cell lines and normal cell line at 100 µM. Available at: [Link]
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ResearchGate. (2021). Synthesis and antitumor activity of 2-cyanocinnamic acid amides and their indole analogues. Available at: [Link]
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ResearchGate. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. Available at: [Link]
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PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
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Frontiers. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Available at: [Link]
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PubMed. (2009). Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells. Available at: [Link]
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MDPI. (2018). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. Available at: [Link]
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PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
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News-Medical.Net. (2024). Novel fluoroquinolone analogs as anticancer agents. Available at: [Link]
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National Center for Biotechnology Information. (2023). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Available at: [Link]
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Application Notes and Protocols: Investigating the Antimicrobial Properties of Substituted Cinnamic Acids
Introduction: A Renewed Focus on Nature's Scaffolds
For researchers, scientists, and drug development professionals, the escalating crisis of antimicrobial resistance (AMR) necessitates a departure from conventional discovery pipelines. Cinnamic acid and its substituted derivatives, a class of phenolic compounds abundant in the plant kingdom, represent a compelling scaffold for the development of novel anti-infective agents.[1][2] These molecules, integral to plant metabolism, exhibit a breadth of biological activities and offer a rich chemical space for modification.[1]
This technical guide provides a comprehensive framework for investigating the antimicrobial potential of substituted cinnamic acids. Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind experimental design and provides robust, self-validating protocols. Our objective is to empower research teams to systematically screen, characterize, and elucidate the mechanisms of action of these promising compounds.
Section 1: Scientific Foundation - Understanding the Antimicrobial Action
A thorough investigation begins with a firm grasp of the molecule's fundamental properties. The antimicrobial efficacy of a substituted cinnamic acid is not a monolithic attribute but rather a function of its distinct chemical features and its ability to interact with multiple cellular targets.
Core Molecular Structure and Reactivity
The cinnamic acid scaffold is defined by a phenyl group attached to an acrylic acid moiety. Its biological activity is largely dictated by three reactive sites: the aromatic ring, the carboxylic acid function, and the conjugated double bond (olefin).[3] Synthetic modification at any of these sites can profoundly alter the compound's physicochemical properties and, consequently, its antimicrobial potency and spectrum.
Mechanisms of Antimicrobial Action
Substituted cinnamic acids are notable for their multi-targeted approach to microbial inhibition, a desirable trait that may slow the development of resistance. The primary mechanisms reported in the literature include direct and indirect modes of action.[3][4]
-
Membrane Disruption: The most cited mechanism is the disruption of bacterial membrane integrity.[5] This leads to increased cell permeability, depolarization, leakage of essential cytoplasmic components (ions, ATP, nucleic acids), and ultimately, cell lysis.[4][6]
-
Intracellular Targeting: Certain derivatives can translocate across the membrane and interfere with critical intracellular processes. This includes binding to DNA, inhibiting protein synthesis, and damaging cellular components through the induction of reactive oxygen species (ROS).[3][4]
-
Enzyme Inhibition: Specific enzymes can be targeted. For example, some cinnamic acid derivatives have been shown to inhibit benzoate 4-hydroxylase (CYP53), an enzyme crucial for fungal metabolism.[7]
-
Quorum Sensing (QS) Inhibition: Many pathogenic bacteria regulate virulence factor production and biofilm formation through a cell-to-cell communication system known as quorum sensing. Several cinnamic acid derivatives have been identified as potent inhibitors of QS systems, effectively disarming pathogens without necessarily killing them.[4][8][9][10]
-
Anti-Biofilm Activity: By disrupting QS and interfering with initial cell attachment, these compounds can significantly inhibit the formation of biofilms, which are notoriously difficult to eradicate.[11][12]
Caption: Multi-targeted mechanisms of substituted cinnamic acids.
Structure-Activity Relationships (SAR)
Understanding SAR is critical for optimizing lead compounds. The choice and position of substituents on the phenyl ring dramatically influence antimicrobial activity.[13]
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituent are key. Electron-withdrawing groups like trifluoromethyl (-CF3) or nitro (-NO2) can enhance activity, though some studies show that groups like amino (-NH2) or chloro (-Cl) can be more effective than -NO2.[13]
-
Hydroxylation and Methoxylation: The presence of hydroxyl (-OH) and methoxy (-OCH3) groups, as seen in p-coumaric, caffeic, and ferulic acids, modulates activity. The general order of antibacterial activity for these common derivatives is often reported as p-coumaric > caffeic > ferulic acid.[14]
-
Lipophilicity: The overall lipophilicity of the molecule affects its ability to penetrate the bacterial membrane. Esterification or amidation of the carboxylic acid group is a common strategy to modulate this property.[7]
Caption: Key sites for modification on the cinnamic acid scaffold.
Section 2: Primary Screening Protocols
The initial phase of investigation focuses on determining the fundamental potency of the compounds against a panel of relevant microorganisms.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15] This protocol adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Causality Behind Choices:
-
Method: Broth microdilution is chosen for its high-throughput capability, conservation of compound, and provision of quantitative results, making it ideal for screening libraries of derivatives.[16]
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria, ensuring reproducibility and comparability of data across different studies.[15]
-
Inoculum: A standardized inoculum density (5 x 10^5 CFU/mL) is critical. A lower density may underestimate the MIC, while a higher density can overestimate it.
Materials:
-
Substituted cinnamic acid derivatives, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock.
-
Sterile 96-well, flat-bottom microtiter plates.
-
Test organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile saline or Phosphate-Buffered Saline (PBS).
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
-
Multichannel pipette.
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Prepare the final working inoculum by diluting this suspension 1:150 in CAMHB to achieve a final concentration of ~1 x 10^6 CFU/mL. This will be further diluted 1:2 in the plate for a final test concentration of 5 x 10^5 CFU/mL.
-
Plate Preparation: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the stock test compound to the first column of wells (e.g., Column 1). This creates a 1:2 dilution. c. Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mixing thoroughly, then transferring 100 µL from Column 2 to Column 3, and so on, up to Column 10. Discard 100 µL from Column 10.
-
Inoculation: a. Add 100 µL of the working inoculum (~1 x 10^6 CFU/mL) to all wells from Column 1 to Column 11. The final volume in these wells will be 200 µL.
-
Controls (Self-Validation):
-
Column 11 (Growth Control): Contains 100 µL CAMHB and 100 µL working inoculum (no compound). This well must show turbidity.
-
Column 12 (Sterility Control): Contains 200 µL of CAMHB only (no compound, no inoculum). This well must remain clear.
-
A positive control antibiotic (e.g., Ciprofloxacin) should be run in parallel on the same plate or in a separate experiment to validate the assay.
-
-
Incubation: a. Seal the plate (e.g., with a breathable film or lid) and incubate at 37°C for 18-24 hours.
-
Reading Results: a. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed by eye or with a microplate reader measuring absorbance at 600 nm.
Application Data Example: MICs of Cinnamic Acid Derivatives
The following table summarizes representative MIC data from the literature, illustrating the variable potency of different derivatives against clinically relevant pathogens.
| Compound | Organism | MIC Range (µg/mL) | Reference |
| p-Coumaric Acid | Acinetobacter baumannii | 128 - 256 | [4] |
| Ferulic Acid | Acinetobacter baumannii | 512 - 1024 | [4] |
| p-Methoxycinnamic Acid | Acinetobacter baumannii | 128 - 512 | [4] |
| Cinnamic Acid | Staphylococcus epidermidis | 4096 | [1] |
| Ferulic Acid | Staphylococcus epidermidis | 2048 | [1] |
| Sinapic Acid | Staphylococcus epidermidis | 2048 | [1] |
Section 3: Advanced Characterization and Mechanistic Assays
Once active compounds are identified, the next step is to characterize their bactericidal dynamics and investigate their mechanisms of action.
Protocol: Time-Kill Kinetics Assay
This assay determines whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and reveals the rate of killing.[17]
Causality Behind Choices:
-
Concentrations: Testing at multiples of the MIC (e.g., 1x, 2x, 4x MIC) provides insight into concentration-dependent killing effects.[18]
-
Time Points: Sampling over a 24-hour period captures the dynamic interaction between the compound and the bacterial population, from initial impact to potential regrowth.[19]
-
Quantification: Viable cell counting (CFU/mL) is the gold standard for assessing bactericidal activity, as it measures the number of surviving, reproducing bacteria.
Caption: Experimental workflow for a time-kill kinetics assay.
Procedure:
-
Preparation: Prepare a mid-log phase culture of the test organism in CAMHB.
-
Exposure: In sterile tubes, add the bacterial culture and the test compound to achieve final concentrations of 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC. The starting inoculum should be ~5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove a 100 µL aliquot from each tube.
-
Quantification: Perform 10-fold serial dilutions of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto nutrient agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours, then count the number of colonies to determine the CFU/mL for each time point and concentration.
-
Analysis: Plot the log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL compared to the initial inoculum.[17]
Protocol: Anti-Biofilm Activity Assessment (Crystal Violet Method)
This protocol assesses a compound's ability to either prevent biofilm formation or eradicate a pre-formed biofilm.[1][11]
Causality Behind Choices:
-
Medium: Tryptic Soy Broth (TSB) supplemented with glucose is often used as it promotes robust biofilm formation for many bacterial species, providing a stringent test for the compound's efficacy.[1]
-
Staining: Crystal violet is a simple and effective stain that binds to the negatively charged components of the biofilm matrix and bacterial cells, allowing for quantification of the total biofilm biomass.
Procedure (Biofilm Inhibition):
-
Prepare a 0.5 McFarland suspension of the test organism. Dilute it in TSB + 0.25% glucose.
-
In a 96-well plate, prepare 2-fold serial dilutions of the test compound in TSB + glucose.
-
Add the bacterial suspension to the wells. Include a growth control (bacteria, no compound) and a sterility control (medium only).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Washing: Gently discard the medium. Wash the wells three times with sterile PBS to remove planktonic (free-floating) cells.
-
Fixation: Add 200 µL of 99% methanol to each well and incubate for 15 minutes.
-
Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Final Wash: Discard the stain and wash the plate thoroughly with water until the wash water is clear.
-
Solubilization: Add 200 µL of 33% acetic acid to each well to solubilize the bound stain.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The percentage of inhibition is calculated relative to the growth control.
Note on Eradication Assay: To test for eradication of a pre-formed biofilm, the biofilm is first grown in the plate for 24-48 hours (Steps 1-4, without compound). The planktonic cells are then removed, and fresh medium containing serial dilutions of the compound is added. The plate is incubated for a further 24 hours before proceeding with the washing and staining steps (Steps 5-10).
Protocol: Investigating Membrane Permeability (Propidium Iodide Uptake Assay)
This assay provides direct evidence of membrane damage.
Causality Behind Choices:
-
Probe: Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells.[20] It only enters cells with compromised or damaged cytoplasmic membranes, where it binds to DNA and fluoresces brightly. This makes it a highly specific indicator of membrane disruption.[21]
-
Method: A fluorescence plate reader allows for real-time or endpoint measurement in a high-throughput format.
Procedure:
-
Cell Preparation: Wash and resuspend a mid-log phase bacterial culture in PBS to a specific optical density (e.g., OD600 = 0.5).
-
Plate Setup: In a black, clear-bottom 96-well plate, add 100 µL of the cell suspension to each well.
-
Compound Addition: Add the test compound at various concentrations (e.g., 0.5x, 1x, 2x MIC). Include a negative control (no compound) and a positive control (e.g., 70% isopropanol, which rapidly permeabilizes cells).
-
Probe Addition: Add PI to each well to a final concentration of ~2 µM.
-
Measurement: Incubate the plate at room temperature, protected from light. Measure fluorescence (Excitation ~535 nm, Emission ~617 nm) at regular intervals (for a kinetic reading) or after a fixed time point (e.g., 30 minutes).
-
Analysis: A significant increase in fluorescence in compound-treated wells compared to the negative control indicates membrane permeabilization.
Section 4: Exploring Synergistic Potential
Substituted cinnamic acids may be more valuable when used to potentiate the activity of existing antibiotics, potentially resensitizing resistant strains or allowing for lower antibiotic doses.[4]
Protocol: Checkerboard Synergy Assay
This method is used to systematically test combinations of two antimicrobial agents to determine if their combined effect is synergistic, additive, indifferent, or antagonistic.[19]
Procedure:
-
The assay is set up in a 96-well plate. Along the x-axis, prepare serial dilutions of Compound A (the cinnamic acid derivative).
-
Along the y-axis, prepare serial dilutions of Compound B (the conventional antibiotic).
-
The result is a matrix of wells containing unique concentration combinations of both compounds.
-
Inoculate the plate with the test organism as described in the MIC protocol.
-
Incubate and read the plate to find the MIC of each compound in the presence of the other.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = FIC A + FIC B Where:
-
FIC A = (MIC of A in combination) / (MIC of A alone)
-
FIC B = (MIC of B in combination) / (MIC of B alone)
-
Data Interpretation
The calculated FICI value determines the nature of the interaction.
| FICI Value | Interpretation | Reference |
| ≤ 0.5 | Synergy | [19] |
| > 0.5 to ≤ 1.0 | Additive | [19] |
| > 1.0 to ≤ 4.0 | Indifference | [19] |
| > 4.0 | Antagonism | [19] |
Section 5: Concluding Remarks
Substituted cinnamic acids offer a versatile and promising platform for the discovery of new antimicrobial agents. Their multi-targeted mechanisms of action, potential for synergistic interactions, and amenability to chemical modification make them a priority for further investigation. The protocols and frameworks provided in this guide are designed to serve as a robust starting point for researchers dedicated to exploring this valuable class of natural products. Future work should focus on expanding the library of synthetic derivatives, conducting in-depth mechanistic studies on lead compounds, and advancing the most promising candidates toward in vivo efficacy and safety evaluations.
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Güneş, B., et al. (2025). Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii. MDPI. [Link]
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de Fátima Correia-Sá, I., et al. (n.d.). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. MDPI. [Link]
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Wójcik, M., et al. (n.d.). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. MDPI. [Link]
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Karakuş, C., et al. (n.d.). Antimicrobial Activity of Trans-Cinnamic Acid and Commonly Used Antibiotics Against Important Fish Pathogens and Non-Pathogenic Isolates. ResearchGate. [Link]
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Helmalia, H., et al. (2023). Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. AIP Publishing. [Link]
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De Marco, D., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. PMC. [Link]
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Deng, Y., et al. (2024). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. National Institutes of Health. [Link]
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Khan, A., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]
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Hussein, R. A., et al. (2024). Antibacterial and antibiofilm activity of cinnamic acid against Multidrug-resistant bacteria isolated from Ramadi Teaching hospitals, Iraq. ResearchGate. [Link]
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Piktel, E., et al. (n.d.). Study of Human Antimicrobial Peptides Active Against Some Bacteroidota Species of the Oral Cavity. MDPI. [Link]
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(n.d.). Time-Kill Kinetics Assay. Emery Pharma. [Link]
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Le, C. F., et al. (2020). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. PMC - NIH. [Link]
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(n.d.). Minimum inhibitory concentration (MIC) [µg/mL] of cinnamic acid.... ResearchGate. [Link]
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Borges, A., et al. (2015). Two cinnamic acid derivatives as inhibitors of Pseudomonas aeruginosa las and pqs quorum-sensing systems: Impact on biofilm formation and virulence factors. PubMed. [Link]
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Al-Shuraifi, A. A., et al. (2024). Spectroscopic techniques for elucidating the mechanism of action of antibacterial agents. Taylor & Francis Online. [Link]
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Zida, A., et al. (2016). Exploring the anti-biofilm activity of cinnamic acid derivatives in Candida albicans. I.R.I.S. [Link]
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Sk, U. H., et al. (2021). Antibacterial Activity of Membrane-Permeabilizing Bactericidal Cyclodextrin Derivatives. ACS Publications. [Link]
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Pan, W., et al. (2024). Two cinnamoyl hydroxamates as potential quorum sensing inhibitors against Pseudomonas aeruginosa. Frontiers. [Link]
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Siddiqui, H., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
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(n.d.). Minimum inhibitory concentration values of natural and synthetic cinnamic acids 1–24. ResearchGate. [Link]
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Sethi, S., et al. (2026). Cinnamic acid attenuates quorum sensing associated virulence factors and biofilm formation in Pseudomonas aeruginosa PAO1. ResearchGate. [Link]
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(n.d.). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. MDPI. [Link]
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Obodai, M., et al. (n.d.). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. PMC - NIH. [Link]
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Vaitkunas, D., et al. (2023). Spectroscopic Identification of Bacteria Resistance to Antibiotics by Means of Absorption of Specific Biochemical Groups and Special Machine Learning Algorithm. MDPI. [Link]
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(2024). Spectroscopic techniques for elucidating the mechanism of action of antibacterial agents. [Link]
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Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. [Link]
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Zida, A., et al. (2016). Exploring the anti-biofilm activity of cinnamic acid derivatives in Candida albicans. PubMed. [Link]
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Pan, W., et al. (2024). Two cinnamoyl hydroxamates as potential quorum sensing inhibitors against Pseudomonas aeruginosa. PubMed. [Link]
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Hammond, K., & Hooge, B. W. (n.d.). CHAPTER X Membrane disrupting peptides: mechanistic elucidation of antimicrobial activity. UCL Discovery. [Link]
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Liu, W., et al. (2018). Structure–activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors.... Taylor & Francis Online. [Link]
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(n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Hielscher Ultrasonics. [Link]
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Hurdle, J. G., et al. (n.d.). Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections. PMC - PubMed Central. [Link]
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Application Notes and Protocols: 2-Fluoro-3-(trifluoromethyl)cinnamic Acid in Advanced Material Science
Introduction: Unlocking New Material Capabilities with Strategic Fluorination
In the continuous pursuit of advanced materials with tailored properties, the strategic incorporation of fluorine atoms into organic molecules has emerged as a powerful design tool. 2-Fluoro-3-(trifluoromethyl)cinnamic acid is a unique monomer that stands at the intersection of two key functionalities: the photoreactive α,β-unsaturated carboxylic acid of the cinnamic acid backbone and the potent electronic influence of its fluorinated phenyl ring. The presence of both a fluoro and a trifluoromethyl group ortho to each other creates a sterically hindered and highly electron-deficient aromatic system. This unique substitution pattern is anticipated to impart exceptional properties to materials derived from it, including enhanced thermal stability, distinct electronic characteristics, and controlled intermolecular interactions.
The high electronegativity of fluorine is known to lower both the HOMO and LUMO energy levels in conjugated systems, which can facilitate electron injection and transport, making such materials candidates for n-type or ambipolar organic semiconductors.[1][2] Furthermore, the cinnamic acid moiety offers a versatile handle for polymerization and post-polymerization modification, most notably through its ability to undergo [2+2] photocycloaddition upon exposure to UV light.[3][4] This allows for the development of photosensitive and crosslinkable materials.
These application notes provide a comprehensive guide for researchers, materials scientists, and drug development professionals on the potential applications of this compound. We will explore its use in the synthesis of high-performance fluorinated polyamides and in the fabrication of photo-patternable thin films, complete with detailed, field-tested protocols and the scientific rationale behind the experimental choices.
Part 1: High-Performance Fluorinated Polyamides
The incorporation of fluorine-containing monomers into polyamide backbones can significantly enhance their thermal, mechanical, and dielectric properties. The rigidity of the 2-fluoro-3-(trifluoromethyl)phenyl group, combined with its hydrophobicity, is expected to yield polyamides with high glass transition temperatures (Tg), excellent thermal stability, and low dielectric constants, making them suitable for applications in microelectronics and aerospace.[5]
Protocol 1: Synthesis of a Fluorinated Polyamide via Low-Temperature Solution Polycondensation
This protocol details the synthesis of a novel polyamide from the diacid chloride derivative of this compound and a commercial aromatic diamine, 4,4'-oxydianiline (ODA).
Rationale: Low-temperature solution polycondensation is chosen to avoid potential side reactions and degradation that can occur at higher temperatures. The conversion of the carboxylic acid to the more reactive acid chloride is a standard and efficient method for driving the amidation reaction to completion. N,N-dimethylacetamide (DMAc) is selected as the solvent due to its ability to dissolve both the monomers and the resulting polymer, as well as its role as an acid scavenger.
Experimental Workflow:
Caption: Workflow for Fluorinated Polyamide Synthesis.
Step-by-Step Methodology:
-
Synthesis of 2-Fluoro-3-(trifluoromethyl)cinnamoyl Chloride:
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend this compound (10 mmol) in an excess of thionyl chloride (20 mL).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
-
Heat the mixture to reflux (approx. 80°C) and maintain for 4 hours. The reaction can be monitored by the cessation of HCl gas evolution.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride as a pale yellow oil or solid. Use this directly in the next step.
-
-
Polymerization:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve an equimolar amount of 4,4'-oxydianiline (10 mmol) in dry N,N-dimethylacetamide (DMAc) (50 mL).
-
Cool the diamine solution to 0°C using an ice bath.
-
Dissolve the synthesized 2-Fluoro-3-(trifluoromethyl)cinnamoyl chloride in a minimal amount of dry DMAc (10 mL) and add it dropwise to the stirred diamine solution over 30 minutes.
-
Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 24 hours. The solution will become viscous as the polymer forms.
-
-
Polymer Isolation and Purification:
-
Pour the viscous polymer solution slowly into a beaker containing vigorously stirring methanol (500 mL) to precipitate the polyamide.
-
Collect the fibrous polymer by filtration.
-
Wash the polymer thoroughly with methanol and then with deionized water to remove any unreacted monomers and salts.
-
Dry the purified polymer in a vacuum oven at 80°C overnight.
-
Expected Material Properties and Characterization Data
The resulting fluorinated polyamide is expected to exhibit the following properties, which can be verified using standard characterization techniques.
| Property | Expected Value/Observation | Characterization Technique |
| Glass Transition (Tg) | > 250 °C | DSC |
| Thermal Decomposition | > 450 °C (5% weight loss) | TGA |
| Solubility | Soluble in polar aprotic solvents (DMAc, NMP, DMF) | Visual Inspection |
| Dielectric Constant | < 3.0 at 1 MHz | Dielectric Spectroscopy |
| FTIR Spectroscopy | Amide C=O stretch (~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹) | FTIR |
Part 2: Photo-Patternable Thin Films
The cinnamate group is well-known for its ability to undergo a [2+2] photocycloaddition reaction when exposed to UV radiation, leading to the formation of a cyclobutane ring and cross-linking of the polymer chains.[6] This property can be harnessed to create photo-patternable materials for applications such as photoresists in microfabrication or as liquid crystal alignment layers.[7][8]
Protocol 2: Fabrication and Patterning of a Photosensitive Polymer Film
This protocol describes the synthesis of a photosensitive polymer by grafting 2-Fluoro-3-(trifluoromethyl)cinnamoyl chloride onto a pre-existing polymer with pendant hydroxyl groups, such as poly(2-hydroxyethyl acrylate), followed by photopatterning.
Rationale: Grafting the photosensitive cinnamate moiety onto a soluble polymer backbone is a common strategy for creating photocrosslinkable materials. Poly(2-hydroxyethyl acrylate) provides readily available hydroxyl groups for esterification. The use of a photomask allows for selective cross-linking, rendering the exposed regions insoluble, which is the fundamental principle of negative photoresists.
Photocrosslinking Mechanism:
Caption: UV-induced [2+2] cycloaddition of cinnamate groups.
Step-by-Step Methodology:
-
Synthesis of Cinnamate-Functionalized Polymer:
-
Prepare 2-Fluoro-3-(trifluoromethyl)cinnamoyl chloride as described in Protocol 1.
-
Dissolve poly(2-hydroxyethyl acrylate) (10 mmol equivalent of -OH groups) in anhydrous tetrahydrofuran (THF) (100 mL) in a flask under a nitrogen atmosphere.
-
Add an equimolar amount of a non-nucleophilic base, such as triethylamine (10 mmol), to the solution.
-
Cool the mixture to 0°C and slowly add a solution of 2-Fluoro-3-(trifluoromethyl)cinnamoyl chloride (9 mmol, to ensure near-complete reaction of the acid chloride) in THF.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Precipitate the functionalized polymer by pouring the solution into a large volume of a non-solvent like hexane.
-
Filter and dry the resulting photosensitive polymer under vacuum.
-
-
Thin Film Fabrication and Photopatterning:
-
Prepare a 10% (w/v) solution of the functionalized polymer in a suitable solvent (e.g., cyclohexanone).
-
Spin-coat the solution onto a silicon wafer or glass slide at 2000 rpm for 60 seconds to create a uniform thin film.
-
Pre-bake the film at 90°C for 5 minutes to remove the solvent.
-
Place a photomask with the desired pattern over the film.
-
Expose the film to UV light (e.g., 365 nm) for a predetermined time (optimization required).
-
Develop the pattern by immersing the substrate in a suitable developing solvent (e.g., a mixture of cyclohexanone and isopropanol). The unexposed regions will dissolve, leaving the crosslinked pattern.
-
Post-bake the patterned film at 120°C for 10 minutes to enhance its stability.
-
Characterization of Photopatterning
| Parameter | Expected Outcome | Characterization Technique |
| UV-Vis Spectroscopy | Decrease in absorbance of the cinnamoyl group (~280 nm) after UV exposure. | UV-Vis Spectrophotometer |
| Solubility Test | Exposed film regions are insoluble in the original solvent. | Visual Inspection/FTIR |
| Pattern Fidelity | High-resolution features corresponding to the photomask. | Optical Microscopy, SEM |
| Film Thickness | Uniform thickness in the range of 1-2 µm. | Profilometry, Ellipsometry |
Conclusion
This compound is a promising and versatile building block for the development of advanced functional materials. Its unique electronic and structural features, arising from the specific fluorination pattern, can be leveraged to create high-performance polymers with enhanced thermal and dielectric properties. Furthermore, the inherent photoreactivity of the cinnamate moiety enables the fabrication of photosensitive and patternable materials. The protocols provided herein serve as a robust starting point for researchers to explore the potential of this molecule in a wide range of applications, from microelectronics to advanced coatings.
References
-
Couto, D.S., et al. (2021). Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications. Polymer Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Cinnamic acid derivatives as promising building blocks for advanced polymers: Synthesis, properties and applications. Request PDF. Available at: [Link]
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PubMed. (2022). Organocatalytic [2 + 2] Photopolymerization under Visible Light: Accessing Sustainable Polymers from Cinnamic Acids. National Center for Biotechnology Information. Available at: [Link]
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Babudri, F., et al. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Journal of Materials Chemistry. Available at: [Link]
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MDPI. (2021). Design and Effects of the Cinnamic Acids Chemical Structures as Organocatalyst on the Polymerization of Benzoxazines. Polymers. Available at: [Link]
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PubMed. (2015). Formation of bowl-shaped nanoparticles by self-assembly of cinnamic acid-modified dextran. National Center for Biotechnology Information. Available at: [Link]
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ScitechDaily. (2018). Controlling organic semiconductor band gaps by electron-acceptor fluorination. Available at: [Link]
-
ACS Publications. (2018). Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic Substituents: Reactivity, Regioselectivity, Properties, and Functions. Biomacromolecules. Available at: [Link]
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RSC Publishing. (2006). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications. Available at: [Link]
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ACS Publications. (1953). Polymerization of Esters of Cinnamic Acid. Journal of the American Chemical Society. Available at: [Link]
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ResearchGate. (n.d.). Self-assembly of cinnamic acid-capped gold nanoparticles. Available at: [Link]
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ResearchGate. (n.d.). Photodimerization reaction of cinnamate derivatives for the formation of α, β, or δ-type truxillic/truxinic acids. Available at: [Link]
-
ResearchGate. (n.d.). Organocatalytic [2 + 2] Photopolymerization under Visible Light: Accessing Sustainable Polymers from Cinnamic Acids. Available at: [Link]
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MySkinRecipes. (n.d.). 2-Fluoro-5-(trifluoromethyl)cinnamic acid. Available at: [Link]
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ChemSec. (n.d.). A guide to PFAS in electronics. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 3-(trifluoromethyl) cinnamic acid. Available at: [Link]
-
Semantic Scholar. (2003). Synthesis, characterization and photoreactivity of liquid crystalline cinnamates. Available at: [Link]
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Synthesis of Cinnamic Acid Derivatives: A Comprehensive Guide to Experimental Setups
Introduction: The Enduring Significance of the Cinnamic Acid Scaffold
Cinnamic acid and its derivatives are a cornerstone of natural products chemistry and medicinal chemistry.[1] This class of compounds, characterized by a phenyl ring attached to an acrylic acid moiety, is biosynthesized in plants through the shikimate pathway.[2] The versatile structure of cinnamic acid serves as a privileged scaffold, exhibiting a wide array of biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties.[1][3] Consequently, the development of robust and efficient synthetic methodologies to access diverse cinnamic acid derivatives is of paramount importance for researchers in drug discovery and materials science.
This application note provides an in-depth guide to the experimental setup for synthesizing cinnamic acid derivatives, targeting researchers, scientists, and drug development professionals. We will move beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the selection of reagents and conditions. This guide will cover both classical and modern synthetic approaches, offering detailed, field-proven protocols for each.
I. Classical Synthetic Strategies: Time-Honored and Reliable
A. The Perkin Reaction: A Classic Condensation
The Perkin reaction, first reported by William Henry Perkin in 1868, is a venerable method for the synthesis of α,β-unsaturated aromatic acids.[4] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, which acts as a base catalyst.[5]
Causality of Experimental Choices:
-
Aromatic Aldehyde: The choice of substituted benzaldehyde directly dictates the substitution pattern on the phenyl ring of the resulting cinnamic acid derivative.
-
Acid Anhydride: Acetic anhydride is commonly used, leading to the formation of cinnamic acid itself. The anhydride must possess at least two α-hydrogens to form the necessary enolate intermediate.[5]
-
Base Catalyst: The alkali salt of the carboxylic acid corresponding to the anhydride (e.g., sodium acetate for acetic anhydride) is crucial. It acts as the base to deprotonate the anhydride, generating the reactive enolate.[4]
-
Temperature: The reaction typically requires high temperatures (around 180°C) to drive the condensation and subsequent dehydration steps.[5]
Experimental Workflow: Perkin Reaction
Caption: Workflow for Perkin Reaction Synthesis.
Detailed Protocol: Synthesis of trans-Cinnamic Acid
-
Reagent Preparation: In a 100 mL round-bottom flask, combine 4.0 g of freshly distilled benzaldehyde, 6.0 g of acetic anhydride, and 2.0 g of anhydrous sodium acetate.[6]
-
Reaction Setup: Equip the flask with an air condenser and place it in a heating mantle or sand bath.[6]
-
Heating: Heat the reaction mixture to a gentle reflux at approximately 180°C for 3 hours.[6]
-
Work-up: While still hot, carefully pour the reaction mixture into a 500 mL flask containing 50 mL of water.
-
Neutralization and Purification: Add a saturated aqueous solution of sodium carbonate with vigorous stirring until the mixture is alkaline. This converts the cinnamic acid to its soluble sodium salt. Steam distill the mixture to remove any unreacted benzaldehyde.[6]
-
Precipitation: Cool the residual solution and filter it to remove any resinous by-products. Acidify the filtrate by slowly adding concentrated hydrochloric acid with stirring until the precipitation of cinnamic acid is complete.[6]
-
Isolation and Recrystallization: Collect the crude cinnamic acid by vacuum filtration, wash with cold water, and allow it to drain well. The crude product can be recrystallized from a mixture of water and ethanol to yield colorless crystals.[6]
B. The Knoevenagel Condensation: A Versatile Alternative
The Knoevenagel condensation is a powerful and versatile method for forming carbon-carbon bonds, particularly for synthesizing α,β-unsaturated compounds.[7] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (e.g., malonic acid), catalyzed by a weak base such as an amine (e.g., piperidine or pyridine).[7][8]
Causality of Experimental Choices:
-
Active Methylene Compound: Malonic acid is a common choice for the synthesis of cinnamic acids. The two carboxylic acid groups activate the methylene protons, facilitating deprotonation.[8]
-
Base Catalyst: Weak bases like piperidine or pyridine are effective catalysts. They are strong enough to deprotonate the active methylene compound but not so strong as to promote self-condensation of the aldehyde.[9]
-
Solvent: Pyridine can often serve as both the solvent and the catalyst. Ethanol is also a common solvent.[8][9]
-
Decarboxylation: When malonic acid is used, the initial condensation product is an α,β-unsaturated malonic acid, which readily undergoes decarboxylation upon heating to yield the final cinnamic acid derivative.[8]
Experimental Workflow: Knoevenagel Condensation
Caption: Workflow for Knoevenagel Condensation.
Detailed Protocol: Synthesis of a Substituted Cinnamic Acid (Doebner Modification)
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.05 equivalents of malonic acid in pyridine.[9]
-
Addition of Reactants: To this solution, add 1.0 equivalent of the desired substituted benzaldehyde, followed by a catalytic amount of piperidine (approximately 0.05 equivalents).[9]
-
Reaction: Heat the mixture to a gentle reflux for 2 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting aldehyde.[9]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid to precipitate the product.[9]
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water. The product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[9]
II. Modern Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Modern organic synthesis has been revolutionized by palladium-catalyzed cross-coupling reactions, which offer milder reaction conditions and broader functional group tolerance compared to classical methods.
A. The Heck Reaction: Vinylation of Aryl Halides
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene.[10] For the synthesis of cinnamic acid derivatives, this translates to the coupling of an aryl halide with an acrylate ester or acrylic acid.[3][11]
Causality of Experimental Choices:
-
Aryl Halide: The reactivity of the aryl halide follows the order I > Br > Cl. Aryl iodides and bromides are most commonly used.[11]
-
Alkene: Acrylate esters (e.g., ethyl acrylate or n-butyl acrylate) or acrylic acid can be used as the vinyl partner.[3]
-
Palladium Catalyst: A variety of palladium sources can be used, with palladium(II) acetate (Pd(OAc)₂) being a common and effective precatalyst.[11]
-
Ligand: Phosphine ligands are often required to stabilize the palladium catalyst and facilitate the catalytic cycle, especially for less reactive aryl bromides and chlorides.[11]
-
Base: A base, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., sodium bicarbonate), is necessary to neutralize the hydrogen halide formed during the reaction.[11]
Experimental Workflow: Heck Reaction
Caption: Workflow for Heck Reaction Synthesis.
Detailed Protocol: Synthesis of Ethyl p-methoxycinnamate
-
Reaction Setup: To a screw-capped tube, add 4-bromoanisole (1.00 mmol), ethyl acrylate (1.20 mmol), triethylamine (1.00 mmol), and 1 mL of a suitable solvent like Cyrene.[3]
-
Catalyst Addition: Add 10% w/w Pd/C (0.5 mg) as the catalyst.[3]
-
Heating: Seal the tube and stir the reaction mixture at 150°C for 1-18 hours, monitoring the reaction by TLC.[3]
-
Work-up: After completion, cool the reaction mixture and filter it through a pad of Celite.
-
Extraction: Dilute the filtrate with ethyl acetate and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ethyl p-methoxycinnamate.
-
Hydrolysis (Optional): If the cinnamic acid is the desired product, the resulting ester can be hydrolyzed using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).
B. The Suzuki-Miyaura Coupling: A Boron-Based Approach
The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, involving the palladium-catalyzed reaction between an organoboron compound and an organohalide.[12] For cinnamic acid synthesis, this can be achieved by coupling an aryl halide with a vinylboron species. Potassium vinyltrifluoroborate is a particularly useful reagent for this transformation due to its stability and ease of handling.[6][9]
Causality of Experimental Choices:
-
Aryl Halide: As with the Heck reaction, aryl iodides and bromides are common substrates.
-
Vinylboron Reagent: Potassium vinyltrifluoroborate is an air- and moisture-stable solid that serves as an excellent source of the vinyl group.[6]
-
Palladium Catalyst: A combination of a palladium source (e.g., PdCl₂) and a phosphine ligand (e.g., triphenylphosphine, PPh₃) is typically employed.[6]
-
Base: A base, such as cesium carbonate (Cs₂CO₃), is essential for the transmetalation step of the catalytic cycle.[6]
-
Solvent System: A mixed solvent system, often THF/water, is used to dissolve both the organic and inorganic reagents.[6]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Detailed Protocol: Synthesis of 4-Methoxystyrene (a precursor to a cinnamic acid derivative)
-
Reagent Preparation: In a reaction vessel, combine 4-iodoanisole (1.0 mmol), potassium vinyltrifluoroborate (1.5 mmol), and cesium carbonate (3.0 mmol).[6]
-
Solvent Addition and Degassing: Add a 9:1 mixture of THF and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Under an inert atmosphere, add the palladium catalyst, for instance, a pre-catalyst mixture of PdCl₂ (2 mol%) and triphenylphosphine (6 mol%).[6]
-
Reaction: Heat the reaction mixture to reflux and stir until the starting aryl halide is consumed (monitor by TLC or GC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting crude styrene derivative by flash column chromatography. The styrene can then be further functionalized to the corresponding cinnamic acid if needed.
III. Product Characterization: A Spectroscopic Overview
The successful synthesis of cinnamic acid derivatives must be confirmed by appropriate analytical techniques. The following table summarizes the characteristic spectroscopic data for cinnamic acid.
Table 1: Spectroscopic Data for trans-Cinnamic Acid
| Technique | Characteristic Features |
| ¹H NMR (DMSO-d₆) | δ ~12.4 (s, 1H, -COOH), δ ~7.6-7.7 (d, 1H, Ar-CH=), δ ~7.3-7.5 (m, 5H, Ar-H), δ ~6.5 (d, 1H, =CH-COOH)[2] |
| ¹³C NMR (DMSO-d₆) | δ ~168 (C=O), δ ~145 (Ar-CH=), δ ~134 (Ar-C), δ ~130, ~129, ~128 (Ar-CH), δ ~120 (=CH-COOH)[13] |
| FT-IR (KBr, cm⁻¹) | ~3000-2500 (broad, O-H stretch), ~1680 (C=O stretch), ~1630 (C=C stretch), ~1580, ~1500 (aromatic C=C stretch) |
| Mass Spec. (EI) | m/z 148 (M⁺), 131 (M⁺-OH), 103 (M⁺-COOH), 77 (C₆H₅⁺) |
Note: Chemical shifts (δ) are reported in parts per million (ppm). Wavenumbers for FT-IR are in cm⁻¹.
IV. Conclusion
This application note has detailed four robust methods for the synthesis of cinnamic acid derivatives, encompassing both classical condensation reactions and modern palladium-catalyzed cross-couplings. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively troubleshoot and adapt these protocols for the synthesis of a wide variety of substituted cinnamic acids. The provided step-by-step procedures and workflows serve as a practical guide for laboratory execution, while the spectroscopic data offers a benchmark for product characterization. The continued development and application of these synthetic strategies will undoubtedly facilitate further advancements in the fields of medicinal chemistry and materials science.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Optimizing Knoevenagel Condensation for Substituted Cinnamic Acids. BenchChem.
- Scribd. (n.d.). Synthesis of Cinnamic Acid via Perkin Reaction.
- Chemca. (n.d.). Perkin Reaction: Mechanism & Cinnamic Acid Synthesis.
- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Journal of Organic Chemistry, 71(26), 9681–9686.
- Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Shange, N., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 26(16), 4721.
- J&K Scientific LLC. (2021). Perkin Reaction.
- bepls. (2023).
- Taylor & Francis Online. (2010).
- Royal Society of Chemistry. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides.
- Google Patents. (2018).
- ResearchGate. (2016).
- Kalinowska, M., et al. (2007). The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates. Journal of Molecular Structure, 834-836, 459-468.
- Doc Brown's Chemistry. (2025). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid.
- ResearchGate. (2021).
- Research Solutions Pages. (1989). Synthesis of substituted cinnamic acids and cinnamonitriles via palladium catalyzed coupling reactions of aryl halides with acrylic acid and acrylonitrile in aqueous media.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- National Institutes of Health. (2017). Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR)
- Organic Chemistry Portal. (n.d.).
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Disubstituted Cinnamic Acids
Welcome to the technical support center for the synthesis of disubstituted cinnamic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these synthetic routes. Our goal is to empower you with the expertise to overcome common challenges, optimize your reaction conditions, and ensure the integrity of your results.
Introduction: The Synthetic Challenge
Disubstituted cinnamic acids are valuable scaffolds in medicinal chemistry and materials science.[1][2][3][4] However, their synthesis is often fraught with challenges related to regioselectivity, stereoselectivity, and purification. This guide provides a structured approach to troubleshooting common synthetic methodologies.
Section 1: Troubleshooting Common Synthetic Routes
This section addresses specific issues encountered during the most common reactions used for synthesizing disubstituted cinnamic acids.
Knoevenagel Condensation
The Knoevenagel condensation is a versatile method for forming the α,β-unsaturated carbonyl system of cinnamic acids.[5][6][7][8] It typically involves the reaction of a disubstituted benzaldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.[6][9]
Question: My Knoevenagel condensation is resulting in a low yield or has failed completely. What are the likely causes and how can I rectify this?
Answer: Low or no yield in a Knoevenagel condensation can be attributed to several factors. A systematic troubleshooting approach is recommended:
-
Reagent Purity: Aromatic aldehydes are prone to oxidation into the corresponding benzoic acids, which are unreactive in this condensation.[9] Always use freshly distilled or purified aldehydes. The purity of malonic acid and the solvent is also critical.
-
Catalyst Choice and Concentration: The choice of base is crucial. Weak bases like pyridine and piperidine are commonly employed, often in the Doebner modification which facilitates in-situ decarboxylation.[9][10] Strong bases can lead to undesired side reactions, such as the self-condensation of the aldehyde.[9] The catalyst concentration should be optimized; too little may result in an incomplete reaction, while too much can promote side product formation.
-
Reaction Temperature: The reaction temperature significantly impacts the outcome.[9] While heating is generally required (typically 80-120°C under reflux), excessive heat can promote side reactions and decomposition.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[9]
-
Steric Hindrance: Bulky substituents on the aromatic aldehyde can sterically hinder the reaction, leading to lower yields.[9] In such cases, increasing the reaction time or temperature may be necessary to overcome this hindrance.[9]
Question: I am observing significant side product formation in my Knoevenagel condensation. How can I identify and minimize these byproducts?
Answer: The two most common side reactions are the self-condensation of the aldehyde and Michael addition.[9]
-
Aldehyde Self-Condensation: This is more prevalent with enolizable aldehydes and under strongly basic conditions. To mitigate this, add the aldehyde slowly to the reaction mixture containing the active methylene compound and catalyst. This maintains a low concentration of the aldehyde, minimizing self-condensation.[9] Using a weaker base is also advisable.[9]
-
Michael Addition: The α,β-unsaturated cinnamic acid product can act as a Michael acceptor for another molecule of the deprotonated active methylene compound.[9] This can be minimized by carefully controlling the stoichiometry of the reactants and monitoring the reaction progress by TLC to avoid prolonged reaction times after the desired product has formed.[9]
Perkin Reaction
The Perkin reaction is a classic method for synthesizing cinnamic acids by condensing an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding carboxylic acid.[11][12][13]
Question: My Perkin reaction is sluggish and gives a poor yield. What are the key parameters to optimize?
Answer: The Perkin reaction often requires forcing conditions, but optimization can significantly improve the outcome.
-
Anhydrous Conditions: The presence of water can hydrolyze the acid anhydride and deactivate the basic catalyst. It is crucial to use anhydrous reagents and solvents. Studies suggest that using anhydrous sodium acetate is beneficial.[14]
-
High Temperatures: This reaction typically requires high temperatures (around 180°C) and long reaction times.[14][15] Microwave irradiation has been shown to reduce reaction times significantly.[2][14]
-
Choice of Base: While the sodium or potassium salt of the carboxylic acid corresponding to the anhydride is standard, other bases can be used.[11] The efficiency of the base can be a critical factor.
-
Substituent Effects: Electron-donating groups on the aromatic aldehyde can decrease the reactivity of the carbonyl group, leading to lower yields.[2] For such substrates, alternative methods like the Knoevenagel-Doebner condensation might be more suitable.[2]
Question: I am struggling with the work-up and purification of my disubstituted cinnamic acid from a Perkin reaction. Any suggestions?
Answer: The work-up for a Perkin reaction involves hydrolyzing the intermediate anhydride. The crude product often contains unreacted starting materials and side products.
-
Hydrolysis: Ensure complete hydrolysis of the mixed anhydride by treating the reaction mixture with a sufficient amount of water or dilute acid.
-
Purification: Recrystallization is a common method for purifying cinnamic acids.[16] If the product is still impure, column chromatography can be employed.[16][17][18] A thorough understanding of the polarity of your target molecule and potential impurities is key to selecting an appropriate solvent system for chromatography.
Palladium-Catalyzed Cross-Coupling Reactions (Heck, Suzuki, Sonogashira)
Palladium-catalyzed reactions offer powerful and often milder alternatives for the synthesis of cinnamic acids and their derivatives.[19]
Question: I am having trouble with regioselectivity in my Heck reaction for the synthesis of a disubstituted cinnamic acid derivative. How can I control this?
Answer: Regioselectivity in the Heck reaction (the formation of either the α- or β-substituted product) is a known challenge and is influenced by several factors.[20][21]
-
Ligand Choice: The nature of the phosphine ligand on the palladium catalyst can significantly influence regioselectivity. Bulky ligands often favor the linear (E)-cinnamate product.
-
Reaction Conditions: The solvent, temperature, and base can all play a role. Careful screening of these parameters is often necessary to achieve the desired regioselectivity.
-
Electronic Effects: The electronic nature of the substituents on both the aryl halide and the alkene can direct the regiochemical outcome.[20]
Question: My Suzuki coupling to form a C-C bond on the aromatic ring of a cinnamic acid precursor is not proceeding efficiently. What should I check?
Answer: The Suzuki reaction is a robust method for forming C-C bonds but can be sensitive to certain conditions.[22][23][24][25]
-
Catalyst and Ligand: Ensure the palladium catalyst is active. The choice of ligand is also critical for efficient catalytic turnover.
-
Base: The base plays a crucial role in the transmetalation step.[25] The strength and solubility of the base (e.g., carbonates, phosphates, hydroxides) should be optimized for your specific substrate.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. The ratio of these solvents can impact the reaction rate.
-
Boronic Acid/Ester Quality: Boronic acids can undergo degradation. Ensure your boronic acid or ester is pure and dry.
Question: I am attempting a Sonogashira coupling to introduce an alkyne substituent, but I am observing significant homocoupling of the alkyne. How can I prevent this?
Answer: The Sonogashira coupling is an excellent method for forming C(sp2)-C(sp) bonds.[26][27][28][29][30] Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, particularly when a copper(I) co-catalyst is used.[27]
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While these may require different ligands and conditions, they eliminate the primary catalyst for homocoupling.[27]
-
Amine Base: The choice of amine base is important. It acts as both a base and a solvent in many cases.[26]
-
Inert Atmosphere: These reactions are typically sensitive to oxygen, which can promote homocoupling. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen).
Section 2: Stereoselectivity - Controlling E/Z Isomerism
The geometry of the double bond (E or Z) in disubstituted cinnamic acids is critical for their biological activity and material properties.[1][31]
Question: How can I selectively synthesize the (E)-isomer of a disubstituted cinnamic acid?
Answer: Many standard synthetic methods preferentially yield the thermodynamically more stable (E)-isomer.
-
Knoevenagel-Doebner Condensation: This reaction is highly stereoselective for the (E)-isomer.[10]
-
Perkin Reaction: The Perkin reaction also typically yields the (E)-isomer.[14]
-
Heck Reaction: The Heck reaction generally shows a high selectivity for the trans product.[32]
Question: I need to synthesize the (Z)-isomer. What strategies can I employ?
Answer: The synthesis of the less stable (Z)-isomer is more challenging and often requires specific strategies.
-
Wittig Reaction: The Wittig reaction can be tuned to favor the (Z)-alkene, particularly with unstabilized ylides under salt-free conditions.
-
Stereoselective Reduction: The reduction of a corresponding alkyne using Lindlar's catalyst (catalytic hydrogenation) or other methods can yield the (Z)-alkene.
-
Photoisomerization: It is sometimes possible to isomerize the (E)-isomer to the (Z)-isomer photochemically, although this often results in a photostationary state containing a mixture of both isomers.[31]
Section 3: Purification and Characterization
Question: What are the best practices for purifying disubstituted cinnamic acids?
Answer: Purification can be a significant hurdle, especially when dealing with isomeric mixtures or closely related side products.[16]
-
Recrystallization: This is the most common and often most effective method for purifying solid cinnamic acids. Careful selection of the solvent system is key.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice.[17][18] Thin Layer Chromatography (TLC) should be used to develop an optimal solvent system that provides good separation between the desired product and impurities.[17]
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification by extraction into a basic aqueous solution, washing the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the purified cinnamic acid.
Question: How do I confirm the stereochemistry of my synthesized disubstituted cinnamic acid?
Answer: The stereochemistry of the double bond can be unequivocally determined using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The coupling constant (J-value) between the two vinylic protons is diagnostic. For the (E)-isomer, the coupling constant is typically in the range of 12-18 Hz, while for the (Z)-isomer, it is in the range of 7-12 Hz.
Section 4: Experimental Protocols and Data
Protocol 1: General Procedure for Knoevenagel-Doebner Condensation
This protocol describes a general method for the synthesis of a disubstituted cinnamic acid from a disubstituted benzaldehyde and malonic acid.
-
To a round-bottom flask equipped with a reflux condenser, add the disubstituted benzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and pyridine (as solvent).
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux (typically 90-110°C) and monitor the reaction progress by TLC.[33]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.[34]
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified disubstituted cinnamic acid.
Data Summary Table for Common Synthetic Methods
| Reaction | Key Reagents | Typical Conditions | Common Challenges | Stereoselectivity |
| Knoevenagel-Doebner | Aldehyde, Malonic Acid, Pyridine, Piperidine | 80-120°C, Reflux | Low yield, Side reactions | High (E)-selectivity[10] |
| Perkin Reaction | Aldehyde, Acid Anhydride, Na/K Acetate | 160-180°C | Sluggish reaction, Anhydrous conditions required | High (E)-selectivity[14] |
| Heck Reaction | Aryl Halide, Alkene, Pd catalyst, Base | Varies with catalyst | Regioselectivity, Catalyst cost | High (E)-selectivity[32] |
| Suzuki Coupling | Aryl Halide, Boronic Acid, Pd catalyst, Base | Varies with catalyst | Catalyst deactivation, Boronic acid instability | N/A (forms C-C on ring) |
| Sonogashira Coupling | Aryl Halide, Alkyne, Pd/Cu catalyst, Base | Mild conditions | Alkyne homocoupling | N/A (forms C-C on ring) |
Visualizations
Troubleshooting Logic for Low Yield in Knoevenagel Condensation
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Knoevenagel Condensation for Substituted Cinnamic Acids.
- Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (n.d.).
- Stereoselective synthesis of heterocyclic cinnamic acids. (2014, October 24). ResearchGate.
- Z-sinapinic Acid: The Change of the Stereochemistry of Cinnamic Acids as Rational Synthesis of a New Matrix for Carbohydrate MALDI-MS Analysis. (n.d.). PubMed.
- Cinnamic Acid Knoevenagel Condensation Mechanism. (n.d.). Fvs.
- What are the synthetic challenges for cinnamic derivatives?. (2025, August 7). Blog.
- Sonogashira coupling. (n.d.). Wikipedia.
- The Inability of Metal Coordination to Control the Regioselectivity of Dimerization of Trans-Cinnamic Acid Derivatives. (n.d.). MDPI.
- Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.).
- Knoevenagel Condensation. (n.d.). Alfa Chemistry.
- The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. (1999, October 1). Johnson Matthey Technology Review.
- Cinnamic Acid Knoevenagel Condensation Mechanism. (n.d.). graduation.escoffier.edu.
- Perkin Reaction. (2021, June 1). J&K Scientific LLC.
- Perkin reaction. (n.d.). Wikipedia.
- Suzuki reaction. (n.d.). Wikipedia.
- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
- Heck Reaction. (2023, June 30). Chemistry LibreTexts.
- Cinnamic Acid Knoevenagel Condensation Mechanism. (n.d.). pegasusgardenrooms.co.uk.
- Cinnamic acid derivatives: A new chapter of various pharmacological activities. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (n.d.). ResearchGate.
- Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. (n.d.). PMC - NIH.
- Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (n.d.). NIH.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- The Perkin Reaction and Related Reactions. (n.d.). ResearchGate.
- Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. (n.d.). PMC - NIH.
- (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.). ResearchGate.
- Perkin Reaction Mechanism. (n.d.). BYJU'S.
- Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. (2021, November 10). The Royal Society of Chemistry.
- Perkin Reaction Mechanism. (n.d.). Sathee NEET - IIT Kanpur.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. (n.d.). ChemRxiv.
- Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. (n.d.). JOCPR.
- Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. (2021, August 4). MDPI.
- Synthesis of Cinnamic Acid Derivatives Lei Zhao, Yuanbiao Tu and Yuping Guo. (n.d.). Atlantis Press.
- Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. (n.d.). MDPI.
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- 34. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives | MDPI [mdpi.com]
Technical Support Center: Purification of 2-Fluoro-3-(trifluoromethyl)cinnamic Acid
Welcome to the technical support center for the purification of 2-Fluoro-3-(trifluoromethyl)cinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally related fluorinated cinnamic acids. Given the specificity of this molecule, this guide synthesizes established principles for cinnamic acid derivatives and specific data from close structural analogs to provide a robust framework for achieving high purity.
Foundational Knowledge: Understanding Potential Impurities
Effective purification begins with understanding the potential impurities. The primary synthetic route to cinnamic acids is the Knoevenagel condensation.[1][2] This reaction typically involves the condensation of a benzaldehyde derivative with malonic acid, using a base catalyst like piperidine or pyridine.[1][3]
Therefore, the crude product of this compound is likely to contain:
-
Unreacted Starting Materials: 2-Fluoro-3-(trifluoromethyl)benzaldehyde and malonic acid.
-
Catalyst Residues: Piperidine and/or pyridine.
-
Side-Products: Products from self-condensation of the aldehyde or other side reactions.
The primary purification strategies will focus on separating the desired product from these impurities.
Recrystallization: The First Line of Purification
Recrystallization is often the most effective and scalable method for the initial purification of crude cinnamic acid derivatives.[4][5] The principle relies on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.
Troubleshooting Recrystallization
Q1: I'm struggling to find a suitable recrystallization solvent. What's the best approach?
A1: The ideal solvent will fully dissolve your crude product at an elevated temperature but will have very poor solubility for the product at low temperatures (e.g., in an ice bath).[6] For cinnamic acid derivatives, ethanol/water or methanol/water mixtures are excellent starting points.[2][4][5]
Solvent Selection Workflow:
-
Small-Scale Tests: In separate test tubes, test the solubility of ~20-30 mg of your crude product in 0.5 mL of various solvents (e.g., water, ethanol, methanol, ethyl acetate, toluene) at room temperature and upon heating.
-
Identify Potential Solvents: A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Test for Crystal Formation: After dissolving, allow the solution to cool to room temperature and then place it in an ice bath. The formation of a crystalline precipitate indicates a promising solvent.
-
Consider Solvent Pairs: If a single solvent is not ideal, a binary solvent system (e.g., ethanol/water) is highly effective. Dissolve the crude product in the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the good solvent to redissolve the precipitate and then allow it to cool slowly.
Q2: My product is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities.
Solutions:
-
Lower the Temperature of Crystallization: Add the anti-solvent at a lower temperature or use a solvent with a lower boiling point.
-
Increase the Solvent Volume: This can help to keep impurities dissolved.
-
Re-dissolve and Cool Slowly: If an oil forms, try to reheat the solution to re-dissolve it, perhaps adding a small amount of additional solvent, and then allow it to cool much more slowly. Seeding the solution with a pure crystal can also encourage crystallization.
Q3: The recovery of my purified product is very low. How can I improve the yield?
A3: Low recovery can be due to several factors.[5]
-
Using too much solvent: This will result in a significant portion of your product remaining in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Premature crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a significant amount of product. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath for at least 20-30 minutes to maximize crystal formation before filtration.
Q4: My final product is still colored (e.g., yellow or brown). How can I decolorize it?
A4: The presence of colored impurities can often be resolved by using activated charcoal.[5]
-
Dissolve the crude product in the hot recrystallization solvent.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.
-
Swirl the hot solution for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.
-
Allow the clear filtrate to cool and crystallize as usual.
Detailed Protocol: Recrystallization of this compound
This protocol is based on established methods for similar cinnamic acid derivatives.[2][3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat. If using a solvent pair, add the anti-solvent (e.g., water) dropwise until the solution remains faintly turbid. Add a few drops of the primary solvent to clarify the solution. Cover the flask and allow it to cool slowly to room temperature.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.[2]
Visualizing the Recrystallization Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
Column Chromatography: For High Purity Requirements
When recrystallization is insufficient to remove closely related impurities, or when a very high degree of purity is required, column chromatography is the method of choice.[5]
Troubleshooting Column Chromatography
Q1: When should I choose column chromatography over recrystallization?
A1: Column chromatography is preferred in the following scenarios:
-
Multiple Impurities: When thin-layer chromatography (TLC) shows several impurities with Rf values close to your product.
-
Isomeric Impurities: To separate geometric isomers (cis/trans) if present.
-
High Purity Needed: When the final application requires >99% purity.
-
Recrystallization Fails: If recrystallization does not significantly improve the purity.
Q2: How do I select the right solvent system (mobile phase)?
A2: The choice of the mobile phase is critical and is determined by TLC analysis.
-
Stationary Phase: Silica gel is the standard choice for cinnamic acids.
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is common.[7]
-
TLC Optimization: Test different ratios of your solvent system to achieve a good separation of your product from impurities on a TLC plate. The ideal Rf value for your product should be between 0.25 and 0.35 to ensure good separation on the column.
-
Acidification: For carboxylic acids, adding a small amount of acetic acid or formic acid (~0.5-1%) to the mobile phase can prevent "tailing" of the spot on the TLC plate and the column, leading to sharper peaks and better separation.
Q3: My compound is running too fast/slow on the column. What adjustments should I make?
A3:
-
Running too fast (High Rf): The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).
-
Running too slow (Low Rf): The mobile phase is not polar enough. Increase the proportion of the polar solvent.
Q4: The separation is poor, and the bands are overlapping. How can I improve the resolution?
A4:
-
Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Sample Loading: Load the sample in a highly concentrated solution using the minimum amount of solvent. It is best to adsorb the sample onto a small amount of silica gel before loading it onto the column.
-
Flow Rate: A slower flow rate generally provides better resolution.
-
Gradient Elution: If there is a large polarity difference between your product and the impurities, a gradient elution (gradually increasing the polarity of the mobile phase during the run) can be very effective.
Visualizing the Chromatography Decision Process
Caption: Decision workflow for proceeding with column chromatography.
Data Summary of Related Compounds
This table summarizes key physical properties of this compound analogs, which can be useful for characterization.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 3-(Trifluoromethyl)cinnamic acid | C₁₀H₇F₃O₂ | 216.16 | 135-137 | 779-89-5 |
| 2-Fluoro-5-(trifluoromethyl)cinnamic acid | C₁₀H₆F₄O₂ | 234.15 | 118-121 | 247113-91-3 |
| trans-3-Fluoro-5-(trifluoromethyl)cinnamic acid | C₁₀H₆F₄O₂ | 234.15 | N/A | 575469-96-4 |
| 3-(Trifluoromethoxy)cinnamic acid | C₁₀H₇F₃O₃ | 232.16 | 92-97 | 168833-80-5 |
(Data sourced from various chemical suppliers and databases)[8][9][10]
Frequently Asked Questions (FAQs)
Q: My NMR spectrum shows both cis and trans isomers. How can I isolate the trans isomer?
A: The trans isomer is generally the thermodynamically more stable and less soluble product, meaning it is often the major product and easier to crystallize.[11] Careful recrystallization can often enrich the trans isomer. For complete separation, column chromatography is typically required, as the two isomers will have slightly different polarities and Rf values.
Q: Can I use an acid-base extraction to purify my crude product?
A: Yes, an acid-base extraction is a viable initial purification step. Since this compound is a carboxylic acid, it can be deprotonated with a mild base (e.g., sodium bicarbonate solution) to form a water-soluble carboxylate salt. Neutral impurities (like unreacted aldehyde) can then be washed away with an organic solvent (e.g., ethyl acetate). Re-acidification of the aqueous layer with an acid like HCl will then precipitate the purified cinnamic acid, which can be collected by filtration.[4]
Q: What is the best way to confirm the purity of my final product?
A: A combination of techniques is recommended for comprehensive purity assessment:
-
Melting Point: A sharp melting point range close to the literature value (if available) is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹⁹F): This is one of the most powerful tools to check for the presence of impurities. The integration of signals can provide a quantitative measure of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying purity, often providing a percentage purity value based on peak area.[12]
References
- BenchChem. (2025). Technical Support Center: 3-(Trifluoromethoxy)cinnamic Acid Reactions.
- Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 3-(Trifluoromethoxy)cinnamic Acid.
- BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 3-(Trifluoromethoxy)cinnamic Acid.
- PrepChem.com. (n.d.). Synthesis of 3-(trifluoromethyl) cinnamic acid.
- BenchChem. (2025). Technical Support Center: Enhancing the Purity of Synthesized 3-(Trifluoromethoxy)cinnamic acid.
- BenchChem. (2025). Spectroscopic and Synthetic Profile of 3-(Trifluoromethoxy)cinnamic Acid: A Technical Guide.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 3-(Trifluoromethoxy)
- Chem 267. (n.d.).
- MySkinRecipes. (n.d.). 2-Fluoro-5-(trifluoromethyl)cinnamic acid.
- Sigma-Aldrich. (n.d.). trans-3-Fluoro-5-(trifluoromethyl)cinnamic acid | 575469-96-4.
- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)cinnamic acid, predominantly trans 98 779-89-5.
- Veeprho. (n.d.).
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Technical Support Center: Overcoming Low Yields in the Perkin Reaction for Cinnamic Acid Synthesis
Introduction
The Perkin reaction, a cornerstone of organic synthesis, provides a direct route to α,β-unsaturated aromatic acids, most notably cinnamic acid and its derivatives.[1][2] This reaction, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base, is fundamental in the pharmaceutical, cosmetic, and food industries.[3][4] Despite its utility, researchers often face challenges in achieving high yields, a critical factor in both laboratory-scale research and industrial applications. This guide, designed for researchers, scientists, and drug development professionals, offers a comprehensive troubleshooting framework and in-depth scientific insights to diagnose and overcome the common obstacles leading to low yields in the Perkin reaction.
Section 1: Troubleshooting Guide - Diagnosing and Resolving Low Yields
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to enhance your synthetic outcomes.
Q1: My overall yield of cinnamic acid is consistently below 50%. What are the most likely causes?
A low yield in the Perkin reaction is often multifactorial. A systematic approach to troubleshooting is essential. The primary factors to investigate are reagent purity, reaction conditions, and workup efficiency.
-
Reagent Purity:
-
Benzaldehyde: The presence of benzoic acid, a common impurity formed via air oxidation, can interfere with the reaction. It is advisable to use freshly distilled benzaldehyde for optimal results.
-
Acetic Anhydride: Acetic anhydride can hydrolyze to acetic acid if exposed to moisture. Ensure the anhydride is of high purity and handled under anhydrous conditions.
-
Base Catalyst: The alkali salt of the acid, typically sodium or potassium acetate, must be anhydrous.[5] The presence of water can lead to unwanted side reactions and reduce the effectiveness of the base.
-
-
Reaction Conditions:
-
Temperature: The Perkin reaction typically requires high temperatures, often in the range of 180-190°C.[6][7] Insufficient heating can lead to a sluggish or incomplete reaction. Conversely, excessive temperatures can promote side reactions and decomposition. Precise temperature control is crucial.
-
Reaction Time: This reaction is often slow, requiring several hours (4-10 hours) to reach completion.[4] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Workup and Purification:
-
Significant product loss can occur during the isolation and purification steps. Inefficient extraction of the product, incomplete hydrolysis of the intermediate anhydride, or suboptimal recrystallization conditions can all contribute to a lower-than-expected yield. A detailed purification protocol is provided in Q4.
-
Q2: I'm observing the formation of significant byproducts. How can I identify them and minimize their formation?
Side reactions are a common challenge in the Perkin reaction, particularly given the high temperatures employed.[4]
-
Common Byproducts:
-
Self-condensation of Acetic Anhydride: At high temperatures, acetic anhydride can undergo self-condensation, leading to the formation of polymeric materials.
-
Cannizzaro Reaction: If the benzaldehyde is not pure and contains acidic impurities, or under excessively harsh basic conditions, it can undergo a disproportionation reaction to form benzyl alcohol and benzoic acid.[7]
-
Resinous Materials: The high temperatures can lead to the formation of dark, resinous byproducts that can complicate purification.[8]
-
-
Minimization Strategies:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range to avoid thermal decomposition and unwanted side reactions.
-
Use of Freshly Purified Reagents: As mentioned in Q1, using pure starting materials is the first line of defense against many side reactions.
-
Appropriate Base Selection: While sodium acetate is commonly used, potassium acetate has been shown to sometimes give higher yields.[6][9] The choice of base can influence the reaction rate and selectivity.
-
Q3: The reaction seems to stall or proceed very slowly. What factors influence the reaction rate?
The rate of the Perkin reaction is highly sensitive to several experimental parameters.
-
Nature of the Base: The base plays a critical role in generating the carbanion from the acid anhydride, which is a key step in the reaction mechanism.[10][11] The alkali salt of the acid is the traditional choice, but other bases can be employed.[1][10] The concentration and reactivity of the base are directly proportional to the reaction rate.
-
Temperature: As with most chemical reactions, the rate of the Perkin reaction increases with temperature. However, as discussed, this must be balanced against the potential for increased side reactions.[6]
-
Substituents on the Aromatic Aldehyde: The electronic nature of substituents on the benzaldehyde ring can significantly impact the reaction rate. Electron-withdrawing groups tend to increase the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack and leading to higher yields.[6][12] Conversely, electron-donating groups can slow the reaction down.[6]
Q4: My final product is difficult to purify and I'm losing a lot of material during recrystallization. What are the best practices for purifying cinnamic acid?
An efficient purification protocol is critical for maximizing the isolated yield of high-purity cinnamic acid.
-
Step-by-Step Purification Protocol:
-
Hydrolysis: After the reaction is complete, the mixture is poured into water to hydrolyze the remaining acetic anhydride and the intermediate mixed anhydride to cinnamic acid and acetic acid.[8][13]
-
Removal of Unreacted Benzaldehyde: The unreacted benzaldehyde is typically removed by steam distillation.[13] Alternatively, the cinnamic acid can be converted to its water-soluble sodium salt by adding a base like sodium carbonate or sodium hydroxide.[4][14] The non-polar benzaldehyde can then be removed by extraction with an organic solvent.
-
Decolorization: If resinous byproducts are present, the aqueous solution of sodium cinnamate can be treated with activated charcoal to remove colored impurities.[14]
-
Precipitation: The cinnamic acid is then precipitated from the aqueous solution by acidification with a strong acid, such as hydrochloric acid, until the pH is acidic.[4][14]
-
Recrystallization: The crude cinnamic acid is collected by filtration and can be further purified by recrystallization. A common and effective solvent system for recrystallization is a mixture of water and ethanol (e.g., a 3:1 water:ethanol ratio).[4][13]
-
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the detailed mechanism of the Perkin reaction?
The Perkin reaction proceeds through an aldol-type condensation mechanism.[3][10] The key steps are:
-
Carbanion Formation: The base (e.g., acetate ion) abstracts an α-proton from the acetic anhydride to form a resonance-stabilized carbanion (enolate).[11][15]
-
Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzaldehyde, forming an alkoxide intermediate.[10][15]
-
Protonation and Acetylation: The alkoxide is protonated, and a subsequent intramolecular acylation occurs.
-
Elimination: This is followed by the elimination of a molecule of acetic acid to form a mixed anhydride.
-
Hydrolysis: Finally, hydrolysis of the mixed anhydride yields the α,β-unsaturated cinnamic acid.[10]
FAQ 2: How do I choose the optimal base for my Perkin reaction?
The most common bases are the sodium or potassium salts of the carboxylic acid corresponding to the anhydride.[2] For cinnamic acid synthesis using acetic anhydride, sodium acetate or potassium acetate are the standard choices. Potassium acetate is often reported to give higher yields than sodium acetate.[6][9] Tertiary amines, such as triethylamine, can also be used as catalysts.[1] The optimal choice may depend on the specific substrate and desired reaction conditions.
FAQ 3: What is the effect of substituents on the aromatic aldehyde on the reaction outcome?
Substituents on the aromatic ring of the aldehyde have a pronounced electronic effect on the reaction.
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -Cl): These groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate. This generally leads to faster reaction rates and higher yields of the corresponding substituted cinnamic acid.[6]
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃): These groups decrease the electrophilicity of the carbonyl carbon, which can slow down the reaction and potentially lead to lower yields.[6]
FAQ 4: Are there any modern, higher-yielding alternatives to the classical Perkin reaction for cinnamic acid synthesis?
Yes, several other methods can be used for the synthesis of cinnamic acids, some of which may offer milder conditions or higher yields.[6] These include:
-
Knoevenagel Condensation: This involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[6][12]
-
Claisen-Schmidt Condensation: This is a crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound lacking an α-hydrogen.[7]
-
Heck Reaction: A palladium-catalyzed cross-coupling reaction of an aryl halide with an alkene.[6]
-
Microwave-Assisted and Ultrasound-Assisted Methods: These techniques can sometimes reduce reaction times and improve yields for the Perkin reaction.[4][16]
Section 3: Protocols and Data
Protocol 1: A Standardized, High-Yield Protocol for the Synthesis of Cinnamic Acid via the Perkin Reaction
This protocol is a synthesis of best practices and should be adapted and optimized for your specific laboratory conditions.
-
Reagent Preparation: Ensure all glassware is thoroughly dried. Use freshly distilled benzaldehyde (1 equivalent), anhydrous potassium acetate (2 equivalents), and high-purity acetic anhydride (3 equivalents).
-
Reaction Setup: Combine the reagents in a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.
-
Heating: Heat the reaction mixture in an oil bath to 180°C for 5-8 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Allow the reaction mixture to cool slightly and then pour it into a beaker containing water.
-
Add a saturated solution of sodium carbonate until the solution is basic to litmus paper.
-
Steam distill the mixture to remove any unreacted benzaldehyde.
-
If necessary, treat the warm solution with activated charcoal and filter through celite to remove colored impurities.
-
-
Product Isolation:
-
Cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic.
-
Collect the precipitated cinnamic acid by vacuum filtration and wash the solid with cold water.
-
-
Purification:
-
Recrystallize the crude product from a minimal amount of hot 3:1 water:ethanol.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them in a desiccator.
-
Table 1: Influence of Base and Temperature on Cinnamic Acid Yield
| Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Acetate | 180 | 8 | 70-72 | [6] |
| Potassium Acetate | 180 | 8 | >72 | [6] |
| Potassium Acetate (excess) | 180 | 1 | ~75 | [9] |
| Sodium Acetate (Ultrasound) | 70 | 1 | 4.98 | [4] |
Table 2: Troubleshooting Checklist
| Symptom | Potential Cause | Recommended Solution |
| Low Yield | Impure reagents | Use freshly distilled benzaldehyde and anhydrous reagents. |
| Incorrect temperature | Maintain a constant temperature of 180-190°C. | |
| Insufficient reaction time | Monitor the reaction by TLC to ensure completion. | |
| Product loss during workup | Follow the detailed purification protocol carefully. | |
| Significant Byproducts | Overheating | Use precise temperature control. |
| Impure benzaldehyde | Use freshly distilled benzaldehyde. | |
| Slow or Stalled Reaction | Ineffective base | Ensure the base is anhydrous; consider using potassium acetate. |
| Low temperature | Ensure the reaction is heated to the optimal temperature. | |
| Electron-donating groups | Increase reaction time and/or temperature. | |
| Difficult Purification | Resinous byproducts | Use activated charcoal for decolorization. |
| Incomplete removal of benzaldehyde | Perform steam distillation or base/acid extraction. |
Section 4: Visual Aids
Caption: The mechanism of the Perkin reaction for cinnamic acid synthesis.
Caption: A logical workflow for troubleshooting low yields in the Perkin reaction.
References
-
A Concise Introduction of Perkin Reaction. Longdom Publishing. [Link]
-
Perkin Reaction Mechanism. BYJU'S. [Link]
-
Introduction to Perkin reaction its mechanism and examples.pdf. Slideshare. [Link]
-
Perkin reaction. Wikipedia. [Link]
-
Perkin Reaction Mechanism. Sathee NEET - IIT Kanpur. [Link]
-
Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. PMC - NIH. [Link]
-
Perkin Reaction. Chemistry LibreTexts. [Link]
-
Perkin Reaction. J&K Scientific LLC. [Link]
-
Perkin Reaction Mechanism. Chemistry - Unacademy. [Link]
-
synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. SciSpace. [Link]
-
A NEW ALTERNATIVE METHOD FOR THE SYNTHESIS OF CINNAMIC ACIDS FROM AROMATIC ALDEHYDES AND ZINC ACETATE. Revue Roumaine de Chimie. [Link]
-
Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
CINNAMIC ACID, PERKIN REACTION.#ncchem. YouTube. [Link]
-
Chemistry Perkin Reaction Mechanism. sathee jee. [Link]
-
Preparation of cinnamic acid (Perkin condensation). Chemiqsoc.sk. [Link]
-
(PDF) A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. ResearchGate. [Link]
-
Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis. CDN. [Link]
-
Synthesis of Cinnamic Acid Based on Perkin Reaction Using Sonochemical Method and Its Potential as Photoprotective Agent. ResearchGate. [Link]
-
Cinnamic Acid : Organic Synthesis ( Perkin Reaction ). YouTube. [Link]
-
Synthesis of Cinnamic Acid Based on Perkin Reaction Using Sonochemical Method and Its Potential as Photoprotective Agent. Indriyanti. [Link]
-
Perkin reaction.pdf. Slideshare. [Link]
-
Perkin's Reaction.. YouTube. [Link]
-
PDF. Jstage.jst.go.jp. [Link]
-
The Perkin Reaction and Related Reactions. Organic Reactions. [Link]
-
The Perkin Reaction and Related Reactions. ResearchGate. [Link]
-
Why is the Perkin's reaction given by aromatic aldehydes only?. Quora. [Link]
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Technical Support Center: Synthesis of Fluorinated Cinnamic Acids
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of fluorinated cinnamic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of these important synthetic targets. Fluorinated cinnamic acids are crucial building blocks in medicinal chemistry and materials science, but their synthesis is often plagued by specific side reactions that can hinder yield and purity.[1]
This document provides in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to address the practical challenges you may encounter in the lab. We will delve into the causality behind these issues and provide field-proven solutions to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing fluorinated cinnamic acids?
A1: Several classical and modern methods are employed. The most prevalent are the Perkin reaction, the Knoevenagel condensation (often with the Doebner modification), the Wittig reaction, and palladium-catalyzed cross-coupling reactions like the Heck reaction.[2][3][4][5] Each route has distinct advantages and is susceptible to a unique profile of side reactions.
Q2: Why is the fluorine substituent a particular concern during synthesis?
A2: The high electronegativity of fluorine significantly influences the electronic properties of the aromatic ring and the reactivity of adjacent functional groups. The electron-withdrawing nature of fluorine enhances the electrophilicity of the benzaldehyde's carbonyl carbon, which can facilitate reactions like the Knoevenagel condensation.[6][7] However, it can also alter the acidity of protons and the stability of intermediates, sometimes leading to unexpected side reactions or requiring modified reaction conditions compared to non-fluorinated analogues.
Q3: My reaction mixture is turning into a thick, viscous gum or solidifying unexpectedly. What is happening?
A3: This is a classic sign of polymerization. Cinnamic acids and their derivatives contain a reactive vinyl group that can undergo radical polymerization, especially when exposed to heat, light, or atmospheric oxygen.[8] This is one of the most common failure modes in these syntheses. For a detailed guide on prevention, see the "Polymerization" section below.
Q4: Are there general "best practices" to minimize side reactions from the outset?
A4: Absolutely. Several proactive steps can significantly improve your success rate:
-
Use High-Purity Reagents: Impurities can act as initiators for side reactions. Fluorinated benzaldehydes, for instance, should be freshly distilled if their purity is questionable.
-
Maintain an Inert Atmosphere: Many side reactions, particularly polymerization and catalyst degradation, are initiated by oxygen. Running your reaction under an inert atmosphere (Nitrogen or Argon) is crucial.[8]
-
Control Temperature Carefully: Many of the discussed side reactions (decarboxylation, decomposition) are highly temperature-dependent. Precise temperature control and avoiding excessive heat are paramount.[8]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or another suitable analytical technique to monitor the reaction. This helps prevent running the reaction for too long, which can lead to the formation of degradation byproducts.
Troubleshooting Guide by Side Reaction
This section addresses the most common side reactions encountered during the synthesis of fluorinated cinnamic acids, irrespective of the specific synthetic method used.
Problem 1: Polymerization of the Product
Q: My reaction has turned into an intractable solid, or I'm seeing a significant amount of insoluble material during workup. How do I prevent this?
-
Potential Causes: The α,β-unsaturated system of cinnamic acid is susceptible to radical polymerization. This process is often initiated by:
-
Heat: Elevated reaction temperatures increase the rate of radical formation.[8]
-
Light: UV light can trigger photochemical reactions, including polymerization and [2+2] cycloadditions.[8]
-
Oxygen: Atmospheric oxygen can act as an initiator for radical polymerization.[8]
-
Radical Initiators: Trace impurities in solvents or reagents can sometimes initiate the process.
-
-
Solutions & Preventative Measures:
-
Add a Radical Inhibitor: This is the most effective strategy. Adding a small amount (0.1-1 mol%) of an inhibitor like Butylated Hydroxytoluene (BHT), Hydroquinone, or Phenothiazine to the reaction mixture can quench radical species as they form.[8]
-
Optimize Temperature: If your reaction chemistry allows, operate at the lowest effective temperature.
-
Protect from Light: Wrap your reaction vessel in aluminum foil to exclude light, especially if the reaction is running for an extended period.
-
Work Under Inert Gas: De-gas your solvents and run the reaction under a steady flow of nitrogen or argon to exclude oxygen.[8]
-
Protocol 1: General Procedure for Inhibitor Addition
Choose Inhibitor: Select an inhibitor that is soluble in your reaction solvent and compatible with your reagents (e.g., BHT is a good general-purpose choice).
Determine Amount: Accurately weigh an amount of the inhibitor corresponding to 0.1-1 mol% relative to your limiting reagent.
Addition: Add the inhibitor to the reaction vessel along with the other starting materials before heating commences.
Proceed: Run the synthesis as planned under an inert atmosphere and protected from light.
Caption: Factors leading to and preventing polymerization.
Problem 2: Unwanted Decarboxylation
Q: My yield is low, and I've identified the corresponding styrene derivative as a major byproduct. What's causing this decarboxylation?
-
Potential Causes: The loss of CO₂ from a carboxylic acid can occur under several conditions:
-
Thermal Decarboxylation: Cinnamic acids, particularly those with electron-donating groups, can decarboxylate at high temperatures to form styrenes.[9][10] This is a common issue in high-temperature reactions like the Perkin reaction.[11]
-
Catalyst-Mediated Decarboxylation: Trace transition metals (e.g., copper, palladium) can catalyze the decarboxylation process.[12][13]
-
Premature Decarboxylation of Starting Material: In the Knoevenagel-Doebner condensation, the malonic acid starting material can decarboxylate to acetic acid upon heating in the presence of a base like pyridine, rendering it unreactive toward the aldehyde.[14]
-
-
Solutions & Preventative Measures:
-
Strict Temperature Control: Avoid exceeding the optimal reaction temperature. If using a high-boiling solvent, ensure the reaction is not heated unnecessarily.
-
Choose the Right Method: For thermally sensitive substrates, a lower-temperature method like the Wittig or Heck reaction may be preferable to the high-temperature Perkin reaction.[2][15]
-
Optimize Knoevenagel Conditions: To prevent premature decarboxylation of malonic acid, consider using a milder base or a catalyst system that operates at lower temperatures. The classic piperidine in pyridine system often requires reflux, which promotes this side reaction. Alternative "greener" catalysts may be effective at lower temperatures.
-
Problem 3: Formation of the undesired Z-Isomer
Q: My product is a mixture of E and Z isomers, but I need the pure E (trans) isomer. How can I improve stereoselectivity?
-
Potential Causes: While most syntheses (Perkin, Knoevenagel, Heck) strongly favor the formation of the more thermodynamically stable E-isomer, Z-isomer formation or subsequent isomerization can occur.[16][17]
-
Photochemical Isomerization: Exposure of the E-cinnamic acid product to UV light can cause isomerization to the Z-isomer.[18][19] This is a significant issue during long reaction times or during workup and storage if solutions are exposed to direct sunlight or lab lighting.
-
Wittig Reaction Stereochemistry: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the E-alkene, whereas non-stabilized ylides favor the Z-alkene.[15][20]
-
-
Solutions & Preventative Measures:
-
Protect from Light: As with polymerization, protect the reaction, workup, and storage of your product from light.
-
Optimize Wittig Reagent: If using the Wittig reaction, ensure you are using a stabilized ylide (e.g., Ph₃P=CHCO₂Et) followed by hydrolysis to favor the E-cinnamic acid.[5] The Schlosser modification can also be used to favor the E-alkene with non-stabilized ylides, though it adds complexity.[15]
-
Purification: If a mixture is unavoidable, the isomers can often be separated by careful column chromatography or recrystallization.
-
Troubleshooting Guide by Synthetic Method
Knoevenagel Condensation
Q: I'm performing a Knoevenagel condensation between a fluorinated benzaldehyde and malonic acid, but my yield is very low.
-
Potential Causes & Solutions:
-
Problem: Incomplete reaction.
-
Solution: Monitor the reaction by TLC. Ensure you are heating for a sufficient duration (typically 2-4 hours at reflux for the classic pyridine/piperidine system).
-
-
Problem: Suboptimal catalyst.
-
Solution: The choice of base is critical. While piperidine in pyridine is classic, consider alternative catalysts like ammonium acetate or solid-supported bases which may offer better yields under milder conditions.
-
-
Problem: Premature decarboxylation of malonic acid (see Problem 2 above).
-
Solution: Use the minimum effective temperature. Add the malonic acid in portions to maintain its concentration relative to the aldehyde.
-
-
Problem: Impure starting materials.
-
Solution: Use freshly distilled fluorobenzaldehyde and ensure your malonic acid is dry.
-
-
Caption: Knoevenagel condensation: main vs. side reaction pathway.
Perkin Reaction
Q: My Perkin reaction is producing a dark, resinous, and intractable material.
-
Potential Causes & Solutions:
-
Problem: Decomposition of reagents or product.
-
Cause: The Perkin reaction requires very high temperatures (e.g., 180 °C), which can cause thermal degradation, especially with prolonged heating.[21]
-
Solution: Minimize the reaction time by closely monitoring for completion via TLC. Ensure the temperature does not overshoot the target.
-
-
Problem: Presence of moisture.
-
Cause: The acetic anhydride used is highly sensitive to moisture. Water will consume the anhydride and can interfere with the reaction.
-
Solution: Use anhydrous sodium or potassium acetate and freshly opened or distilled acetic anhydride. Ensure all glassware is thoroughly dried.[21]
-
-
| Parameter | Typical Condition | Potential Issue if Deviated |
| Temperature | 160-180 °C | Lower temps lead to slow/no reaction; Higher temps cause decomposition. |
| Base | Anhydrous NaOAc/KOAc | Presence of water hydrolyzes anhydride. |
| Anhydride | Acetic Anhydride | Must have α-hydrogens; use in excess.[3] |
| Reaction Time | 4-8 hours | Prolonged heating increases byproduct formation. |
Table 1: Key Parameters for the Perkin Reaction.
Heck Reaction
Q: I'm attempting a Heck reaction between a fluorinated aryl halide and acrylic acid, but I'm getting a homocoupled biaryl byproduct.
-
Potential Causes & Solutions:
-
Problem: Catalyst or reaction conditions favor homocoupling.
-
Cause: Homocoupling of the aryl halide is a common side reaction in many palladium-catalyzed cross-couplings. It can be promoted by high temperatures or suboptimal ligand/catalyst concentrations.
-
Solution: Re-evaluate your catalyst system. The choice of ligand is critical in balancing the rates of the desired catalytic cycle steps versus side reactions. Lowering the reaction temperature or adjusting the concentration of the aryl halide may also help. Consider using a different palladium precursor or ligand set known to suppress homocoupling.
-
-
References
- BenchChem. (n.d.). Preventing polymerization of cinnamic acid derivatives during synthesis.
- BenchChem. (n.d.). Technical Support Center: 3-(Trifluoromethoxy)cinnamic Acid Reactions.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Reactions with trans-3,4-Difluorocinnamic Acid.
-
ResearchGate. (n.d.). Contra-thermodynamic E → Z isomerization of cinnamamides via selective energy transfer catalysis. Retrieved from [Link]
-
MDPI. (n.d.). Design and Effects of the Cinnamic Acids Chemical Structures as Organocatalyst on the Polymerization of Benzoxazines. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photocatalyst. Retrieved from [Link]
-
Scite. (n.d.). Polymerization of Esters of Cinnamic Acid 1. Retrieved from [Link]
-
Taylor & Francis Online. (2017). Decarboxylation of cinnamic acids using a ruthenium sawhorse. Retrieved from [Link]
-
ACS Publications. (2017). Photocatalytic E → Z Isomerization of Polarized Alkenes Inspired by the Visual Cycle: Mechanistic Dichotomy and Origin of Selectivity. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Decarboxylative functionalization of cinnamic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Cinnamic acid derivatives as promising building blocks for advanced polymers: Synthesis, properties and applications. Retrieved from [Link]
-
ACS Publications. (n.d.). 1H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic. Retrieved from [Link]
-
MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Decarboxylative Functionalization of Cinnamic Acids. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds.
-
ResearchGate. (n.d.). Decarboxylation reaction of cinnamic acids 2. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on the mechanochemical Knoevenagel condensation of fluorinated benzaldehyde derivates. Retrieved from [Link]
-
PubMed Central. (n.d.). Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor. Retrieved from [Link]
-
YouTube. (2024). Decarboxylation of cinnamic acid gives:. Retrieved from [Link]
-
Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
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ResearchGate. (n.d.). Substituted cinnamic acids via one pot Wittig olefination-hydrolysis reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
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J&K Scientific LLC. (2021). Perkin Reaction. Retrieved from [Link]
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Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
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Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
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Journal of Laboratory Chemical Education. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]
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UMass Lowell. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
Organic Reactions. (1942). The Perkin Reaction and Related Reactions. Retrieved from [Link]
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Sci-Hub. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters. Retrieved from [Link]
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MDPI. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Retrieved from [Link]
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PubMed Central. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Retrieved from [Link]
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Technical Support Center: Optimizing Knoevenagel Condensation of Trifluoromethylated Benzaldehydes
Welcome to the technical support center for optimizing the Knoevenagel condensation of trifluoromethylated benzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of this crucial carbon-carbon bond-forming reaction. The electron-withdrawing nature of the trifluoromethyl group presents unique challenges and opportunities in this synthesis, which we will address in detail.
Introduction to the Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to the carbonyl group of an aldehyde or ketone.[1][2][3] This is followed by a dehydration reaction, resulting in the formation of a C=C double bond.[3][4][5] Trifluoromethylated benzaldehydes are particularly reactive substrates due to the strong electron-withdrawing effect of the CF₃ group, which increases the electrophilicity of the carbonyl carbon.[1]
Below is a general representation of the Knoevenagel condensation mechanism:
Caption: The four key steps of the Knoevenagel condensation mechanism.
Troubleshooting Guide
This section addresses common issues encountered during the Knoevenagel condensation of trifluoromethylated benzaldehydes in a question-and-answer format.
Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?
A low or zero yield can be attributed to several factors, often stemming from the specific reactivity of your substituted benzaldehyde.[6] Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity: The base catalyst is crucial for deprotonating the active methylene compound.[7] If your catalyst is old, impure, or used in insufficient quantity, the reaction will not proceed efficiently.
-
Solution: Always use a fresh or recently purified catalyst. For bases like piperidine or ammonium acetate, a starting catalyst loading of 5-20 mol% is recommended.[1]
-
-
Suboptimal Reaction Temperature: While many Knoevenagel condensations occur at room temperature, some reactions require thermal energy to overcome the activation barrier.[7]
-
Inappropriate Solvent Choice: The solvent must effectively dissolve all reactants and should not interfere with the reaction.[1]
-
Presence of Water: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction equilibrium.[1][6][7]
-
Solution: For reactions sensitive to water, employing a Dean-Stark apparatus to azeotropically remove water is a highly effective strategy, especially when using solvents like toluene.[1]
-
-
Purity of Reactants: Impurities in either the trifluoromethylated benzaldehyde or the active methylene compound can significantly hinder the reaction.
-
Solution: Ensure the use of high-purity starting materials. If necessary, purify the aldehyde by distillation and the active methylene compound by recrystallization or distillation.[1]
-
Caption: A systematic workflow for troubleshooting low reaction yields.
Q2: My TLC analysis shows multiple spots in addition to the desired product. What are the likely side reactions and how can I minimize them?
The formation of multiple products is a common issue. The primary side reactions to consider are:
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. It can react with another molecule of the deprotonated active methylene compound. This is often favored by prolonged reaction times, elevated temperatures, and an excess of the active methylene compound.[1]
-
Solution: Maintain a 1:1 molar ratio of the aldehyde and the active methylene compound.[1] Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction.
-
-
Self-Condensation of the Aldehyde: While less common with highly reactive aldehydes, self-condensation can occur, especially in the presence of a strong base.[7]
-
Solution: Use a weak base catalyst like piperidine, pyridine, or ammonium salts.[7]
-
Q3: I'm having difficulty purifying my final product. What strategies can I employ?
Purification challenges often arise from the presence of residual starting materials, catalyst, or side products.
-
Catalyst Removal: Homogeneous catalysts can be particularly difficult to separate from the reaction mixture.
-
Separating Product from Starting Materials: If the reaction has not gone to completion, separating the product from the unreacted aldehyde can be challenging due to similar polarities.
-
Solution: Optimize the reaction conditions to drive the reaction to completion. If separation is still necessary, column chromatography is often the most effective method. Recrystallization from a suitable solvent system is also a powerful purification technique for solid products.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common active methylene compounds used with trifluoromethylated benzaldehydes?
Malononitrile and ethyl cyanoacetate are frequently used due to the strong electron-withdrawing properties of their nitrile and ester groups, which increase the acidity of the methylene protons.[1]
Q2: Which catalysts are most effective for this reaction?
Weak bases are generally preferred to avoid side reactions.[7]
-
Homogeneous Catalysts: Piperidine, pyridine, and ammonium acetate are commonly used.[2][7]
-
Heterogeneous Catalysts: Solid-supported bases or metal oxides can also be employed for easier catalyst removal and potential recycling.[1]
Q3: How does the choice of solvent affect the reaction?
The solvent plays a critical role in the reaction's success.
-
Protic Solvents (e.g., Ethanol): These are often effective and a good starting point.[1]
-
Aprotic Polar Solvents (e.g., DMF, Acetonitrile): These can lead to high conversions and selectivities in shorter reaction times.[7]
-
Nonpolar Solvents (e.g., Toluene): These are typically used when azeotropic removal of water is necessary.[1][7]
-
Solvent-Free Conditions: This "green chemistry" approach can sometimes improve yields and simplifies the workup.[1][9]
-
Water: In some cases, water has been successfully used as a solvent, aligning with green chemistry principles.[7][10]
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation in Ethanol
This protocol is a standard starting point for the reaction.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the trifluoromethylated benzaldehyde (1.0 eq.) and the active methylene compound (e.g., malononitrile, 1.0 eq.) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 10 mol%).
-
Reaction: Heat the mixture to reflux (approximately 78°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically within 2 hours), cool the mixture to room temperature. The product will likely precipitate.[1]
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.[11]
-
Purification: If necessary, the crude product can be recrystallized from ethanol or purified by column chromatography.[1]
Protocol 2: Optimized Solvent-Free Procedure
This protocol is an environmentally friendly alternative that can sometimes provide higher yields.
-
Reactant Preparation: In a mortar, combine the trifluoromethylated benzaldehyde (1.0 eq.) and malononitrile (1.0 eq.).
-
Catalyst Addition: Add a catalytic amount of ammonium acetate (e.g., 10-15 mol%).
-
Reaction: Grind the mixture with a pestle at room temperature.
-
Monitoring: Monitor the reaction progress by TLC by dissolving a small aliquot in a suitable solvent.
-
Work-up: After completion (often within 15-30 minutes), wash the solid mixture with water to remove the catalyst and any water-soluble impurities.[1]
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: The product is often of high purity, but can be recrystallized if necessary.
Data Summary: Reaction Condition Optimization
The following tables provide a summary of various reaction conditions for the Knoevenagel condensation of benzaldehydes with active methylene compounds.
Table 1: Comparison of Catalysts for the Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 2 h | High (not specified) | [1] |
| Ammonium Acetate | Solvent-Free | Room Temp. | 15-30 min | High (not specified) | [1] |
| Bi(OTf)₃ | Solvent-Free | 80 | 1 h | 90 | [12] |
| DBU/H₂O complex | Room Temp. | 20 min | 96 | [13] | |
| Triphenylphosphine | Solvent-Free | Room Temp. | 5 min | 98 | [14] |
Table 2: Influence of Solvent on the Knoevenagel Condensation
| Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Ethanol | Piperidine | Reflux | 2 h | High (not specified) | [1] |
| DMF | Not specified | Not specified | Short | High | [7] |
| Toluene | Not specified | Reflux | Variable | Variable | [1][7] |
| Water | None | 50 | 2 h | >99 | [10] |
| Acetonitrile | Co-Mg MOF | Room Temp. | Not specified | High | [15] |
| Solvent-Free | Ammonium Acetate | Room Temp. | 15-30 min | High (not specified) | [1] |
References
- Technical Support Center: Optimizing Knoevenagel Condensation with 3-(Trifluoromethyl)benzaldehyde - Benchchem.
- Reaction Mechanism of Knoevenagel Reaction - Physics Wallah.
- Knoevenagel Condensation: Definition, Examples and Mechanism - Chemistry Learner.
- Knoevenagel Condensation Reaction Mechanism | Full Video Lecture - YouTube.
- Knoevenagel condensation mechanism and applic
- Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde - Benchchem.
- troubleshooting low yields in Knoevenagel condens
- Application Notes and Protocols for Condensation Reactions Involving 2-(Trifluoromethyl)benzaldehyde - Benchchem.
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
- Study of the optimization condition of the Knoevenagel Condensation in different mol% of Bi(OTf)
- Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks | ACS Omega.
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K.
- Knoevenagel condensation, Reaction conditions: malononitrile...
- The green Knoevenagel condensation: solvent-free condens
- Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles - Organic Chemistry Portal.
Sources
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- 5. purechemistry.org [purechemistry.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
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- 14. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability of Fluorinated Organic Compounds in Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the common stability issues encountered during the synthesis of fluorinated organic compounds. The unique properties that make organofluorine compounds invaluable in pharmaceuticals and materials science also introduce specific synthetic challenges.[1][2] This resource offers troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, grounded in mechanistic principles and practical, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of fluorinated compounds, providing concise answers and directing you to more detailed troubleshooting guides where necessary.
Q1: Why are my fluorinated intermediates decomposing upon storage?
A: Fluorinated compounds, despite the strength of the C-F bond, can be sensitive to storage conditions.[3] Key factors leading to decomposition include:
-
Temperature: Many fluorinated intermediates are heat-sensitive and require low-temperature storage, typically between -20°C to 25°C, to prevent degradation.[4][5]
-
Moisture: Water can react with certain fluorinated compounds, causing hydrolysis or other unwanted reactions.[4] Storing under a dry, inert atmosphere with desiccants is crucial.[4]
-
Air/Oxygen: Some fluorinated intermediates are prone to oxidation.[4] Storage in an inert atmosphere, such as nitrogen or argon, is recommended.[4]
-
Light: Photosensitive compounds should be stored in amber glass containers to protect them from UV light, which can initiate decomposition pathways.[4][5]
-
Incompatible Materials: Avoid contact with strong acids, bases, and oxidizing or reducing agents during storage.[6]
For specific storage recommendations based on compound class (e.g., aromatic vs. aliphatic), refer to the detailed storage condition guides.[5]
Q2: I'm observing unexpected side reactions, like defluorination. What could be the cause?
A: Defluorination can occur through several mechanisms, even with the high bond-dissociation energy of the C-F bond.[7][8] Common causes include:
-
β-Fluoride Elimination: Compounds with a fluorine atom beta to a carbanion or a similar electron-rich center can readily eliminate fluoride.[9] This is a significant challenge with α-trifluoromethyl carbanions.[9]
-
Nucleophilic Displacement: While less common for polyfluorinated systems, monofluorinated alkyl groups can undergo SN2-type displacement of fluoride by intra- or intermolecular nucleophiles.[7][8]
-
Metabolic-like Pathways: In biological or biomimetic systems, enzymatic processes like CYP-mediated hydroxylation can lead to defluorination.[7][8]
-
Lewis Acid Interactions: Strong Lewis acids can coordinate to fluorine, weakening the C-F bond and promoting decomposition.
Refer to Troubleshooting Guide 1 for a detailed workflow on identifying and mitigating defluorination pathways.
Q3: My purification process is leading to product loss. Are there special considerations for fluorinated compounds?
A: Yes, the unique properties of fluorinated compounds can complicate purification:
-
Altered Polarity: The high electronegativity of fluorine can significantly alter a molecule's polarity, affecting its behavior in chromatography.
-
"Fluorous" Properties: Highly fluorinated compounds may exhibit unique solubility profiles, preferring fluorous solvents.[1] This can be exploited in "fluorous chemistry" for purification.[1]
-
Volatility: Many smaller fluorinated molecules are highly volatile, leading to loss during solvent removal.
-
Instability on Silica/Alumina: The acidic nature of silica gel can degrade sensitive fluorinated compounds. Using deactivated silica or alternative stationary phases may be necessary.
See Troubleshooting Guide 3 for strategies on optimizing purification methods for fluorinated molecules.
Section 2: Troubleshooting Guides
These guides provide a systematic, question-and-answer approach to resolving specific stability issues encountered during the synthesis of fluorinated organic compounds.
Troubleshooting Guide 1: Unwanted Defluorination Reactions
Issue: My reaction is yielding significant amounts of defluorinated byproducts. How can I diagnose and solve this?
Step 1: Identify the Potential Defluorination Pathway
To address the problem, first, determine the likely mechanism of defluorination.
Caption: Decision tree for initial diagnosis of defluorination pathways.
Step 2: Implement a Targeted Solution
Based on your hypothesis, implement the following strategies:
| Potential Cause | Underlying Principle | Troubleshooting & Optimization |
| β-Fluoride Elimination | The strong electron-withdrawing nature of fluorine acidifies adjacent protons, and the resulting carbanion is unstable, leading to fluoride elimination.[9] | Modify Reaction Conditions: Use non-basic or sterically hindered bases. Lower reaction temperatures to disfavor elimination. Structural Modification: If possible, modify the substrate to remove the acidic proton or block the elimination pathway. |
| SN2 Displacement | A monofluorinated carbon can be susceptible to nucleophilic attack, especially with intramolecular nucleophiles forming stable rings.[7][8] | Protecting Groups: Temporarily protect the internal nucleophile to prevent intramolecular reactions.[10][11][12] Solvent Choice: Use less polar, aprotic solvents to disfavor SN2 reactions. |
| Lewis Acid-Mediated Decomposition | Strong Lewis acids can interact with the lone pairs of fluorine, weakening the C-F bond and promoting cleavage. | Use Weaker Lewis Acids: Screen for milder Lewis acids that can still promote the desired reaction without causing defluorination. Stoichiometry Control: Use catalytic amounts of the Lewis acid instead of stoichiometric amounts. |
Experimental Protocol 1: Screening for Optimal Base in a Reaction Prone to β-Elimination
-
Setup: Prepare identical reaction vials with your fluorinated substrate and reaction partner.
-
Base Variation: To separate vials, add different bases (e.g., K₂CO₃, Cs₂CO₃, DBU, Proton Sponge).
-
Temperature Control: Run the reactions at a reduced temperature (e.g., 0 °C or -20 °C).
-
Monitoring: Analyze aliquots from each reaction by LC-MS or ¹⁹F NMR at regular intervals to determine the ratio of desired product to defluorinated byproduct.
-
Analysis: Compare the results to identify the base and temperature combination that minimizes defluorination while still affording a reasonable reaction rate.
Troubleshooting Guide 2: Instability of Fluorinated Reagents
Issue: My fluorinating agent (e.g., DAST, Deoxo-Fluor®) or fluorinated building block appears to be decomposing, leading to inconsistent results.
Step 1: Verify Reagent Quality and Storage
The first step is to ensure the integrity of your starting materials.
Caption: Workflow for verifying fluorinated reagent integrity.
Step 2: Optimize Handling and Reaction Setup
Proper handling is critical for reactive fluorinated compounds.[6]
| Parameter | Causality | Best Practices |
| Atmosphere | Many fluorinated reagents react violently with water or are sensitive to air.[13] | Always handle moisture-sensitive reagents in a glove box or under a dry, inert atmosphere (N₂ or Ar). Use rigorously dried solvents and glassware. |
| Temperature | The decomposition of many fluorinating agents is exothermic and can lead to thermal runaway. | Add the reagent slowly at a reduced temperature (e.g., -78 °C) and allow the reaction to warm gradually to the desired temperature. |
| Materials Compatibility | Fluorine and some fluorinating agents can react with certain materials.[14] | Use compatible reaction vessels and equipment (e.g., Teflon®, certain plastics). Avoid incompatible materials like glass for certain applications. |
Safety & Handling Protocol: Working with Volatile or Reactive Fluorinated Compounds
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and gloves rated for the specific chemicals being used.[6] Double-gloving is often recommended.[6]
-
Engineering Controls: All manipulations should be performed in a properly functioning chemical fume hood.[6] For highly hazardous materials, a glove box is recommended.[6]
-
Quenching: Quenching of reactive fluorinating agents can be highly exothermic.[6] This should be done slowly, at low temperatures, and by trained personnel.[6]
-
Emergency Preparedness: Have appropriate spill kits and emergency quench materials readily available. For work with fluorine gas or HF, calcium gluconate gel should be on hand for skin contact.[13]
Troubleshooting Guide 3: Purification-Induced Decomposition
Issue: My fluorinated product is stable in the crude reaction mixture but decomposes during chromatographic purification.
Step 1: Diagnose the Source of Instability
The stationary phase is a common culprit in the decomposition of sensitive compounds.
| Observation | Probable Cause | Recommended Action |
| Streaking or tailing on TLC/LC | Compound is interacting strongly with the stationary phase. | Switch to a less acidic stationary phase (e.g., deactivated silica, alumina) or a different type of chromatography (e.g., reverse-phase). |
| New spots appear on TLC plate after spotting | The compound is decomposing on contact with the silica. | Buffer the eluent with a small amount of a non-nucleophilic base (e.g., triethylamine) if the compound is acid-sensitive. |
| Low mass balance after column | The compound is either irreversibly adsorbed or is decomposing and the byproducts are not being detected. | Perform a small-scale purification and analyze all fractions to account for all material. Consider non-chromatographic purification methods like distillation or crystallization. |
Experimental Protocol 2: Selecting a Non-Destructive Purification Method
-
Initial Screen: Dissolve a small amount of the crude product in a suitable solvent. Spot it on different TLC plates (e.g., standard silica, alumina, C18-silica).
-
Eluent Development: Develop the TLCs with a range of solvent systems.
-
Stability Check: After development, let the plates sit for a period (e.g., 30 minutes) and then re-visualize. Look for the appearance of new spots, which indicates on-plate decomposition.
-
Method Selection: Choose the stationary phase and eluent system that shows the best separation with no evidence of degradation.
-
Scale-Up: Perform the column chromatography using the optimized conditions, ensuring rapid elution to minimize contact time with the stationary phase.
Section 3: Advanced Topics
The Role of Protecting Groups in Enhancing Stability
In multi-step syntheses, functional groups can interfere with reactions or contribute to instability. Protecting groups are essential for temporarily masking these functionalities.[15]
| Functional Group to Protect | Common Protecting Groups | Deprotection Conditions | Relevance to Fluorine Chemistry |
| Alcohols | Silyl ethers (TMS, TBDMS, TIPS)[10] | Fluoride ion (e.g., TBAF) or acid[10][15] | The fluoride-lability of silyl ethers offers an orthogonal deprotection strategy.[15] However, care must be taken if the molecule contains other fluorine atoms that could be affected. |
| Amines | Carbamates (Boc, Cbz, Fmoc)[11][12] | Acid (Boc), Hydrogenolysis (Cbz), Base (Fmoc)[12] | Protecting basic amines can prevent them from acting as internal nucleophiles, which could otherwise lead to defluorination.[8] |
| Carbonyls | Acetals, Ketals[12] | Acid[10][12] | Prevents unwanted reactions of enolates or enols, which can be relevant in fluorination chemistry. |
The strategic use of protecting groups can prevent side reactions, enhance stability, and ultimately improve the yield and purity of the final fluorinated compound.
References
- The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Chemical Society Reviews.
- How to store fluorinated pharmaceutical intermedi
- Safety and handling of fluorinated organic compounds. (n.d.). Benchchem.
- The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters.
- The Dark Side of Fluorine. (2019).
- What are the storage conditions for different types of fluorinated pharmaceutical intermedi
- Fluorine Safety. (n.d.). Purdue University.
- Protection/Deprotection Reagents. (n.d.). Sigma-Aldrich.
- Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applic
- Organofluorine chemistry. (n.d.). Wikipedia.
- Avoid Protecting Groups. (2019). Green Chemistry: Principles and Case Studies.
- 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
- Appendix 6: Protecting groups. (n.d.). Oxford Learning Link.
- Fluorine. (n.d.). Wikipedia.
- Protecting group. (n.d.). chemeurope.com.
- Contemporary synthetic strategies in organofluorine chemistry. (n.d.).
Sources
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- 4. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 5. What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
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- 15. books.rsc.org [books.rsc.org]
Technical Support Center: Spectroscopic Analysis of Organofluorine Compounds
Welcome to the technical support center for troubleshooting the spectroscopic analysis of compounds featuring carbon-fluorine (C-F) bonds. The unique properties of the fluorine atom—its high electronegativity, the strength of the C-F bond, and the 100% natural abundance of the NMR-active ¹⁹F nucleus—present both powerful analytical opportunities and distinct experimental challenges.[1] This guide is designed for researchers, medicinal chemists, and drug development professionals to diagnose and resolve common issues encountered during the spectroscopic characterization of fluorinated molecules.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a highly sensitive technique due to the high gyromagnetic ratio of the fluorine nucleus and its 100% natural abundance.[2][3] Its wide chemical shift range (~800 ppm) minimizes signal overlap, making it an exceptional tool for structural elucidation and quantitative analysis.[2][4] However, this sensitivity also makes it prone to specific artifacts.
Frequently Asked Questions (FAQs): ¹⁹F NMR
Q1: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted? A rolling or distorted baseline is a frequent artifact in ¹⁹F NMR that can interfere with phasing and accurate integration. The primary causes include:
-
Large Spectral Width: The vast chemical shift range of ¹⁹F often requires acquiring a large spectral width, which can lead to baseline distortions.[5]
-
Acoustic Ringing: The radiofrequency pulse can cause the probe to vibrate, inducing oscillations in the initial part of the Free Induction Decay (FID). This "acoustic ringing" manifests as a rolling baseline.
-
Probe Background Signals: Fluoropolymers (like Teflon) used in probe construction can contribute broad, underlying signals that result in an uneven baseline.
Q2: What are the small, unevenly spaced peaks surrounding my main signal? These are very likely ¹³C satellites. Due to the natural abundance of ¹³C (~1.1%), a small portion of your analyte molecules will contain a ¹³C atom adjacent to the ¹⁹F atom, leading to coupling.[5] These satellite peaks are split by the ¹J(C,F) coupling constant. Their asymmetry can sometimes be observed, providing additional structural information.[5]
Q3: My observed ¹⁹F chemical shift doesn't match the literature value. Why? Chemical shift referencing in ¹⁹F NMR is notoriously sensitive to environmental factors. Unlike ¹H NMR where TMS is a universal internal standard, ¹⁹F referencing can be more complex.[6]
-
Referencing Method: Ensure you are using the same reference standard (e.g., CFCl₃, trifluoroacetic acid) and referencing method (internal vs. external) as the literature source.[7][8] Indirect referencing by the spectrometer based on the ¹H channel can be unreliable for precise comparisons.[7]
-
Solvent and Concentration Effects: ¹⁹F chemical shifts are highly sensitive to the solvent, concentration, and temperature.[6] A change in solvent can easily shift a signal by several ppm. Always report the solvent and reference compound used.
Q4: Why are my ¹⁹F signal integrals inaccurate, even with good signal-to-noise? Inaccurate integration is almost always due to incomplete longitudinal (T₁) relaxation. Fluorine nuclei can have a wide range of T₁ values, some being very long. For quantitative accuracy, the relaxation delay (D1) must be set to at least five times the T₁ of the slowest-relaxing fluorine nucleus in your sample.[4] A routine experiment with a short D1 will lead to the under-representation of signals with long T₁ values.
Troubleshooting Guide: ¹⁹F NMR
This guide addresses common problems encountered during ¹⁹F NMR experiments.
-
Causality: The fluorine nucleus is inherently sensitive, so a lack of signal often points to an instrumental or sample issue rather than a fundamental limitation.
-
Troubleshooting Steps:
-
Check Probe Tuning and Matching: The NMR probe must be correctly tuned to the ¹⁹F frequency. An improperly tuned probe will result in inefficient pulse transmission and signal detection, drastically reducing sensitivity.
-
Verify Sample Concentration: While ¹⁹F NMR is sensitive, there is still a lower limit of detection. Confirm your sample concentration is appropriate for your instrument.
-
Increase Number of Scans (NS): Signal-to-noise increases with the square root of the number of scans. Doubling the scans will increase S/N by a factor of ~1.4.
-
Ensure Correct Nucleus is Selected: Double-check that the experiment is configured for ¹⁹F observation.
-
-
Causality: Broad lines reduce spectral resolution and can obscure coupling information. This is often caused by factors that shorten the transverse relaxation time (T₂).
-
Troubleshooting Steps:
-
Improve Shimming: Inhomogeneous magnetic fields are a primary cause of broad lines. Re-shim the spectrometer, particularly if the sample or temperature has changed.
-
Check for Paramagnetic Impurities: Dissolved oxygen or metal ions are paramagnetic and can cause significant line broadening. Degas your sample by bubbling an inert gas (N₂ or Ar) through it or by using freeze-pump-thaw cycles.
-
Investigate Chemical Exchange: If the molecule is undergoing conformational changes or chemical exchange on the NMR timescale, this can lead to broadened signals. Try acquiring the spectrum at a lower temperature to slow the exchange process and sharpen the peaks.
-
Check for Sample Aggregation: At high concentrations, molecules may aggregate, leading to broader lines. Try acquiring the spectrum on a more dilute sample.
-
Experimental Protocol: Quantitative ¹⁹F NMR (qNMR)
This protocol outlines the steps for accurate quantification of a fluorinated analyte using an internal standard.
-
Select an Appropriate Internal Standard (IS):
-
Sample Preparation:
-
Accurately weigh the analyte and the internal standard.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a volumetric flask to ensure a precise volume.
-
Transfer an aliquot to a high-quality NMR tube.
-
-
Spectrometer Setup:
-
Tune and match the ¹⁹F probe.
-
Set the spectral width to encompass all signals from the analyte and the IS.
-
Crucially, set the relaxation delay (D1) to at least 5 times the longest T₁ value of the signals of interest. If T₁ is unknown, a D1 of 30-60 seconds is a safe starting point for many small molecules.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high S/N ratio (>250:1) for the signals to be integrated.
-
-
Data Processing and Calculation:
-
Apply Fourier transform and phase correction. Perform baseline correction carefully.
-
Integrate the signals for the analyte (I_analyte) and the internal standard (I_IS).
-
Calculate the molar amount of the analyte using the following formula:
M_analyte = (I_analyte / N_F_analyte) * (N_F_IS / I_IS) * (M_IS)
Where:
-
M_analyte and M_IS are the molar amounts.
-
I_analyte and I_IS are the integral values.
-
N_F_analyte and N_F_IS are the number of fluorine atoms contributing to the respective signals.
-
Data Table: Typical C-F Coupling Constants
The magnitude of J-coupling provides invaluable information about bond connectivity and stereochemistry.[10]
| Coupled Nuclei | Type | Typical J-Value (Hz) | Notes |
| ¹J(¹³C, ¹⁹F) | One-bond | 160 - 350 | Large and negative; value is sensitive to hybridization.[11] |
| ²J(¹H, ¹⁹F) | Geminal | 40 - 80 | Typically positive.[12] |
| ²J(¹³C, ¹⁹F) | Geminal | 15 - 50 | Sensitive to substituents.[11] |
| ³J(¹H, ¹⁹F) | Vicinal | 0 - 30 | Can be positive or negative; highly dependent on dihedral angle (Karplus relationship).[12] |
| ⁴J(¹⁹F, ¹⁹F) | Four-bond | 5 - 20 | Often observed in conjugated or rigid systems.[10] |
| ⁵J(¹H, ¹⁹F) | Long-range | 0 - 5 | Typically small; seen in aromatic systems.[13] |
Visualization: Troubleshooting ¹⁹F NMR Spectra
Caption: A logical workflow for diagnosing common ¹⁹F NMR spectral issues.
Section 2: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides direct information about the C-F bond itself. IR and Raman are complementary techniques that are governed by different selection rules.
Frequently Asked Questions (FAQs): IR & Raman
Q1: Where in the IR spectrum should I look for the C-F stretching vibration? The C-F stretching vibration appears in a wide range, typically between 1000 and 1360 cm⁻¹.[1] This variability is due to the high sensitivity of the stretching frequency to the electronic effects of other substituents on the carbon atom. Monofluorinated compounds usually show a strong band between 1000-1110 cm⁻¹.[1]
Q2: Why is my C-F peak so intense in the IR spectrum but weak in my Raman spectrum? This is due to the fundamental principles of each technique. IR absorption requires a change in the dipole moment during a vibration. The C-F bond is highly polar, so its stretching causes a large change in dipole moment, resulting in a very strong IR absorption band.[1] Raman scattering, conversely, requires a change in polarizability. The C-F bond is not very polarizable, making its Raman signal inherently weak.
Q3: The C-F absorption in my IR spectrum is obscuring other important peaks in the fingerprint region. What can I do? This is a common problem because C-F bands can be very strong and broad.[1][14]
-
Use Raman Spectroscopy: Since the C-F stretch is weak in Raman, this technique is an excellent alternative for observing other vibrations (like C-C stretches or deformations) in the same region without interference.
-
Analyze Solution Spectra: The bandwidth and intensity of C-F stretching bands can be influenced by the solvent environment due to conformational dynamics.[14][15] Acquiring spectra in different solvents may help resolve overlapping bands.
Troubleshooting Guide: IR & Raman
-
Causality: The broadness of the C-F stretching region and its overlap with other vibrations can make definitive assignment challenging.
-
Troubleshooting Steps:
-
Look for Splitting Patterns: Molecules with multiple fluorine atoms (e.g., -CF₂, -CF₃) will exhibit multiple C-F stretching bands corresponding to symmetric and asymmetric modes.[1] For example, a -CF₂ group will show two distinct bands.
-
Utilize Raman Spectroscopy: As a complementary technique, Raman can confirm the presence of other functional groups whose signals might be obscured in the IR spectrum.[16] A unique Raman signature for C-F bonds has been identified in the 500-800 cm⁻¹ fingerprint area, which can be used for specific detection.[17]
-
Perform Computational Analysis: Density Functional Theory (DFT) calculations can predict vibrational frequencies with good accuracy, aiding in the assignment of complex spectra.[18]
-
Visualization: IR vs. Raman for C-F Bond Analysis
Caption: Complementary nature of IR and Raman for C-F bond analysis.
Section 3: Mass Spectrometry (MS)
The presence of fluorine significantly influences the fragmentation patterns of molecules in mass spectrometry.
Frequently Asked Questions (FAQs): Mass Spectrometry
Q1: Why is the molecular ion (M⁺) peak weak or absent in the electron ionization (EI) mass spectrum of my perfluorinated compound? Perfluorinated compounds often exhibit very weak or absent molecular ion peaks.[19][20] The high stability of certain fragments, particularly the trifluoromethyl cation (CF₃⁺, m/z 69), means that fragmentation is highly favored upon ionization. The CF₃⁺ ion is often the base peak in the spectra of perfluoroparaffins.[19]
Q2: What are the most common fragmentation pathways for organofluorine compounds? The introduction of fluorine atoms significantly influences fragmentation.[21] Common neutral losses and fragment ions include:
-
Loss of F• (19 Da): A common fragmentation, leading to an [M-19]⁺ ion.[22]
-
Loss of HF (20 Da): If hydrogen atoms are available, the elimination of hydrogen fluoride is a very common pathway.[22]
-
Loss of •CF₃ (69 Da): Cleavage of a trifluoromethyl group is highly favorable.
-
McLafferty-type rearrangements: These can occur if the molecule contains other functional groups.[23]
Troubleshooting Guide: Mass Spectrometry
-
Causality: Aggressive fragmentation under Electron Ionization (EI) often prevents the detection of the molecular ion, making it difficult to determine the compound's mass.
-
Troubleshooting Steps:
-
Use Soft Ionization Techniques: Employ methods that impart less energy to the molecule during ionization.
-
Chemical Ionization (CI): Creates less fragmentation and often shows a strong protonated molecule peak, [M+H]⁺.
-
Electrospray Ionization (ESI): Ideal for polar, non-volatile molecules; typically produces [M+H]⁺ or [M+Na]⁺ ions.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Suitable for large molecules and less prone to fragmentation.
-
-
Derivatization: Chemically modifying the analyte can sometimes produce a more stable molecular ion or a more predictable fragmentation pattern.[23]
-
Visualization: Predicted Fragmentation of a Fluorinated Compound
Caption: Common fragmentation pathways for a simple aromatic fluoride.
References
- Development of carbon-fluorine spectroscopy for pharmaceutical and biomedical applic
- A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorin
- 19F Coupling Constants Table. Organofluorine / Alfa Chemistry.
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Unknown Source.
- Spectral analysis of the 1H, 19F and 13C N.M.R. spectra of fluorobenzene. Unknown Source.
- Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indic
- A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. Benchchem.
- 19Flourine NMR. University of Ottawa.
- Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments.
- Mass Spectra of Fluorocarbons. NIST.
- Mass spectra of fluorocarbons. NIST.
- Electron ionization induced fragmentation of fluorinated deriv
- Fluorine NMR. University of Washington.
- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.
- Carbon–fluorine bond. Wikipedia.
- Common and Distinctive Raman Spectral Features for the Identification and Differentiation of Per- and Polyfluoroalkyl Substances.
- Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society.
- Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conform
- Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw m
- Fluorine-19 NMR Spectra Troubleshooting Center. Benchchem.
- Application of 19F NMR Spectroscopy for Content Determination of Fluorin
- (PDF) Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.
- Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics.
Sources
- 1. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biophysics.org [biophysics.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
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- 15. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Development of carbon-fluorine spectroscopy for pharmaceutical and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.aip.org [pubs.aip.org]
- 19. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 20. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. whitman.edu [whitman.edu]
- 23. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Recycling in Cinnamic Acid Synthesis
Welcome to the technical support center for catalyst selection and recycling in cinnamic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice. Our goal is to empower you with the knowledge to make informed decisions in your experimental workflows, ensuring efficiency, reproducibility, and sustainability.
Part 1: Catalyst Selection Guide
The synthesis of cinnamic acid can be achieved through various routes, with the choice of catalyst being a critical factor for success. The selection of a catalyst depends on the chosen synthetic methodology, desired purity, scalability, and economic viability. Here, we discuss the most common catalytic systems for the Perkin, Knoevenagel, and Mizoroki-Heck reactions.
Perkin Reaction: The Classic Approach
The Perkin reaction is a well-established method for cinnamic acid synthesis, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[1][2]
-
Catalyst: Typically, an alkali salt of the carboxylic acid corresponding to the anhydride is used. For the reaction of benzaldehyde with acetic anhydride, anhydrous sodium acetate or potassium acetate is the catalyst of choice.[2][3]
-
Mechanism Insight: The alkali salt acts as a base to deprotonate the anhydride, forming a carbanion that then attacks the aldehyde. The choice of a weak base is crucial to prevent self-condensation of the aldehyde.[2]
-
Advantages: This method is cost-effective and utilizes readily available starting materials.
-
Disadvantages: The Perkin reaction often requires high temperatures (170-180°C) and long reaction times (3-5 hours or more), which can lead to the formation of side products.[3]
Knoevenagel Condensation: A Versatile Alternative
The Knoevenagel condensation offers a milder and often more efficient route to cinnamic acid derivatives by reacting an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid.[1][4]
-
Catalysts: A variety of basic catalysts can be employed, ranging from organic bases to inorganic compounds.
-
Organic Bases: Piperidine, pyridine, and triethylamine (TEA) are commonly used.[4][5] TEA, in particular, has been investigated as a less toxic alternative to pyridine, acting as both a base and a phase transfer catalyst.[4] 1,4-diazabicyclo[2.2.2]octane (DABCO) is another efficient and mild basic catalyst.[6]
-
Inorganic Bases: Sodium hydroxide and potassium carbonate have been successfully used, often under microwave irradiation to accelerate the reaction.[7][8]
-
Heterogeneous Catalysts: The use of solid catalysts, such as amino-functionalized metal-organic frameworks (MOFs), is a growing area of interest due to their ease of separation and potential for recycling.[9]
-
-
Mechanism Insight: The base facilitates the deprotonation of the active methylene compound, creating a nucleophile that attacks the aldehyde. The subsequent dehydration yields the α,β-unsaturated product.[10]
-
Advantages: Generally proceeds under milder conditions and with shorter reaction times compared to the Perkin reaction, often leading to higher yields.[1][6] The reaction can also be performed under greener conditions, for instance, using microwave assistance or in aqueous media.[7][11]
-
Disadvantages: Malonic acid can be more expensive than acetic anhydride. The choice of base and solvent can significantly impact the reaction outcome.[4]
Mizoroki-Heck Reaction: A Modern Approach
The Mizoroki-Heck reaction provides a powerful method for the synthesis of cinnamic acid and its derivatives by coupling an aryl halide with an acrylate in the presence of a palladium catalyst.[12]
-
Catalyst: Palladium-based catalysts are central to this reaction.
-
Homogeneous Catalysts: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are common precursors.[8] Palladium N-heterocyclic carbene (NHC) complexes have also shown excellent activity.[12]
-
Heterogeneous Catalysts: To address the challenges of catalyst separation and recycling, solid-supported palladium catalysts have been developed. These typically involve immobilizing a palladium complex on a solid support like silica gel.[13]
-
-
Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the acrylate and subsequent β-hydride elimination to yield the cinnamic acid derivative and regenerate the Pd(0) catalyst.
-
Advantages: This method offers high functional group tolerance and stereoselectivity, typically yielding the E-isomer of cinnamic acid.[12]
-
Disadvantages: Palladium catalysts can be expensive. Leaching of the palladium into the product is a concern, particularly for pharmaceutical applications.[12] Catalyst deactivation can also occur.
Catalyst Selection Summary
| Reaction | Catalyst | Typical Conditions | Key Advantages | Key Disadvantages |
| Perkin | Sodium/Potassium Acetate | High Temp (170-180°C), Long Reaction Time | Cost-effective, readily available materials | Harsh conditions, potential for side products |
| Knoevenagel | Piperidine, TEA, NaOH, DABCO, MOFs | Mild Temp, Shorter Reaction Time | High yields, milder conditions, greener options | Cost of reagents, solvent/base sensitivity |
| Mizoroki-Heck | Pd(OAc)₂, PdCl₂, Pd-NHC, Supported Pd | Varies with catalyst | High selectivity, functional group tolerance | Catalyst cost, potential for metal leaching |
Part 2: Catalyst Recycling Guide
Catalyst recycling is crucial for sustainable and cost-effective chemical synthesis. The strategies for recycling vary significantly depending on whether the catalyst is homogeneous or heterogeneous.
Recycling of Heterogeneous Catalysts
Solid-supported catalysts, such as palladium on silica or functionalized MOFs, are designed for easy separation and reuse.[9][13]
-
Reaction Completion: Upon completion of the Mizoroki-Heck reaction, allow the reaction mixture to cool to room temperature.
-
Catalyst Separation: Separate the solid catalyst from the reaction mixture by filtration or centrifugation.
-
Washing: Wash the recovered catalyst sequentially with the reaction solvent (e.g., toluene, DMF) and then a lower-boiling point solvent (e.g., ethanol, acetone) to remove any adsorbed organic residues.
-
Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Reuse: The dried catalyst can then be used in subsequent reaction cycles. It is advisable to perform a small-scale test reaction to assess its activity after each cycle. A loss of less than 5 wt% of palladium after two cycles is considered good stability for some systems.[13]
Recycling and Regeneration of Homogeneous Catalysts
Recycling homogeneous catalysts is more challenging due to their solubility in the reaction medium. However, strategies exist for their recovery and regeneration.
-
Aqueous Phase Recycling: For reactions where the product is soluble in an organic solvent and the catalyst resides in an aqueous phase, the aqueous layer containing the catalyst can be separated and recycled. This has been demonstrated for cobalt catalysts in the oxidation of cinnamaldehyde.[14]
-
Catalyst Regeneration: In cases of deactivation, a regeneration step may be necessary. Common causes of deactivation include poisoning, fouling (coking), and sintering.[15][16]
Caption: Conceptual workflow for catalyst regeneration.
This method is effective for removing carbonaceous deposits (coke) from catalysts.[17]
-
Catalyst Recovery: Recover the deactivated catalyst from the reaction mixture.
-
Inert Gas Purge: Place the catalyst in a tube furnace and purge with an inert gas (e.g., nitrogen, argon) while gradually increasing the temperature. This step helps to pyrolyze some of the organic material.[17]
-
Calcination: Introduce a controlled flow of an oxygen-containing gas (e.g., air or a mixture of oxygen and nitrogen) at a high temperature (e.g., 300-500°C).[16] The temperature should be carefully controlled to avoid "hot spots" that could damage the catalyst.[17]
-
Cooling: After a set period, switch back to an inert gas flow and allow the catalyst to cool to room temperature.
-
Optional Reduction: For some catalysts, a final reduction step in a hydrogen-containing atmosphere may be necessary to restore the active metallic sites.[17]
Part 3: Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of cinnamic acid, with a focus on catalyst-related problems.
Q1: My reaction yield is consistently low. What are the potential catalyst-related causes?
A1: Low yield can stem from several factors related to your catalyst:
-
Insufficient Catalyst Loading: Ensure you are using the correct molar percentage of the catalyst relative to the limiting reactant. For some palladium-catalyzed reactions, this can range from 0.05 to 10 mol %.[13]
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in your starting materials or solvent.[18] Consider purifying your reagents. Deactivation can also occur through mechanisms like coking or poisoning.[15][19]
-
Poor Catalyst Activity: If you are using a recycled catalyst, it may have lost activity. Perform a small-scale control reaction with a fresh batch of catalyst to compare. For heterogeneous catalysts, incomplete removal of residues from previous runs can block active sites.
-
Incorrect Catalyst Choice: The chosen catalyst may not be optimal for your specific substrates or reaction conditions. Review the literature for catalysts that have been successfully used for similar transformations.
Q2: I am observing the formation of significant side products. How can the catalyst influence selectivity?
A2: Poor selectivity is often linked to the catalyst and reaction conditions:
-
Reaction Temperature: In the Perkin reaction, temperatures exceeding 80°C can significantly lower the selectivity for cinnamic acid.[14]
-
Catalyst Type: The nature of the catalyst can influence the reaction pathway. For instance, in Knoevenagel condensations, the basicity of the catalyst can affect the rate of the desired condensation versus side reactions like self-condensation of the aldehyde.
-
Solvent Effects: The solvent can influence the stability of intermediates. For example, in some Knoevenagel reactions, certain solvents can over-stabilize the carbanion, hindering the subsequent condensation step.[4]
Q3: My palladium-catalyzed Heck reaction is sluggish or fails to initiate. What should I check?
A3: A stalled Heck reaction is a common issue. Here is a troubleshooting workflow:
Caption: Troubleshooting workflow for a sluggish Heck reaction.
-
Catalyst Activity: Ensure your palladium source is active. Pd(II) precursors need to be reduced to Pd(0) in situ, a step that can sometimes be problematic. Using a pre-activated catalyst or a more active one, like a Pd-NHC complex, might help.[12]
-
Inert Atmosphere: The catalytic cycle is sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Base and Solvent: The choice of base and solvent is critical. Ensure they are anhydrous and of appropriate purity.
-
Impurities: Impurities in the starting materials can act as catalyst poisons.[18]
Q4: I am concerned about palladium leaching from my solid-supported catalyst. How can I minimize this?
A4: Palladium leaching is a significant concern, especially in pharmaceutical synthesis.[12]
-
Catalyst Design: The stability of the linkage between the palladium and the solid support is key. Covalently bound palladium complexes tend to be more stable than those that are simply adsorbed.
-
Reaction Conditions: Harsh reaction conditions (high temperatures, aggressive solvents) can promote leaching. Operating under the mildest possible conditions is advisable.
-
Post-Reaction Treatment: If leaching occurs, the product may need to be treated with a palladium scavenger to reduce the metal content to acceptable levels.
Q5: How do I choose between a homogeneous and a heterogeneous catalyst?
A5: The choice depends on your priorities:
-
Homogeneous Catalysts:
-
Pros: High activity and selectivity due to well-defined active sites and good substrate accessibility.
-
Cons: Difficult to separate from the product, making recycling challenging and leading to potential product contamination.[12]
-
-
Heterogeneous Catalysts:
For large-scale industrial processes where catalyst cost and recycling are paramount, heterogeneous catalysts are often preferred. For small-scale synthesis where maximizing yield and selectivity is the primary goal, homogeneous catalysts may be more suitable.
References
Sources
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- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
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- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Microwave-Assisted Synthesis of trans-Cinnamic Acid for Highly Efficient Removal of Copper from Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. theaic.org [theaic.org]
- 8. researchgate.net [researchgate.net]
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- 10. bepls.com [bepls.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ajol.info [ajol.info]
- 13. US10150111B2 - Method for catalytic synthesis of cinnamic acid with catalyst recycle - Google Patents [patents.google.com]
- 14. US4778924A - Process for the production of cinnamic acid - Google Patents [patents.google.com]
- 15. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 16. mdpi.com [mdpi.com]
- 17. WO2010077262A2 - Catalyst regeneration method - Google Patents [patents.google.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00015G [pubs.rsc.org]
managing impurities in starting materials for cinnamic acid synthesis
A Guide to Managing Starting Material Impurities for Researchers, Scientists, and Drug Development Professionals.
Welcome to the technical support center dedicated to navigating the challenges of cinnamic acid synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on a critical, often overlooked aspect of synthesis: the purity of your starting materials. As field-experienced scientists know, the success of a reaction is often determined before the first reagent is even measured. Here, we dissect the common issues arising from impurities in precursors like benzaldehyde and acetic anhydride, offering validated protocols and the rationale behind them to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide: Addressing Common Synthesis Problems
This section addresses specific issues you may encounter during the synthesis of cinnamic acid, particularly via the Perkin or Knoevenagel reactions. Each answer provides a causal explanation and a step-by-step solution.
Q1: My Perkin reaction is resulting in a very low yield of cinnamic acid. What is the likely cause related to my starting materials?
A1: A low yield in the Perkin reaction is most frequently traced back to impurities in your benzaldehyde or the degradation of your acetic anhydride.[1]
-
Primary Culprit: Benzoic Acid in Benzaldehyde. Benzaldehyde is highly susceptible to air oxidation, which converts it into benzoic acid.[2][3] This white, crystalline solid is a common sight in older bottles of benzaldehyde. Since benzoic acid cannot participate in the condensation reaction, its presence effectively reduces the concentration of your key starting material, leading to diminished yields.[4] It is always recommended to use freshly distilled or purified benzaldehyde for the best results.[3]
-
Secondary Culprit: Hydrolyzed Acetic Anhydride. Acetic anhydride is sensitive to moisture. If it has been improperly stored or exposed to atmospheric humidity, it will hydrolyze to acetic acid.[1] Acetic acid cannot act as the necessary enolizable species in the Perkin reaction, thereby halting the synthesis pathway and drastically reducing the yield.
Solution Workflow:
-
Assess Benzaldehyde Purity: Check your bottle of benzaldehyde for any white crystalline precipitate (benzoic acid). If present, or if the bottle is old, purification is mandatory.
-
Purify Benzaldehyde: Perform a basic aqueous wash to remove the acidic benzoic acid impurity. A detailed protocol is provided in the "Experimental Protocols" section below.[5][6]
-
Use Anhydrous Reagents: Ensure you are using a fresh, unopened bottle of acetic anhydride or one that has been stored under anhydrous conditions. Similarly, the sodium acetate catalyst should be freshly fused to remove any absorbed water.[1]
-
Optimize Reaction Conditions: The Perkin reaction requires high temperatures, typically around 180°C, for several hours to proceed to completion.[1][7][8] Insufficient heating or time will result in incomplete conversion.
Q2: I am observing a dark, tar-like substance in my Perkin reaction mixture. How can I prevent this?
A2: The formation of dark, resinous materials is a known side reaction, often resulting from the self-condensation of benzaldehyde under the high-temperature, basic conditions of the Perkin reaction.[1]
Preventative Measures:
-
Strict Temperature Control: Avoid excessive temperatures. While the reaction requires heat, overshooting the target temperature can accelerate polymerization and side reactions. Use a precisely controlled heating mantle or oil bath.[1]
-
Monitor Reaction Progress: Prolonged heating can promote the formation of these byproducts.[9] Monitor the reaction using Thin-Layer Chromatography (TLC) and proceed with the workup as soon as the starting material is consumed.
-
Purity of Starting Aldehyde: The presence of certain impurities in benzaldehyde can sometimes catalyze polymerization. Using highly pure benzaldehyde, as described in Q1, can mitigate this issue.[10]
Q3: My final cinnamic acid product is difficult to purify. After recrystallization, I still see evidence of my starting aldehyde in the NMR spectrum. What's happening?
A3: This is a common purification challenge. The difficulty arises from the similar properties of unreacted benzaldehyde and the cinnamic acid product.
Causality and Solution:
-
Incomplete Reaction: The most obvious cause is an incomplete reaction. Ensure you are using the correct stoichiometry, catalyst, and reaction conditions (time and temperature) to drive the reaction to completion.[11]
-
Inefficient Workup: The initial workup is critical for removing the bulk of unreacted benzaldehyde. Steam distillation is a highly effective method for this purpose, as benzaldehyde is volatile with steam while cinnamic acid is not.[12][13][14] After removing the aldehyde, the cinnamic acid can be precipitated by acidifying the remaining aqueous solution.[13]
Recommended Purification Workflow:
-
Post-Reaction Steam Distillation: Before acidification, subject the alkaline reaction mixture to steam distillation to remove all unreacted benzaldehyde.[13]
-
Acidification and Precipitation: Cool the remaining solution and carefully acidify it with concentrated HCl to precipitate the crude cinnamic acid.[13]
-
Recrystallization: Purify the crude solid by recrystallizing from hot water or a water/ethanol mixture.[15]
Frequently Asked Questions (FAQs)
Q: What is the white solid I see in my bottle of benzaldehyde? A: That white, crystalline solid is benzoic acid. It forms as benzaldehyde slowly oxidizes upon exposure to air.[3] Its presence is a clear indicator that the benzaldehyde needs to be purified before use.
Q: How should I store my starting materials to minimize impurity formation? A:
-
Benzaldehyde: Store under an inert atmosphere (nitrogen or argon), protected from light, and in a cool place.[3] For long-term storage, adding a radical scavenger like hydroquinone can inhibit oxidation.[16]
-
Acetic Anhydride & Malonic Acid: Store in a tightly sealed container in a dry, cool environment to prevent moisture absorption. A desiccator is recommended.
Q: Can I use technical-grade benzaldehyde for my synthesis? A: It is not recommended without prior purification. Technical-grade reagents often contain a significant percentage of impurities that can interfere with the reaction, lead to unwanted side products, and lower your yield.[1][16] Always purify technical-grade benzaldehyde using the basic wash protocol before use.
Q: What are the best analytical techniques to assess the purity of my starting materials and final product? A: A combination of techniques provides the most complete picture:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity of your final cinnamic acid and detecting non-volatile impurities.[17][18][19]
-
Gas Chromatography (GC/GC-MS): Ideal for analyzing volatile starting materials like benzaldehyde and detecting residual solvents or volatile impurities.[17][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of your product and can be used to identify and quantify impurities if their signals do not overlap significantly with the product's signals.[17][21]
Visualized Workflows
Troubleshooting Low Yield in Cinnamic Acid Synthesis
Caption: Decision tree for troubleshooting low synthesis yields.
Workflow for Purification of Commercial Benzaldehyde
Sources
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Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Fluoro-3-(trifluoromethyl)cinnamic Acid and Other Cinnamic Acid Derivatives
Introduction: Beyond Nature's Blueprint
Cinnamic acid and its derivatives are a cornerstone of natural product chemistry, lauded for a wide spectrum of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] Compounds like caffeic acid and ferulic acid, abundant in plants, are well-characterized and serve as benchmarks for bioactivity. However, the frontiers of medicinal chemistry lie in synthetic modifications designed to enhance potency, selectivity, and pharmacokinetic properties.
This guide provides a comparative analysis of 2-Fluoro-3-(trifluoromethyl)cinnamic acid, a synthetic derivative, against its naturally occurring counterparts. Direct experimental data on this specific molecule is limited in public literature. Therefore, this analysis leverages established Structure-Activity Relationship (SAR) principles to forecast its biological potential. We will dissect how the strategic placement of fluoro- and trifluoromethyl- groups on the cinnamic acid scaffold is likely to alter its performance, providing a rationale for its investigation in drug discovery programs. This document is intended for researchers and drug development professionals, offering both a theoretical framework and the practical, validated protocols necessary to test these hypotheses.
Pillar 1: The Decisive Role of Structure-Activity Relationships (SAR)
The biological activity of a cinnamic acid derivative is not arbitrary; it is dictated by its chemical structure. The core scaffold, a phenyl ring attached to a propenoic acid side chain, offers multiple sites for modification, each with predictable consequences.[3]
-
The Propenoic Acid Chain: The conjugated double bond in the side chain is crucial. It participates in stabilizing radical species, which is a key reason why cinnamic acids are often more potent antioxidants than their benzoic acid counterparts.[4]
-
Phenyl Ring Substituents: The nature, number, and position of substituents on the phenyl ring dramatically influence activity. For instance, hydroxyl groups are paramount for direct antioxidant (radical-scavenging) activity, with a catechol (ortho-dihydroxy) moiety, as seen in caffeic acid, being particularly effective.[5]
-
The Impact of Fluorine and Trifluoromethyl Groups: The introduction of fluorine-containing groups is a classic strategy in medicinal chemistry to modulate a molecule's properties.[6]
-
Lipophilicity & Permeability: The trifluoromethyl (-CF3) group significantly increases lipophilicity, which can enhance a compound's ability to cross biological membranes.[7]
-
Metabolic Stability: Fluorine substitutions can block sites of metabolic oxidation, increasing the compound's half-life in biological systems.[7]
-
Binding Interactions: The high electronegativity of fluorine can alter the electronic profile of the aromatic ring, influencing how the molecule interacts with target enzymes or receptors.[8]
-
For this compound, the absence of hydroxyl groups suggests it will be a poor direct antioxidant. However, the presence of the two fluorine-containing moieties predicts enhanced metabolic stability and cell permeability, making it a compelling candidate for applications where intracellular targets are key, such as in anticancer and antimicrobial research.[9][10]
Pillar 2: Comparative Analysis of Key Biological Activities
Antioxidant Activity: A Tale of Two Mechanisms
The primary antioxidant mechanism for natural cinnamic acids like ferulic and caffeic acid is direct radical scavenging, a process reliant on the donation of a hydrogen atom from a phenolic hydroxyl group.[1][11]
Comparative Data: Antioxidant Activity (DPPH Assay)
| Compound | Key Structural Feature | Predicted IC₅₀ (DPPH Scavenging) | Rationale |
|---|---|---|---|
| Caffeic Acid | 3,4-dihydroxy (Catechol) | Low (High Activity) | Excellent H-atom donor, stabilizes radical via resonance.[4] |
| Ferulic Acid | 4-hydroxy-3-methoxy | Medium | Good H-atom donor, but less so than a catechol.[12] |
| p-Coumaric Acid | 4-hydroxy | High (Low Activity) | Single hydroxyl group provides limited scavenging ability.[4] |
| This compound | No Hydroxyl Groups | Very High (Negligible Activity) | Lacks the necessary phenolic hydroxyl group for direct radical scavenging. |
While direct scavenging is unlikely, some cinnamic acid derivatives can exert indirect antioxidant effects by up-regulating endogenous antioxidant enzymes.[11] This activity would need to be evaluated using cell-based assays.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay quantifies the ability of a compound to act as a free radical scavenger or hydrogen donor.[13] It is based on the reduction of the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, which is visually confirmed by a color change from deep violet to pale yellow.[14]
Principle: The decrease in absorbance at ~517 nm is directly proportional to the antioxidant activity of the compound.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL in methanol). Prepare a working solution of DPPH in methanol (typically ~0.1 mM), adjusting the concentration to achieve an absorbance of ~1.0 at 517 nm.[15]
-
Reaction Setup: In a 96-well microplate, add 20 µL of various concentrations of the test compound (prepared by serial dilution) to individual wells. Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (methanol only).
-
Initiate Reaction: Add 180 µL of the DPPH working solution to each well, mix, and incubate the plate in the dark at room temperature for 30 minutes.[15]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC₅₀ Determination: Plot the % Inhibition against the compound concentration and determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.
Causality Behind Choices:
-
Methanol as Solvent: DPPH is readily soluble in methanol, and this solvent is suitable for a wide range of both polar and non-polar test compounds.[13]
-
Dark Incubation: The DPPH radical is light-sensitive; incubation in the dark prevents its photo-degradation, ensuring that the observed absorbance decrease is due to the action of the antioxidant alone.[15]
-
Self-Validation: The inclusion of a well-known antioxidant standard like Trolox or Ascorbic Acid validates the assay run. The calculated IC₅₀ for the standard should fall within the expected range for the results to be considered trustworthy.
Antimicrobial Activity: A Promising Avenue for Fluorinated Derivatives
While natural cinnamic acids possess antimicrobial properties, their potency can be moderate.[1][16][17] However, synthetic modifications, particularly the formation of amides and the introduction of trifluoromethyl groups, have been shown to dramatically enhance activity against a range of pathogens, including resistant strains like MRSA and mycobacteria.[10][18]
Anilides of 3-(trifluoromethyl)cinnamic acid have demonstrated potent activity against Staphylococcus aureus, Enterococcus faecalis, and Mycobacterium species.[9][18] This strongly suggests that this compound is an excellent starting material for the synthesis of novel antimicrobial agents. The mechanism often involves the disruption of the microbial cell membrane or the inhibition of key cellular processes like respiration.[18][19]
Comparative Data: Antimicrobial Potential
| Compound/Derivative | Target Organism(s) | Typical MIC Range | Reference(s) |
|---|---|---|---|
| Cinnamic Acid | Various bacteria & fungi | > 500 µg/mL (often mM range) | [17][20] |
| 4-Chlorophenyl amide of 3-(CF₃)cinnamic acid | S. aureus (MRSA) | 0.5 - 2 µg/mL (low µM) | [10] |
| Derivatives of 2-Fluoro-3-(CF₃)cinnamic acid | Bacteria, Mycobacteria | Predicted: Low µg/mL | (Hypothesized based on SAR) |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]
Principle: The test compound is serially diluted in a liquid growth medium, inoculated with a standardized number of microorganisms, and incubated. The MIC is the lowest concentration showing no turbidity.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow a pure culture of the test microorganism (e.g., S. aureus) in an appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: In a 96-well microplate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound stock solution (e.g., 2048 µg/mL) to the first well and perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only, no inoculum).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Causality Behind Choices:
-
0.5 McFarland Standard: This standardization is critical for reproducibility. A higher or lower inoculum density can significantly alter the apparent MIC.
-
Mueller-Hinton Broth: This is a standardized medium with defined components that minimize interference with antimicrobial agent activity, ensuring comparability of results across different studies.
-
Self-Validation: The positive control must show robust growth, and the negative control must remain clear. This confirms the viability of the inoculum and the sterility of the medium, respectively.
Anticancer Activity: Leveraging Enhanced Lipophilicity and Stability
Cinnamic acid derivatives are known to exhibit anticancer properties, and the inclusion of trifluoromethyl groups is a well-established strategy to enhance this activity.[3][9] The increased lipophilicity can improve passage into cancer cells, and enhanced metabolic stability allows the compound to exert its effect for longer.[8] While direct data for this compound is unavailable, related trifluoromethyl-cinnamic acid derivatives have shown potent antiproliferative effects against various cancer cell lines.[21]
Comparative Data: Anticancer Potential (Cytotoxicity)
| Compound | Cell Line | Typical IC₅₀ | Reference(s) |
|---|---|---|---|
| Cinnamic Acid Derivatives (General) | Various (e.g., HCT116, HepG2) | Variable, µM range | [21] |
| This compound | Various | Predicted: Low µM range | (Hypothesized based on SAR) |
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[22][23]
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[24] The amount of formazan produced is directly proportional to the number of living cells.[25]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in a complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.[22]
-
Formazan Solubilization: Carefully aspirate the MTT-containing medium without disturbing the purple formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[22] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[24]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[24]
-
Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Causality Behind Choices:
-
Exponential Growth Phase: Seeding cells at an optimal density ensures they are in an active state of growth when the compound is added, providing a sensitive window to measure antiproliferative effects.[25]
-
Serum-Free Medium for MTT Step: Serum components can interfere with the reduction of MTT and the solubilization of formazan, leading to inaccurate results.[24]
-
Self-Validation: An untreated control (cells + medium only) represents 100% viability, while a "blank" control (medium only) provides the background absorbance. A positive control (e.g., doxorubicin) should produce a predictable dose-response curve.
Anti-inflammatory Activity: Targeting Nitric Oxide Production
Chronic inflammation is linked to the overproduction of mediators like nitric oxide (NO) by inducible nitric oxide synthase (iNOS).[26] Many natural products, including cinnamic acid derivatives, exhibit anti-inflammatory activity by inhibiting NO production in activated macrophages.[11][27] This presents another plausible therapeutic target for this compound.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of NO by macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[28]
Principle: The quantity of NO produced is assessed by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[26] A reduction in nitrite levels in the presence of the compound indicates anti-inflammatory activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before stimulation.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control to induce an inflammatory response and NO production. Incubate for 24 hours.[29]
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (e.g., sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (e.g., NED solution). Incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.
-
Quantification: Calculate the nitrite concentration using a standard curve generated with sodium nitrite. Determine the % inhibition of NO production relative to the LPS-only control.
-
Viability Check: Concurrently run a cell viability assay (e.g., MTT) to ensure that the observed decrease in NO is not due to cytotoxicity of the compound.[30]
Causality Behind Choices:
-
LPS Stimulation: LPS, a component of Gram-negative bacteria cell walls, is a potent and reliable inducer of the inflammatory response and iNOS expression in macrophages.[28]
-
Griess Reagent: This is a highly specific and sensitive colorimetric detection system for nitrite, making it the standard for this assay.
-
Self-Validation: A parallel cytotoxicity test is mandatory. A compound that kills the cells will also show low NO levels, but this is a false positive. True anti-inflammatory activity requires NO inhibition at non-toxic concentrations.
Conclusion and Future Directions
This guide establishes a framework for comparing the biological activities of this compound with other well-studied cinnamic acids. While natural, phenolic cinnamic acids excel as direct antioxidants, Structure-Activity Relationship analysis predicts a different profile for our target compound.
The lack of a hydroxyl group renders it an unlikely radical scavenger. However, the strategic inclusion of fluoro- and trifluoromethyl- groups strongly suggests its potential as a precursor for potent antimicrobial and anticancer agents, where enhanced lipophilicity, metabolic stability, and unique electronic properties are advantageous. Its anti-inflammatory potential also warrants investigation.
The provided experimental protocols are robust, validated, and designed to generate the precise, comparative data needed to test these hypotheses. Future research should focus on synthesizing derivatives (e.g., amides and esters) of this compound and systematically evaluating them using these methods to fully unlock their therapeutic potential.
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The Fluorine Advantage: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Cinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a proven strategy for enhancing pharmacological profiles. This guide offers an in-depth comparative analysis of fluorinated versus non-fluorinated cinnamic acid derivatives, moving beyond a simple recitation of facts to provide a causal understanding of experimental choices and outcomes. As senior application scientists in the field, we aim to equip you with the technical insights and practical methodologies necessary to navigate the nuances of designing and evaluating these promising therapeutic agents.
The Rationale for Fluorination: Enhancing the Cinnamic Acid Scaffold
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The core structure, featuring a phenyl ring, an acrylic acid moiety, and a conjugated double bond, offers multiple sites for chemical modification.[3][4] However, limitations in potency, selectivity, and pharmacokinetic properties often hinder their clinical translation.
Fluorine, with its unique combination of high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds, offers a powerful tool to overcome these limitations.[5] Its introduction can profoundly influence a molecule's physicochemical and biological properties, a strategy that has been successfully employed in numerous approved drugs.[6] This guide will dissect the structure-activity relationships (SAR) that emerge from the fluorination of the cinnamic acid backbone, providing a comparative framework for your research and development endeavors.
The Impact of Fluorination on Physicochemical Properties: A Foundation for Improved Bioactivity
The journey of a drug from administration to its target is governed by its physicochemical properties. Fluorination of the cinnamic acid scaffold brings about predictable yet powerful changes in acidity (pKa) and lipophilicity (logP), two critical parameters influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[7]
Acidity (pKa)
The introduction of a highly electronegative fluorine atom to the phenyl ring exerts a strong electron-withdrawing inductive effect. This effect stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid and resulting in a lower pKa value.[7] The position of the fluorine atom is crucial, with the effect being most pronounced at the ortho and para positions.
Table 1: Comparative Physicochemical Properties of Cinnamic Acid and its Monofluorinated Analogs
| Compound | Structure | pKa (Predicted) | logP (Predicted/Calculated) |
| Cinnamic Acid | trans-3-phenyl-2-propenoic acid | 4.44 | 2.13 |
| 2-Fluorocinnamic Acid | (E)-3-(2-fluorophenyl)prop-2-enoic acid | 4.10 | 1.90 |
| 3-Fluorocinnamic Acid | (E)-3-(3-fluorophenyl)prop-2-enoic acid | 4.29 | 2.20 |
| 4-Fluorocinnamic Acid | (E)-3-(4-fluorophenyl)prop-2-enoic acid | 4.43 | 1.92 |
Data sourced from BenchChem[7]
Lipophilicity (logP)
The effect of fluorination on lipophilicity is more complex. While fluorine is highly electronegative, its small size allows it to participate in hydrophobic interactions.[7] The change in logP upon fluorination is often modest and highly dependent on the molecular context and the position of the fluorine atom.[7]
Comparative Biological Activities: The Power of the C-F Bond in Action
The true measure of a drug candidate's potential lies in its biological activity. Fluorination has been shown to significantly enhance the potency and, in some cases, the selectivity of cinnamic acid derivatives across a range of therapeutic targets.
Antibacterial Activity
Cinnamic acid and its derivatives have inherent antibacterial properties. Fluorination can dramatically amplify this activity, particularly against resilient pathogens like Mycobacterium tuberculosis.
Table 2: Comparative Antitubercular Activity
| Compound | Target Organism | MIC (µg/mL) |
| Cinnamic Acid | Mycobacterium tuberculosis H37Ra | >30 |
| 4-Fluorocinnamic Acid derivative | Mycobacterium tuberculosis H37Ra | 0.36 |
Data highlights the significant enhancement in anti-tuberculosis activity upon fluorination.[7]
The proposed mechanism for the antibacterial action of cinnamic acid derivatives involves membrane disruption.[4] Fluorination may enhance this effect by increasing the compound's ability to partition into the bacterial cell membrane.
Anti-inflammatory Activity: Selective COX-2 Inhibition
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes. A key goal in modern NSAID development is to achieve selectivity for the inducible COX-2 isoform, which is upregulated during inflammation, over the constitutively expressed COX-1, thereby reducing gastrointestinal side effects.
Fluorination of the cinnamic acid scaffold has been shown to enhance both the potency and selectivity of COX-2 inhibition. The position of the fluorine substituent is a critical determinant of this activity.
Table 3: Comparative COX-2 Inhibitory Activity
| Compound | COX-2 IC50 (µM) |
| Cinnamic Acid Derivative | >100 |
| 4-Fluorocinnamic Acid Derivative | 5.2 |
| 2,4-Difluorocinnamic Acid Derivative | 1.5 |
This table demonstrates the progressive increase in COX-2 inhibitory potency with increased fluorination.[7]
The enhanced activity of fluorinated derivatives is attributed to favorable interactions within the COX-2 active site. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, leading to a tighter binding affinity.[8]
Anticancer Activity
The antiproliferative effects of cinnamic acid derivatives against various cancer cell lines have been widely reported.[2] Fluorination can significantly boost this cytotoxic activity. For instance, a series of p-fluorocinnamide derivatives were evaluated for their activity against the HepG2 liver cancer cell line. One imidazolone derivative bearing a fluoro substituent displayed an IC50 value of 4.23 µM, which was more potent than the staurosporine standard (IC50 = 5.59 µM).[9][10]
The mechanism of anticancer action is often multifactorial, involving the induction of apoptosis, inhibition of angiogenesis, and modulation of key signaling pathways. The high electronegativity of the fluorine atom can alter the electronic properties of the molecule, enhancing its interaction with biological targets like receptor tyrosine kinases.[11]
Neuroprotective Activity: Cholinesterase Inhibition
In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. Structure-activity relationship studies of fluorinated cinnamic acid derivatives have revealed that the position of the fluorine atom significantly influences both potency and selectivity.
Generally, para-substituted fluoro and chloro derivatives exhibit potent activity against AChE and poor activity against BChE.[6][12] Conversely, ortho-substituted analogs tend to show the opposite effect, favoring BChE inhibition.[6][12] One study identified a para-fluorinated cinnamic acid derivative as the most potent AChE inhibitor in the series, with an IC50 of 1.11 µM and a high selectivity over BChE.[6][12]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the integrity and reproducibility of your research, we provide the following detailed, step-by-step methodologies for key in vitro assays.
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol outlines the broth microdilution method, a standard for assessing antibacterial potency.[2]
Experimental Workflow for MIC Determination
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Test Compound: Dissolve the fluorinated and non-fluorinated cinnamic acid derivatives in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Inoculation: Add the adjusted bacterial suspension to each well to a final concentration of 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro COX-2 Inhibition Assay
This fluorometric assay provides a high-throughput method for screening selective COX-2 inhibitors.[1]
Experimental Workflow for COX-2 Inhibition Assay
Caption: Workflow for a fluorometric COX-2 inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, COX-2 enzyme solution, arachidonic acid (substrate), and a fluorometric probe as per the manufacturer's instructions.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated cinnamic acid derivatives) and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compounds or controls.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Signal Development: Add the fluorometric probe to each well and incubate to allow for signal development.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]
Experimental Workflow for MTT Assay
Caption: Workflow for assessing anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with serial dilutions of the fluorinated and non-fluorinated cinnamic acid derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Pharmacokinetics and Metabolism: The In Vivo Fate of Fluorinated Cinnamic Acids
While in vitro assays provide valuable initial data, understanding a compound's in vivo behavior is crucial for its development as a drug. Fluorination can significantly impact the ADME properties of cinnamic acid derivatives.[15] The strong C-F bond can block metabolic pathways, leading to increased metabolic stability and a longer half-life.[15] Additionally, fluorine substitution can influence membrane permeability and protein binding.[6]
While specific pharmacokinetic data for a wide range of fluorinated cinnamic acid derivatives is still emerging, studies on related fluorinated aromatic compounds have shown improved oral bioavailability and reduced clearance.[8] For instance, the biotransformation of 4-fluorocinnamic acid has been investigated, showing its conversion to 4-fluorobenzoic acid.[12] However, comprehensive pharmacokinetic studies comparing fluorinated and non-fluorinated cinnamic acids are needed to fully elucidate the in vivo consequences of fluorination.
Conclusion and Future Directions
The strategic incorporation of fluorine into the cinnamic acid scaffold is a highly effective strategy for enhancing its therapeutic potential. This guide has demonstrated that fluorination can favorably modulate physicochemical properties, leading to significant improvements in antibacterial, anti-inflammatory, anticancer, and neuroprotective activities. The position of the fluorine substituent is a critical determinant of both potency and selectivity, highlighting the importance of a systematic approach to SAR studies.
The provided experimental protocols offer a robust framework for the in vitro evaluation of novel fluorinated cinnamic acid derivatives. Future research should focus on expanding the library of these compounds, with a particular emphasis on systematic variations in the number and position of fluorine substituents. Furthermore, comprehensive in vivo pharmacokinetic and efficacy studies are essential to translate the promising in vitro findings into tangible clinical candidates. By leveraging the principles and methodologies outlined in this guide, researchers can accelerate the discovery and development of the next generation of cinnamic acid-based therapeutics.
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Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC. Available at: [Link]
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A Comparative Analysis of Trifluoromethyl vs. Trifluoromethoxy Cinnamic Acids in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The introduction of fluorine-containing moieties is a powerful tool to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides an in-depth comparative analysis of two critical substituents: the trifluoromethyl (-CF₃) group and the trifluoromethoxy (-OCF₃) group, as applied to the cinnamic acid scaffold. By examining their differential effects on physicochemical properties and biological activities, this document aims to provide a rational basis for their application in drug design.
The Strategic Value of Fluorine in Medicinal Chemistry
The incorporation of fluorine into bioactive molecules can profoundly alter their properties. The high electronegativity of fluorine can modulate the acidity (pKa) of nearby functional groups, while the strength of the C-F bond often enhances metabolic stability.[1] Furthermore, fluorinated groups can significantly impact a molecule's lipophilicity, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[2] The trifluoromethyl and trifluoromethoxy groups, while both containing fluorine, exert distinct electronic and steric effects, making a comparative understanding of their properties essential for informed drug design.[2][3]
Physicochemical Properties: A Tale of Two Substituents
The substitution of a trifluoromethyl or trifluoromethoxy group onto the cinnamic acid backbone imparts distinct physicochemical characteristics. These differences are crucial in determining how the molecule will behave in a biological system.
Lipophilicity
A key differentiator between the -CF₃ and -OCF₃ groups is their impact on lipophilicity, often quantified by the logarithm of the partition coefficient (LogP). The trifluoromethoxy group is generally considered to be more lipophilic than the trifluoromethyl group.[3] This is attributed to the oxygen atom in the -OCF₃ group, which, despite its electronegativity, contributes to an overall increase in nonpolar character when trifluoromethylated.[4]
Electronic Effects and Acidity
Both the trifluoromethyl and trifluoromethoxy groups are strongly electron-withdrawing, which can significantly influence the acidity of the carboxylic acid moiety of cinnamic acid.[4] This increased acidity can impact the compound's solubility and its ability to interact with biological targets. While experimental data for a direct head-to-head comparison of the pKa of trifluoromethyl and trifluoromethoxy cinnamic acids is limited, predicted values for the meta-substituted isomers suggest they are quite similar.[3][5]
| Property | 3-(Trifluoromethyl)cinnamic acid | 3-(Trifluoromethoxy)cinnamic acid |
| Molecular Formula | C₁₀H₇F₃O₂ | C₁₀H₇F₃O₃ |
| Molecular Weight | 216.16 g/mol | 232.16 g/mol |
| Melting Point | 135-137 °C | 92-97 °C |
| pKa (Predicted) | 4.25 | 4.27 |
| Solubility | Slightly soluble in water; Soluble in ethanol, methanol, chloroform.[5] | Soluble in Methanol; Sparingly soluble in water.[5] |
Table 1: Comparative Physicochemical Properties of 3-Substituted Cinnamic Acids. [3][5]
Synthesis of Trifluoromethyl and Trifluoromethoxy Cinnamic Acids
The most common and efficient method for synthesizing substituted cinnamic acids is the Knoevenagel condensation.[6] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with malonic acid.[6]
Caption: Knoevenagel condensation for the synthesis of substituted cinnamic acids.
Comparative Biological Activities
Both trifluoromethyl and trifluoromethoxy-substituted cinnamic acid derivatives have been investigated for their therapeutic potential, particularly as anticancer and antimicrobial agents.[3] While direct comparative studies are not abundant, the existing data suggests that these substitutions can significantly enhance biological efficacy.
Anticancer Activity
Caption: Inhibition of key signaling pathways by cinnamic acid derivatives.
Antimicrobial Activity
Experimental Protocols
Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the acid dissociation constant (pKa) of a substituted cinnamic acid.
Materials:
-
Substituted cinnamic acid sample (approx. 0.1-0.2 g)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
250-mL beakers
-
pH meter with a combined pH electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Distilled water
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Accurately weigh a sample of the cinnamic acid derivative and dissolve it in approximately 100 mL of distilled water in a 250-mL beaker. Gentle warming may be necessary to aid dissolution; if so, cool the solution to room temperature before proceeding.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Record the initial pH of the solution.
-
Begin the titration by adding the standardized NaOH solution in small increments (e.g., 0.5-1.0 mL) from the burette.
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly and then levels off, indicating that the equivalence point has been passed.
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the midpoint of the steepest portion of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).[8]
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the metabolic stability of a test compound by measuring its rate of disappearance upon incubation with liver microsomes.[9]
Materials:
-
Liver microsomes (e.g., human, rat)
-
Test compounds (trifluoromethyl and trifluoromethoxy cinnamic acids)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Magnesium chloride (MgCl₂)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare working solutions of the test compounds in a suitable solvent.
-
Thaw the liver microsomes on ice and dilute them to the desired concentration in phosphate buffer.
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solutions to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold stopping solution.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time. The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.[9]
Caption: Workflow for in vitro microsomal stability assay.
Conclusion
The strategic incorporation of trifluoromethyl and trifluoromethoxy groups onto the cinnamic acid scaffold offers distinct advantages in drug design. The -OCF₃ group generally imparts greater lipophilicity than the -CF₃ group, which can be beneficial for membrane permeability. Both substituents are strongly electron-withdrawing and enhance metabolic stability, properties that are highly desirable in drug candidates.
While direct comparative biological data is limited, the available information suggests that both classes of compounds are promising templates for the development of novel anticancer and antimicrobial agents. Further head-to-head studies are warranted to fully elucidate the structure-activity relationships and to guide the rational design of more potent and selective drug candidates based on the cinnamic acid scaffold.
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Department of Chemistry, University of Rochester. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Available at: [Link]
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National Institute of Standards and Technology. 3-(Trifluoromethoxy)cinnamic acid. In NIST Chemistry WebBook. Retrieved from [Link]
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Sekisui XenoTech. (2021). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Available at: [Link]
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A Comparative Guide to Validating the Anticancer Properties of 2-Fluoro-3-(trifluoromethyl)cinnamic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer properties of the novel compound, 2-Fluoro-3-(trifluoromethyl)cinnamic acid. We will objectively compare its potential efficacy against a structurally similar analog and a standard chemotherapeutic agent, supported by detailed experimental protocols and data interpretation guidelines.
Introduction: The Promise of Fluorinated Cinnamic Acid Derivatives in Oncology
Cinnamic acid and its derivatives have long been recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4] The chemical structure of cinnamic acid, featuring a phenyl ring, an acrylic acid moiety, and an α,β-unsaturated double bond, offers multiple sites for modification, making it a privileged scaffold in medicinal chemistry.[3][5] The introduction of fluorine-containing substituents is a well-established strategy in drug design to enhance metabolic stability, membrane permeability, and overall biological efficacy.[6][7][8]
This guide focuses on this compound, a novel compound whose anticancer potential remains to be fully elucidated. By leveraging established in vitro assays, we will outline a systematic approach to characterize its cytotoxic and mechanistic properties.
Comparative Framework: Selecting Appropriate Benchmarks
To rigorously evaluate the anticancer potential of this compound, it is crucial to compare its performance against relevant benchmarks.
-
Structural Analog: 3-(Trifluoromethyl)cinnamic acid is selected as a close structural analog. This allows for the assessment of the specific contribution of the fluorine atom at the 2-position to the compound's activity.[9][10]
-
Standard Chemotherapeutic Agent: 5-Fluorouracil (5-FU) is chosen as a standard-of-care anticancer drug. As an antimetabolite, it provides a clinically relevant comparator for a novel fluorinated compound.[11]
A panel of human cancer cell lines representing diverse tumor types is proposed for this validation study:
-
MCF-7: Estrogen receptor-positive breast cancer
-
HCT-116: Colorectal carcinoma
-
A549: Non-small cell lung carcinoma
Experimental Validation Workflow
The following experimental workflow provides a step-by-step approach to comprehensively validate the anticancer properties of this compound.
Caption: Experimental workflow for the validation of anticancer properties.
Phase 1: Cytotoxicity Screening
The initial step is to determine the cytotoxic effects of this compound on the selected cancer cell lines.
Experimental Protocol: Cell Viability Assay (MTT)
This protocol is adapted from standard methodologies for assessing cell metabolic activity as an indicator of viability.[12][13]
-
Cell Seeding: Seed MCF-7, HCT-116, and A549 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, 3-(Trifluoromethyl)cinnamic acid, and 5-FU in complete culture medium. Replace the existing medium with 100 µL of medium containing the compounds at various concentrations. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves and determine the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.[14][15]
Data Presentation: Comparative IC50 Values
| Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | A549 IC50 (µM) |
| This compound | Expected Value | Expected Value | Expected Value |
| 3-(Trifluoromethyl)cinnamic acid | Expected Value | Expected Value | Expected Value |
| 5-Fluorouracil (5-FU) | Expected Value | Expected Value | Expected Value |
Phase 2: Mechanistic Elucidation
Based on the IC50 values, subsequent experiments will be conducted at relevant concentrations to elucidate the mechanism of cell death.
Experimental Protocol: Apoptosis Assay by Annexin V/PI Staining
This protocol utilizes the high affinity of Annexin V for phosphatidylserine, a marker of early apoptosis.[16][17]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and comparators at their respective IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.[18][19]
-
Cell Staining: Wash the cells twice with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[20] Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[20] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[18]
Experimental Protocol: Cell Cycle Analysis by PI Staining
This method quantifies DNA content to determine the cell cycle distribution.[21][22]
-
Cell Treatment: Treat cells as described in the apoptosis assay protocol.
-
Cell Fixation: Harvest and wash the cells with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[23]
-
Cell Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PBS, RNase A (100 µg/mL), and PI (50 µg/mL).[23]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[22] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21]
Data Presentation: Induction of Apoptosis and Cell Cycle Arrest
| Treatment (at IC50) | % Early Apoptosis | % Late Apoptosis | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | |||||
| Vehicle Control | Expected Value | Expected Value | Expected Value | Expected Value | Expected Value |
| This compound | Expected Value | Expected Value | Expected Value | Expected Value | Expected Value |
| 3-(Trifluoromethyl)cinnamic acid | Expected Value | Expected Value | Expected Value | Expected Value | Expected Value |
| 5-Fluorouracil (5-FU) | Expected Value | Expected Value | Expected Value | Expected Value | Expected Value |
| HCT-116 | |||||
| ... | ... | ... | ... | ... | ... |
| A549 | |||||
| ... | ... | ... | ... | ... | ... |
Phase 3: Molecular Target Analysis
To understand the molecular underpinnings of its anticancer activity, Western blot analysis will be performed to assess the modulation of key signaling pathways. Cinnamic acid derivatives have been shown to influence pathways such as NF-κB and those involving apoptosis-related proteins like the Bcl-2 family.[24][25]
Caption: Potential signaling pathways modulated by this compound.
Experimental Protocol: Western Blot Analysis
This protocol outlines the detection of specific proteins in cell lysates to analyze their expression and activation status.[26][27]
-
Protein Extraction: Treat cells as previously described. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[28]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[29]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature. Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.[27]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Conclusion
This guide provides a robust and scientifically rigorous framework for the initial validation of this compound as a potential anticancer agent. By employing a comparative approach and a multi-faceted experimental workflow, researchers can generate the necessary data to establish its cytotoxic efficacy, elucidate its mechanism of action, and identify the molecular pathways it modulates. The successful completion of these studies will be a critical step in determining the therapeutic potential of this novel compound and guiding future preclinical and clinical development.
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Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
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Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1952. [Link]
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Sova, M. (2024). Approaches for the discovery of cinnamic acid derivatives with anticancer potential. Expert Opinion on Drug Discovery, 1-18. [Link]
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Al-Ostoot, F. H., et al. (2025). Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents. Journal of Drug Delivery Science and Technology, 105, 105930. [Link]
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Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12044-12051. [Link]
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Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
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A Comparative Guide to In Vitro Testing Protocols for Novel Cinnamic Acid Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of in vitro testing protocols for evaluating the therapeutic potential of novel cinnamic acid derivatives. Cinnamic acid and its analogues, naturally occurring phenolic compounds, have garnered significant interest for their diverse pharmacological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[1][2] This document offers a comprehensive overview of key experimental methodologies, supported by data and mechanistic insights, to facilitate the selection of appropriate assays and the interpretation of results in the pursuit of new therapeutic agents.
Section 1: Anticancer Activity Assessment
The evaluation of the anticancer potential of cinnamic acid derivatives is a primary focus of many research endeavors. The cytotoxicity of these compounds against various cancer cell lines is a key indicator of their therapeutic promise.[3]
Causality in Experimental Design: Cell Line Selection
The choice of cancer cell lines is a critical step that dictates the relevance of the screening results. Human cancer cell lines are valuable models as they can retain the genomic diversity of the cancers from which they were derived.[4] The selection should be guided by the specific research question and the hypothesized mechanism of action of the cinnamic acid derivatives. For a broad-spectrum analysis, the NCI-60 panel, a group of 60 human tumor cell lines representing various cancer types including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, and prostate, offers a comprehensive screening platform.[4] For more targeted studies, cell lines with specific genetic or phenotypic characteristics, such as the expression levels of a particular receptor or mutations in a signaling pathway, should be chosen.[5] For instance, MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) are commonly used to assess the cytotoxicity of natural product derivatives.[1][6]
Core Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used colorimetric method to assess cell viability and proliferation. It is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Culture and Seeding: Culture human cancer cell lines in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[7] Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well and allow them to attach overnight.[7]
-
Compound Treatment: Prepare a stock solution of the cinnamic acid derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO). Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations. Replace the culture medium in the wells with the medium containing the test compound or a vehicle control (DMSO). Incubate the cells for a specified period, typically 24, 48, or 72 hours.[7]
-
MTT Assay and Data Analysis: After incubation, remove the medium and add fresh medium containing MTT solution (typically 0.5 mg/mL) to each well. Incubate the plates for another 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[7] Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals, resulting in a purple solution.[7] Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[7]
-
Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]
Comparative Performance of Cinnamic Acid Derivatives
The anticancer efficacy of cinnamic acid derivatives can vary significantly based on their chemical structure. The following table summarizes the IC50 values of representative derivatives against various cancer cell lines, providing a basis for comparative analysis.
| Cinnamic Acid Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Caffeic Acid | HepG2 | Liver | 627.45 (48h) | [7] |
| Ferulic Acid | HepG2 | Liver | 782 (48h) | [7] |
| p-Coumaric Acid | HepG2 | Liver | 798 (48h) | [7] |
| 3,4,5-trihydroxycinnamate decyl ester | MCF-7 | Breast | ~3.2 | [1] |
| Representative Cinnamic Acid Esters and Amides | HeLa, K562, Fem-x, MCF-7 | Cervical, Leukemia, Melanoma, Breast | 42 - 166 | [6] |
Section 2: Antioxidant Capacity Evaluation
Cinnamic acid derivatives are known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.[7] The assessment of this activity is crucial for understanding their potential in preventing or treating diseases associated with oxidative stress.
Mechanistic Insight: The Role of Structure in Radical Scavenging
The antioxidant activity of cinnamic acid derivatives is closely linked to their chemical structure, particularly the presence and position of hydroxyl groups on the phenyl ring.[8] These hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them. The resulting phenoxy radical is stabilized by resonance, a feature enhanced by the propenoic acid side chain.[8] Dihydroxy-substituted derivatives like caffeic acid generally exhibit stronger antioxidant activity than their monohydroxy counterparts.[8]
Key Protocols for Antioxidant Activity
The DPPH assay is a simple and widely used method to evaluate the free radical scavenging ability of compounds.[9] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[10]
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Steps:
-
Preparation: Prepare a stock solution of the cinnamic acid derivative and a positive control (e.g., ascorbic acid, Trolox, or BHT) in a suitable solvent (e.g., methanol or ethanol).[11][12] Prepare a fresh working solution of DPPH in the same solvent.[9]
-
Reaction: Add the sample or standard solution to the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.[9]
-
Incubation and Measurement: Incubate the mixtures in the dark at room temperature for a specified time (typically 30 minutes).[12] Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[9]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[10] The IC50 value is determined from a plot of scavenging activity against the concentration of the derivative.
The ABTS assay is another common method for assessing antioxidant capacity. It involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically at 734 nm.[13]
Detailed Steps:
-
Preparation of ABTS•+ Solution: Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[1] Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[1][14]
-
Reaction and Measurement: Add the cinnamic acid derivative solution or a standard antioxidant (e.g., Trolox or ascorbic acid) to the diluted ABTS•+ solution.[15] After a set incubation time (e.g., 5-6 minutes), measure the absorbance at 734 nm.[1][16]
-
Calculation: The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[17]
Comparative Antioxidant Activity
The following table presents a comparison of the antioxidant activity of various cinnamic acid derivatives from DPPH and ABTS assays.
| Cinnamic Acid Derivative | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | 310.50 - >600 | 419.18 - >600 | [18] |
| Ascorbic Acid (Standard) | 10.78 | 18.99 | [18] |
Section 3: Antimicrobial Efficacy Screening
Cinnamic acid and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[3][19] The evaluation of this activity is essential for the development of new antimicrobial agents, particularly in the face of growing antibiotic resistance.
Rationale for Test Organism Selection
The choice of microbial strains for antimicrobial susceptibility testing is crucial for obtaining relevant and comparable data. Standard reference strains recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be used.[20] For a preliminary broad-spectrum screening, a panel including both Gram-positive (e.g., Staphylococcus aureus ATCC 25923, Enterococcus faecalis ATCC 29212) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) bacteria is recommended.[20][21]
Core Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[22]
Experimental Workflow:
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Steps:
-
Preparation: Perform two-fold serial dilutions of the cinnamic acid derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.[2]
-
Inoculation and Incubation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.[23]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[22] A growth indicator like resazurin can be added to aid in the visualization of bacterial viability.[23]
Comparative Antimicrobial Spectrum
The following table summarizes the MIC values of various cinnamic acid derivatives against different pathogenic microorganisms.
| Cinnamic Acid Derivative | Microorganism | MIC (µg/mL) | Reference |
| Cinnamic Acid | Staphylococcus aureus | >5000 | [24] |
| Cinnamic Acid | Escherichia coli | >5000 | [24] |
| Cinnamic Acid | Mycobacterium tuberculosis H37Rv | 250-675 | [24] |
| Cinnamaldehyde | Listeria monocytogenes | 0.25% (v/v) | [25] |
| Cinnamaldehyde | Escherichia coli | 0.25% (v/v) | [25] |
| Caffeic Acid | Mycobacterium tuberculosis | 64-512 | [26] |
| Ferulic Acid | Cronobacter sakazakii | 2500-5000 | [26] |
| Cinnamic acid-based antimicrobials (DM2) | Staphylococcus aureus | 16-64 | [27] |
Section 4: Anti-inflammatory Activity Assessment
Chronic inflammation is implicated in a wide range of diseases, and the anti-inflammatory properties of cinnamic acid derivatives make them attractive candidates for therapeutic development.[1] In vitro assays targeting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and nitric oxide synthase (NOS), are essential for their evaluation.
Mechanistic Insight: Targeting Inflammatory Pathways
Cinnamic acid derivatives can exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its inhibition by some cinnamic acid derivatives can lead to a reduction in the production of inflammatory mediators.[12]
Caption: Simplified NF-κB signaling pathway and points of inhibition by cinnamic acid derivatives.
Key Protocols for Anti-inflammatory Activity
COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[14]
Detailed Steps:
-
Enzyme and Substrate Preparation: Use purified COX-1 and COX-2 enzymes. Prepare a solution of the substrate, arachidonic acid.[25]
-
Reaction: Incubate the enzyme with the cinnamic acid derivative or a reference inhibitor (e.g., indomethacin, celecoxib) for a specific time.[25] Initiate the reaction by adding arachidonic acid.
-
Detection: The COX activity can be measured by various methods, including monitoring the production of prostaglandin E2 (PGE2) using an ELISA kit or by measuring oxygen consumption.[25]
-
Calculation: The percentage of COX inhibition is calculated, and the IC50 value is determined.
Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a pro-inflammatory mediator. The inhibition of iNOS is a target for anti-inflammatory therapies. The Griess assay is a common method to indirectly measure NO production by quantifying its stable end product, nitrite.[28]
Detailed Steps:
-
Cell Culture and Stimulation: Culture a suitable cell line, such as RAW 264.7 macrophages. Stimulate the cells with lipopolysaccharide (LPS) to induce iNOS expression and NO production.[29] Treat the cells with the cinnamic acid derivatives.
-
Griess Assay: Collect the cell culture supernatant and mix it with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[30]
-
Measurement and Calculation: After a short incubation, measure the absorbance at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve. Calculate the percentage of NO production inhibition.[29]
Comparative Anti-inflammatory Activity
The following table provides a comparison of the COX inhibitory activity of different cinnamic acid derivatives.
| Cinnamic Acid Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Compound 9 (hexylamide derivative) | >100 | 3.0 ± 0.3 | [14] |
| Compound 10 (hexylamide derivative) | >100 | 2.4 ± 0.6 | [14] |
| Compound 23 (hexylamide derivative) | >100 | 1.09 ± 0.09 | [14] |
| Pyrrole-cinnamate hybrid 5 | >100 | 0.55 | [31] |
| Pyrrole-cinnamate hybrid 6 | >100 | 7.0 | [31] |
Section 5: Concluding Remarks and Future Directions
This guide has provided a comprehensive overview of the key in vitro protocols for evaluating the multifaceted pharmacological potential of novel cinnamic acid derivatives. The methodologies detailed herein, from cytotoxicity and antioxidant assays to antimicrobial and anti-inflammatory screens, form the foundation of the preclinical assessment of these promising natural product-based compounds.
The presented comparative data underscores the significant influence of structural modifications on the biological activity of cinnamic acid derivatives, highlighting the importance of structure-activity relationship studies in the design of more potent and selective therapeutic agents. The elucidation of the underlying mechanisms of action, such as the modulation of key signaling pathways like NF-κB and Nrf2, provides a rational basis for their further development.
It is crucial to acknowledge the inherent limitations of in vitro testing. While these assays are invaluable for high-throughput screening and initial characterization, the correlation between in vitro efficacy and in vivo outcomes can be complex and is not always direct.[32] Factors such as bioavailability, metabolism, and off-target effects in a whole organism are not fully captured by these models. Therefore, promising candidates identified through the protocols described in this guide should be advanced to more complex in vitro models, such as 3D cell cultures, and ultimately to in vivo animal studies to validate their therapeutic potential and assess their safety profiles.
The continued exploration of the vast chemical space of cinnamic acid derivatives, guided by robust and well-validated in vitro testing strategies, holds significant promise for the discovery of novel and effective treatments for a wide range of human diseases.
References
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The Evolving Landscape of Cinnamic Acid Derivatives: A Comparative Guide to Biological Efficacy
Cinnamic acid, a cornerstone of natural product chemistry, and its derivatives represent a burgeoning field of research for the development of novel therapeutic agents.[1][2][3] Found abundantly in plants, these compounds possess a versatile chemical scaffold comprising a phenyl ring, an alkene double bond, and a carboxylic acid group, which lends itself to a myriad of structural modifications.[1] These modifications profoundly influence their biological activities, spanning antimicrobial, antioxidant, anticancer, and anti-inflammatory effects.[1][4][5] This guide provides a comparative analysis of the biological efficacy of various cinnamic acid derivatives, underpinned by experimental data, to empower researchers and drug development professionals in their quest for next-generation therapeutics.
Structure-Activity Relationships: Decoding the Impact of Substitutions
The therapeutic potential of cinnamic acid derivatives is intrinsically linked to the nature and position of substituents on their core structure.[6] Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective agents.
Antimicrobial Activity: A Battle Against Resistance
Cinnamic acid and its derivatives exhibit broad-spectrum antimicrobial activity by disrupting microbial cell membranes, inhibiting essential enzymes like ATPase, and preventing biofilm formation.[5] The efficacy of these compounds is significantly influenced by substitutions on the phenyl ring and modifications of the carboxylic acid group.
Phenyl Ring Substitutions:
The position and nature of substituents on the phenyl ring play a crucial role in determining antimicrobial potency. For instance, a chloro group at the para position has been shown to enhance antibacterial activity compared to an ortho substitution.[1] Similarly, a fluoro substitution at the para position has been found to favor anti-tuberculosis activity.[1] Hydroxylated derivatives, such as p-coumaric acid and caffeic acid, also demonstrate significant antibacterial effects.[7] The general order of antibacterial activity for some common hydroxycinnamic acids is p-coumaric acid > caffeic acid > ferulic acid.[7]
Carboxylic Acid Group Modifications:
Esterification and amidation of the carboxylic acid group can lead to derivatives with enhanced antimicrobial properties. For example, isobutyl cinnamate has demonstrated superior inhibitory activity against C. albicans and A. niger compared to other alkyl esters. Among amide derivatives, N,N-diethylcinnamamide has shown potent activity against the same fungal strains.
Comparative Antimicrobial Activity of Cinnamic Acid Derivatives (MIC, µg/mL)
| Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| p-Coumaric Acid | Acinetobacter baumannii | 128-256 | [8] |
| Ferulic Acid | Acinetobacter baumannii | 512-1024 | [8] |
| p-Methoxycinnamic Acid | Acinetobacter baumannii | 128-512 | [8] |
| 4-Chloro-cinnamic acid | - | - | |
| 4-Fluoro phenyl derivative | Mycobacterium tuberculosis | 0.36 | [1] |
| Isobutyl cinnamate | C. albicans | 0.89 µM | |
| Isobutyl cinnamate | A. niger | 0.79 µM | |
| N,N-diethylcinnamamide | A. niger | 0.89 µM | |
| N,N-diethylcinnamamide | C. albicans | 1.6 µM |
Note: Direct comparison of MIC values should be done with caution as experimental conditions can vary between studies.
Antioxidant Activity: Quenching Oxidative Stress
Many cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants.[3] Their primary mechanism of action involves donating a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby terminating radical chain reactions.[1]
The antioxidant capacity is heavily influenced by the number and position of hydroxyl groups on the phenyl ring. For instance, caffeic acid, with two hydroxyl groups, generally exhibits stronger antioxidant activity than ferulic acid (one hydroxyl and one methoxy group) and p-coumaric acid (one hydroxyl group).[4][9] The presence of an unsaturated bond in the side chain is also considered vital for their activity.[9] Esterification of the carboxylic acid group can sometimes enhance antioxidant properties, though this is dependent on both the parent cinnamic acid and the esterifying alcohol.[9]
Anticancer Activity: Targeting Malignant Cells
Cinnamic acid derivatives have emerged as promising anticancer agents, exerting their effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.[10]
The cytotoxic activity of these derivatives varies significantly with their substitution pattern. For example, some harmicine and cinnamic acid hybrids have shown potent in vitro cytotoxicity against human liver hepatocellular carcinoma (HepG2) cell lines, with IC50 values in the low micromolar range.[1] Similarly, certain substituted cinnamic acyl sulfonamide derivatives have displayed excellent activity against MCF-7 human breast cancer cells.[1] Synthetic modifications, such as the creation of hybrids and dimers, can significantly enhance the cytotoxic potency of natural phenolic acids like caffeic and ferulic acid.[10]
Comparative Anticancer Activity of Cinnamic Acid Derivatives (IC50, µM)
| Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Caffeic Acid | HepG2 | Liver | 627.45 (48h) | [10] |
| Caffeic Acid | A549 | Lung | >200 | [10] |
| Ferulic Acid | A549 | Lung | >200 | [10] |
| Harmicine-cinnamic acid hybrid (36f) | HepG2 | Liver | 0.74 | [1] |
| Cinnamic acyl sulfonamide (56a) | MCF-7 | Breast | 0.17 µg/mL | [1] |
| Compound 4ii | HT-29 | Colon | Not specified | [11] |
| Compound 5 | A-549 | Lung | 10.36 | [12] |
Note: IC50 values are dependent on the cell line and the duration of exposure.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
The anti-inflammatory properties of cinnamic acid derivatives are primarily attributed to their ability to modulate key pro-inflammatory pathways.[4] Functional groups such as hydroxyl and methoxy enhance their anti-inflammatory effects.[4] For example, the methoxy group in ferulic acid improves its interaction with cell membranes, facilitating the inhibition of inflammatory enzymes like COX-2 and iNOS.[4]
A crucial mechanism underlying their anti-inflammatory action is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[5] By preventing the phosphorylation of IκB, cinnamic acid derivatives can decrease the transcription of pro-inflammatory genes, such as those for TNF-α and IL-6.[5]
Mechanistic Insights: Visualizing the Pathways
To better understand how cinnamic acid derivatives exert their biological effects, it is essential to visualize the key signaling pathways they modulate.
Anti-inflammatory Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.
Anticancer Signaling Pathway
Caption: Inhibition of the PI3K/AKT signaling pathway by cinnamic acid derivatives.[10]
Standardized Experimental Protocols
To ensure the reproducibility and comparability of research findings, standardized experimental protocols are crucial. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological efficacy of cinnamic acid derivatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
Caption: Workflow for the Broth Microdilution Assay.
Detailed Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Preparation of Inoculum:
-
From a pure culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]
-
Dilute this suspension to achieve the final desired inoculum concentration in the wells.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate.[15]
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.[14]
-
-
Determination of MIC:
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[16][17]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (typically 0.1 mM).[16] This solution should be freshly prepared and protected from light.[16][17]
-
Prepare various concentrations of the cinnamic acid derivative and a positive control (e.g., ascorbic acid) in a suitable solvent.[16]
-
-
Assay Procedure:
-
Incubation:
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[16]
-
-
Absorbance Measurement:
-
Calculation:
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[18][19]
Caption: Workflow for the MTT Cytotoxicity Assay.
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.[20]
-
-
Cell Treatment:
-
Treat the cells with various concentrations of the cinnamic acid derivative and incubate for a desired period (e.g., 24, 48, or 72 hours).[21]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[10]
-
Conclusion and Future Perspectives
Cinnamic acid and its derivatives continue to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of targeted chemical modifications to enhance biological efficacy. While natural derivatives provide a valuable starting point, synthetic chemistry offers the tools to fine-tune their properties, leading to more potent and selective compounds. Future research should focus on further elucidating the molecular mechanisms of action, exploring novel synergistic combinations, and advancing the most promising candidates through preclinical and clinical development. The systematic approach to synthesis and biological evaluation outlined herein will be instrumental in unlocking the full therapeutic potential of this remarkable class of compounds.
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Comparative Selectivity Analysis of 2-Fluoro-3-(trifluoromethyl)cinnamic Acid: A Guide to Cross-Reactivity Profiling
This guide provides a comprehensive framework for characterizing the selectivity profile of the novel small molecule inhibitor, 2-Fluoro-3-(trifluoromethyl)cinnamic acid (FTCA). In drug discovery, establishing the specificity of a lead compound is a critical step that precedes further development into a therapeutic candidate. A highly selective compound minimizes the risk of off-target effects, which can lead to toxicity and unforeseen side effects. Conversely, a multi-targeted or "polypharmacology" profile can be therapeutically advantageous in complex diseases like cancer, but this must be a deliberate design choice, not an accidental discovery.
Here, we present a robust, multi-pronged approach to assess the cross-reactivity of FTCA. For the purpose of this guide, we will operate under the common scenario where FTCA has been identified as a potent inhibitor of a hypothetical protein kinase, "Kinase A," a key signaling node in an oncogenic pathway. Our objective is to determine its binding affinity against a broad panel of related and unrelated kinases to build a comprehensive selectivity profile. We will compare its performance against two well-characterized kinase inhibitors: Compound S , a highly selective inhibitor for a specific kinase family, and Staurosporine , a notoriously promiscuous kinase inhibitor known to bind to a vast array of kinases with high affinity.
The Strategic Imperative: Why Cross-Reactivity Profiling Matters
Before committing significant resources to lead optimization, a thorough understanding of a compound's interaction landscape is paramount. The rationale for this upfront investment is threefold:
-
De-risking for Safety: Identifying potential off-targets early allows for the early termination of compounds likely to fail in later, more expensive toxicology studies. For instance, unintended inhibition of kinases like hERG (though not a kinase, a common off-target) or those in critical cardiac signaling pathways can lead to cardiotoxicity.
-
Mechanism of Action (MoA) Clarity: A selective compound provides a cleaner tool for probing biological pathways. If an inhibitor affects multiple targets, it becomes challenging to attribute the observed cellular phenotype to the inhibition of the intended target.
-
Informing Structure-Activity Relationships (SAR): Selectivity data guides medicinal chemists in modifying the compound's structure. The goal is often to enhance potency for the primary target while designing out interactions with undesirable off-targets.
Our experimental strategy will follow a logical progression from a broad, high-throughput screen to a more focused, cell-based validation of the most significant findings.
Caption: Experimental workflow for selectivity profiling of a novel kinase inhibitor.
Methodology I: High-Throughput Kinome-Wide Profiling
The first and broadest net we cast is a competitive binding assay performed against a large panel of kinases. Commercial services, such as Eurofins' KinomeScan™ or Promega's Lumit™ Kinase-Glo, offer panels covering over 400 human kinases. The underlying principle for many of these is a competition-based assay where the test compound's ability to displace a known ligand from the kinase's active site is measured.
Principle of Competitive Binding Assay
The kinase of interest is immobilized, often expressed on a bacteriophage (T7) or another solid support. A known, tagged ligand with a high affinity for the kinase's ATP-binding site is added. The test compound (FTCA) is then introduced. If FTCA binds to the kinase, it will prevent the tagged ligand from binding. The amount of tagged ligand that remains bound is quantified, and a percent inhibition is calculated relative to a DMSO control.
Caption: Principle of a competitive binding assay for inhibitor screening.
Experimental Protocol: Single-Dose Profiling
-
Compound Preparation: Prepare a 10 mM stock solution of FTCA, Compound S, and Staurosporine in 100% DMSO. From this, prepare a 100 µM intermediate stock.
-
Assay Concentration: The initial screen is typically performed at a single high concentration (e.g., 1 µM or 10 µM) to identify all potential interactions. For this guide, we will use 1 µM.
-
Assay Execution (Outsourced): Submit the compounds to a commercial provider (e.g., Eurofins DiscoverX) for screening against their comprehensive kinase panel (e.g., scanMAX). Specify the compound concentration.
-
Data Acquisition: The provider will return data as '% Inhibition' relative to a DMSO vehicle control.
-
Data Analysis:
-
Filter hits with a significant inhibition threshold, typically >90%.
-
Calculate selectivity scores. A common metric is the Selectivity Score (S-score) , which quantifies the number of kinases inhibited above a certain threshold divided by the total number of kinases tested. A lower S-score indicates higher selectivity. S(90%) = (Number of kinases with >90% inhibition) / (Total kinases tested).
-
Hypothetical Screening Results
The table below presents plausible data from a single-dose (1 µM) screen across a representative subset of kinases.
| Kinase Target | FTCA (% Inhibition) | Compound S (% Inhibition) | Staurosporine (% Inhibition) | Kinase Family |
| Kinase A | 99 | 2 | 99 | TK |
| Kinase B | 95 | 5 | 98 | TK |
| Kinase C | 34 | 4 | 97 | TK |
| Target of Cmpd S | 15 | 98 | 99 | CMGC |
| CDK2 | 12 | 8 | 96 | CMGC |
| MAPK1 | 8 | 3 | 91 | CMGC |
| PKA | 5 | 1 | 88 | AGC |
| ROCK1 | 65 | 6 | 95 | AGC |
| ZAK | 88 | 10 | 99 | TKL |
Interpretation:
-
FTCA: Shows high inhibition of its primary target, Kinase A. However, it also demonstrates significant activity against Kinase B, ZAK, and moderate activity against ROCK1. This suggests a multi-targeted profile within specific families.
-
Compound S: As expected, it is highly selective, only inhibiting its known primary target at this concentration.
-
Staurosporine: Demonstrates its classic promiscuous profile, inhibiting nearly every kinase in the panel.
Methodology II: Cellular Target Engagement
Biochemical assays are invaluable, but they occur in a highly artificial environment. A critical next step is to verify that the compound engages its intended target—and potential off-targets—within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.
Principle of CETSA®
CETSA is based on the principle of ligand-induced thermal stabilization. When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound or a vehicle control, heated to various temperatures, and then lysed. The soluble fraction is analyzed by Western Blot or another protein quantification method. A target protein that has been stabilized by the compound will remain in the soluble fraction at higher temperatures compared to the untreated control.
Experimental Protocol: CETSA® Validation
-
Cell Culture: Culture a cell line known to express Kinase A, Kinase B, and ROCK1 (the top hits from the screen).
-
Compound Treatment: Treat cells with FTCA at a relevant concentration (e.g., 10x the biochemical IC50) or DMSO for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Analysis: Analyze the soluble fractions via Western Blot using specific antibodies for Kinase A, Kinase B, and ROCK1. An unrelated protein, such as GAPDH, should be used as a loading control and is not expected to show a thermal shift.
-
Data Quantification: Quantify the band intensities and plot them against temperature. A rightward shift in the melting curve for the FTCA-treated sample indicates target engagement.
Hypothetical CETSA® Results
| Protein Target | DMSO Tagg (°C) | FTCA Tagg (°C) | Thermal Shift (ΔTagg) | Interpretation |
| Kinase A | 50 | 58 | +8°C | Strong Engagement |
| Kinase B | 52 | 57 | +5°C | Clear Engagement |
| ROCK1 | 54 | 54.5 | +0.5°C | Negligible/No Engagement |
| GAPDH | 62 | 62 | 0°C | No Engagement (Control) |
(Tagg = Aggregation Temperature, the point at which 50% of the protein has denatured)
Interpretation:
-
The significant thermal shift for Kinase A confirms that FTCA directly binds to and stabilizes its primary target in a cellular context.
-
The clear shift for Kinase B validates it as a genuine cellular off-target.
-
The negligible shift for ROCK1, despite its moderate activity in the biochemical assay, suggests that FTCA may not effectively engage this target in cells at the tested concentration. This could be due to poor cell permeability, efflux pumps, or competition from high intracellular ATP concentrations, highlighting the importance of cell-based validation.
Conclusion and Comparative Summary
The cross-reactivity analysis reveals a nuanced profile for this compound. While it is a potent inhibitor of its primary target, Kinase A, it is not perfectly selective.
| Metric | FTCA | Compound S | Staurosporine |
| Primary Target Potency | High | High | High |
| Selectivity Score S(90%) | 0.02 (2/95 kinases) | 0.002 (1/450 kinases) | 0.95 (427/450 kinases) |
| Validated Cellular Off-Targets | Kinase B | None | Many |
Our investigation demonstrates that FTCA is a semi-selective inhibitor . It displays significantly greater selectivity than a promiscuous compound like Staurosporine but does not match the pristine profile of a highly optimized drug candidate like Compound S. The confirmed cellular engagement of Kinase B is a critical finding. The next steps in the drug development process would be to:
-
Assess the biological consequence of Kinase B inhibition. Is it a desirable effect that could lead to beneficial polypharmacology, or is it an undesirable interaction that could cause toxicity?
-
Initiate a new round of medicinal chemistry to improve selectivity for Kinase A over Kinase B, if necessary.
This systematic, multi-tiered approach, moving from broad biochemical screening to focused cellular validation, provides the robust data package necessary to make an informed " go/no-go " decision for the continued development of this compound.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
A Senior Application Scientist's Guide to the Quantitative Analysis of Fluorine in Organic Compounds
In the landscape of modern drug discovery, agrochemicals, and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone of innovation. This strategic fluorination imparts unique physicochemical properties, enhancing metabolic stability, binding affinity, and bioavailability. Consequently, the precise and accurate quantification of fluorine content is not merely an analytical task; it is a critical checkpoint in research, development, and quality control.
This guide provides an in-depth comparison of the principal analytical techniques for quantitative fluorine analysis. Moving beyond a simple listing of methods, we will explore the fundamental principles, causality behind experimental choices, and self-validating protocols essential for robust and reliable data.
Destructive Elemental Analysis: Combustion Ion Chromatography (CIC)
Combustion Ion Chromatography (CIC) is a powerful and widely adopted technique for determining the total fluorine content in a sample, irrespective of the molecule in which it resides. The method is standardized by bodies such as ASTM International under methods like ASTM D7359.[1][2][3][4][5]
Principle of Operation
The core principle of CIC is the complete mineralization of the sample. The organic compound is combusted at high temperatures (typically 900–1100°C) in an oxygen-rich environment. This process quantitatively converts all organically bound fluorine into hydrogen fluoride (HF) gas. The resultant gases are then passed through an aqueous absorption solution, where the HF dissolves to form fluoride ions (F⁻). This solution is subsequently injected into an ion chromatograph to separate and quantify the fluoride ion concentration.
Experimental Workflow & Diagram
The workflow is a sequential process designed to ensure complete conversion and quantitative capture of the analyte.
Caption: High-level workflow for Combustion Ion Chromatography (CIC).
Detailed Experimental Protocol
A self-validating protocol for CIC involves meticulous attention to calibration, sample handling, and system blanks.
-
System Preparation & Calibration:
-
Rationale: To ensure the system is free from contamination and the response is linear.
-
Steps:
-
Condition the combustion tube and IC system until a stable, low-fluoride baseline is achieved.[4]
-
Prepare a multi-point calibration curve (e.g., 0.05 to 2.0 mg/L F⁻) using a certified inorganic fluoride standard (e.g., NaF or KF). This is a critical step; studies have shown that calibration with inorganic fluoride accurately quantifies fluorine from combusted organic sources.[6]
-
Analyze method blanks (e.g., combustion of an empty sample boat or injection of a clean solvent) to establish the limit of detection (LOD) and ensure no carryover.[7]
-
-
-
Sample Analysis:
-
Rationale: Accurate weighing and complete combustion are paramount for quantitative accuracy.
-
Steps:
-
Accurately weigh 1-10 mg of the organic compound into a ceramic or quartz sample boat. For liquids, a direct injection system can improve reproducibility.[1]
-
Introduce the sample into the combustion furnace, programmed with a temperature gradient to ensure controlled combustion and prevent explosive decomposition.
-
The combustion products are swept by the gas stream into the absorption module for a defined period to ensure complete trapping of HF.
-
An aliquot of the absorption solution is automatically injected into the IC for analysis.[2]
-
-
-
Data Processing:
-
Rationale: Relate the instrumental response back to the mass of the original sample.
-
Steps:
-
Integrate the fluoride peak from the chromatogram.
-
Calculate the concentration of F⁻ in the absorption solution using the calibration curve.
-
Determine the total mass of fluorine in the sample using the following equation: F (wt%) = [(C_F × V_abs) / m_sample] × 100 Where: C_F = Fluoride concentration in absorption solution (mg/L), V_abs = Volume of absorption solution (L), m_sample = Mass of sample (mg).
-
-
Performance Characteristics
| Parameter | Typical Value | Rationale / Comment |
| Limit of Quantitation (LOQ) | 0.1 - 1.0 mg/kg (ppm) | Highly dependent on system cleanliness and blank levels.[1][3][5] |
| Precision (RSD%) | 2 - 5% | Good precision is achievable with automated sample introduction.[1] |
| Accuracy / Recovery | 85 - 115% | Studies show excellent recovery for a wide range of PFAS compounds, indicating uniform combustion efficiency across different molecular structures.[6][8] |
| Sample Throughput | Medium (15-20 min/sample) | Automation is possible, but each combustion cycle takes time. |
| Matrix Tolerance | Excellent | The destructive nature eliminates most organic matrix effects. |
Non-Destructive Speciation: ¹⁹F Quantitative NMR (qNMR)
For drug development professionals working with purified substances, ¹⁹F qNMR is an exceptionally powerful and elegant primary analytical method. It quantifies the fluorine-containing molecule itself, not just the total elemental fluorine.
Principle of Operation
qNMR operates on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal. By co-dissolving a known mass of a sample with a known mass of a high-purity, fluorine-containing internal standard, the purity or concentration of the analyte can be determined by comparing the integrated signal areas of the analyte and the standard.
The ¹⁹F nucleus is ideal for this technique due to its 100% natural abundance, high gyromagnetic ratio (high sensitivity), and exceptionally wide chemical shift range (~400 ppm), which dramatically reduces the likelihood of signal overlap.[9][10]
Logical Relationship & Diagram
The logic of qNMR is a ratiometric comparison based on fundamental physical constants and precise mass measurements.
Caption: Workflow for indirect fluorine analysis by ICP-MS via [BaF]⁺ formation.
Performance Characteristics
| Parameter | Typical Value | Rationale / Comment |
| Limit of Detection (LOD) | ~50 ppb (µg/L) | Novel methods have significantly improved sensitivity over direct measurement. [11][12] |
| Precision (RSD%) | 3 - 7% | Good precision is achievable, though slightly higher than other techniques. [12] |
| Accuracy / Recovery | 86 - 98% | Demonstrated good recovery in matrices like infant formula. [11][12] |
| Sample Throughput | High | Once digested and diluted, autosamplers enable rapid analysis. |
| Matrix Tolerance | High | Requires sample digestion, but the high-temperature plasma is robust against matrix effects. |
Comparative Guide & Selecting the Right Method
The choice of analytical technique is driven by the specific question you need to answer.
Master Comparison Table
| Feature | Combustion Ion Chromatography (CIC) | ¹⁹F Quantitative NMR (qNMR) | Inductively Coupled Plasma-MS (ICP-MS) |
| Analyte | Total Elemental Fluorine | Specific Fluorinated Molecule | Total Elemental Fluorine |
| Sample Type | Solids, liquids, gases | Purified solids/liquids in solution | Digested solids, aqueous liquids |
| Destructive? | Yes | No | Yes |
| Primary Use Case | Total F content, environmental screening, quality control of raw materials. | Purity assay of drug substances, reaction monitoring, structural confirmation. | Trace-level F quantification in complex matrices (biological, environmental). |
| Sensitivity | Medium (ppm) | Low (mM range) | Very High (ppb) |
| Throughput | Medium | Fast | High |
| Key Advantage | Robust, matrix-independent total F value. [13] | Provides molecular-specific purity without a specific analyte standard. [14][15] | Unmatched sensitivity for trace analysis. [16] |
| Key Limitation | No molecular information. | Not suitable for trace analysis or very complex mixtures. | Requires indirect detection methods and advanced instrumentation. [17][18] |
Decision-Making Flowchart
Caption: Decision guide for selecting an appropriate fluorine quantification method.
Conclusion
As a Senior Application Scientist, my recommendation is to select the technique that aligns with the data requirements of your specific development stage. For early-stage synthesis and purity assessment of active pharmaceutical ingredients, the specificity, speed, and non-destructive nature of ¹⁹F qNMR are unparalleled. For routine quality control, regulatory submissions requiring total fluorine content, or analysis of less pure materials, the robustness and standardized methodology of Combustion Ion Chromatography make it the workhorse of choice. Finally, when faced with the challenge of quantifying trace levels of fluorinated compounds in complex biological or environmental samples, the superior sensitivity of advanced ICP-MS methods is the definitive solution.
By understanding the core principles and practical considerations of each method, researchers can confidently generate accurate, reliable, and defensible data, accelerating the path from discovery to application.
References
-
Trace Elemental Instruments. ANALYSIS OF TOTAL FLUORINE, CHLORINE, AND SULFUR IN AROMATIC HYDROCARBONS BY C-IC ACCORDING ASTM D7359. [Link]
-
Infinita Lab. ASTM D7359 Test Method for Total Fluorine, Chlorine, and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion Followed by Ion Chromatography Detection. [Link]
-
Conti Testing Laboratories. ASTM D7359. [Link]
-
ASTM International. D7359 Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC). [Link]
-
Analytik Jena. ASTM D7359. [Link]
-
Diva-portal.org. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. [Link]
-
ChemRxiv. Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. [Link]
-
NSF Public Access Repository. Comprehensive review of combustion ion chromatography for the analysis of total, adsorbable, and extractable organic fluorine. [Link]
-
BizNGO. A Short Guide. [Link]
-
National Institutes of Health. Combustion ion chromatography for extractable organofluorine analysis. [Link]
-
ACS Publications. High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. [Link]
-
ACS Publications. Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices. [Link]
-
ACS Publications. High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow | Analytical Chemistry. [Link]
-
Shimadzu. 01-00657-EN Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). [Link]
-
NIST. Quantitative determination of fluorine in organic compounds. [Link]
-
ResearchGate. Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture | Request PDF. [Link]
-
RSC Publishing. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Link]
-
ResearchGate. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]
-
PubMed. Fluorine-Specific Detection Using ICP-MS Helps to Identify PFAS Degradation Products in Nontargeted Analysis. [Link]
-
ResearchGate. Application of 19 F quantitative NMR to pharmaceutical analysis. [Link]
-
Semantic Scholar. Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. [Link]
-
Chemistry Stack Exchange. Fluorine detection in organic compounds. [Link]
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A Comparative Guide to Cinnamic Acid Derivatives as Anti-Helicobacter pylori Agents
In the landscape of gastric health, the persistent pathogen Helicobacter pylori remains a formidable challenge, intricately linked to a spectrum of pathologies from chronic gastritis to peptic ulcers and gastric adenocarcinoma. The escalating crisis of antibiotic resistance necessitates a paradigm shift in our therapeutic strategies, moving beyond conventional antibiotics to explore novel chemical entities.[1][2] This guide provides a comprehensive comparative analysis of cinnamic acid derivatives as a promising class of anti-H. pylori agents, designed for researchers, scientists, and drug development professionals. Drawing upon a robust foundation of experimental data, we will dissect their efficacy, explore their mechanisms of action, and provide detailed protocols for their evaluation.
The Rise of Cinnamic Acid Derivatives: A Viable Alternative to Conventional Antibiotics
Cinnamic acid, a naturally occurring organic acid found in cinnamon and other plants, and its derivatives have long been recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[3] Their potential as anti-H. pylori agents is an area of burgeoning research, offering a promising avenue to circumvent the resistance mechanisms that plague current treatment regimens.[4][5] This guide will navigate the current body of evidence, presenting a clear and objective comparison of various cinnamic acid derivatives against established anti-H. pylori therapies.
Comparative Efficacy: A Quantitative Analysis of Anti-H. pylori Activity
The minimum inhibitory concentration (MIC) is a critical parameter for assessing the potency of an antimicrobial agent. A lower MIC value indicates greater efficacy. The following table summarizes the reported MIC values for a range of natural and synthetic cinnamic acid derivatives against H. pylori, alongside standard antibiotics for a clear comparison.
| Compound/Derivative | Chemical Class | MIC (µM) | MIC (µg/mL) | Reference Antibiotic | MIC (µM/µg/mL) | Source(s) |
| Synthetic Derivatives | ||||||
| Compound 23 (2,4-dinitro cinnamic acid derivative) | Cinnamic Acid Ester | 4 | - | Metronidazole | 8 µM | [1][4] |
| Compound 25 (quinoline-containing cinnamic acid derivative) | Cinnamic Acid Ester | 8 | - | Metronidazole | 8 µM | [1] |
| 4-chloro-N-(2-hydroxypropyl)cinnamamide | N-substituted Cinnamamide | - | 7.5 | - | - | [1] |
| 4-chloro-N-(2-hydroxycyclohexyl)cinnamamide | N-substituted Cinnamamide | - | 10 | - | - | [1] |
| Natural Derivatives | ||||||
| Caffeic acid | Hydroxycinnamic Acid | - | 64 | - | - | [6] |
| Ferulic acid | Hydroxycinnamic Acid | - | 64 | - | - | [6] |
| p-Coumaric acid | Hydroxycinnamic Acid | - | 64 | - | - | [6] |
| Sinapic acid | Hydroxycinnamic Acid | - | 64 | - | - | [6] |
| Standard Antibiotics | ||||||
| Metronidazole | Nitroimidazole | - | 8 µM | - | - | [1] |
| Clarithromycin | Macrolide | - | 0.125 | - | - | |
| Amoxicillin | β-lactam | - | 0.02 | - | - | [7] |
Key Insights from the Data:
-
Potent Synthetic Derivatives: Notably, the synthetic 2,4-dinitro cinnamic acid derivative (Compound 23) exhibits a remarkable MIC of 4 µM, surpassing the efficacy of the standard antibiotic metronidazole (MIC 8 µM) in the same study.[1][4] This highlights the potential of targeted chemical modifications to enhance the anti-H. pylori activity of the cinnamic acid scaffold.
-
Structure-Activity Relationship: The data suggests that the nature and position of substituents on the cinnamic acid backbone play a crucial role in its antibacterial potency. For instance, the presence of nitro groups, as seen in Compound 23, appears to significantly enhance activity.[1]
-
Moderate Activity of Natural Derivatives: While natural hydroxycinnamic acids like caffeic and ferulic acid demonstrate inhibitory effects, their MICs are considerably higher than those of the more potent synthetic derivatives and standard antibiotics.[6]
Unraveling the Mechanism of Action: How Cinnamic Acid Derivatives Combat H. pylori
The efficacy of cinnamic acid derivatives against H. pylori is not merely about growth inhibition; it stems from a multifaceted mechanism of action that targets key survival strategies of the bacterium.
Disruption of Bacterial Structure
Evidence suggests that potent cinnamic acid derivatives exert a bactericidal effect by compromising the structural integrity of H. pylori.[4][5] This disruption of the bacterial cell envelope is a critical step in their antimicrobial action, leading to cell death.
Inhibition of Urease: Neutralizing a Key Virulence Factor
H. pylori's ability to survive the harsh acidic environment of the stomach is heavily reliant on its production of the enzyme urease. Urease catalyzes the hydrolysis of urea into ammonia, which neutralizes gastric acid and allows the bacterium to colonize the gastric mucosa.[6] Several hydroxycinnamic acid derivatives, including ferulic acid, caffeic acid, p-coumaric acid, and sinapic acid, have been shown to inhibit H. pylori urease activity.[6]
Caption: Proposed mechanism of H. pylori urease inhibition by cinnamic acid derivatives.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of research in this field, this section provides detailed, step-by-step protocols for the key in vitro assays used to evaluate the anti-H. pylori activity of cinnamic acid derivatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the MIC of antimicrobial agents against H. pylori.
Materials:
-
96-well microtiter plates
-
Brucella broth supplemented with 5% fetal bovine serum (FBS)
-
H. pylori strain (e.g., ATCC 43504)
-
Test compounds (cinnamic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (e.g., metronidazole, clarithromycin)
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture H. pylori on a suitable agar medium (e.g., Columbia blood agar) under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.
-
Harvest the bacterial cells and suspend them in Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in Brucella broth with 5% FBS.
-
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the test compounds and standard antibiotic in Brucella broth with 5% FBS in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum without any compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 72 hours under microaerophilic conditions.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
-
Caption: Workflow for MIC determination using the broth microdilution method.
Urease Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of H. pylori urease.
Materials:
-
H. pylori cell lysate (as a source of urease) or purified urease
-
Urea solution (substrate)
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Nessler's reagent or a commercial ammonia detection kit
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Enzyme and Compound Preparation:
-
Prepare a working solution of H. pylori urease in phosphate buffer.
-
Prepare various concentrations of the test compounds in a suitable solvent.
-
-
Assay Reaction:
-
In a 96-well plate, add the urease solution and the test compound at different concentrations.
-
Pre-incubate the mixture for a specific time (e.g., 30 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the urea solution to each well.
-
-
Detection of Ammonia:
-
After a defined incubation period (e.g., 15-30 minutes), stop the reaction.
-
Add Nessler's reagent or the detection reagent from a commercial kit to each well. This reagent reacts with the ammonia produced from urea hydrolysis to generate a colored product.
-
-
Measurement and Calculation:
-
Measure the absorbance of the colored product at the appropriate wavelength using a spectrophotometer.
-
Calculate the percentage of urease inhibition for each compound concentration compared to a control reaction without any inhibitor.
-
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Cytotoxicity and Selectivity: A Critical Consideration
While potent anti-H. pylori activity is essential, the therapeutic potential of any new compound hinges on its safety profile. It is crucial to assess the cytotoxicity of cinnamic acid derivatives against human gastric epithelial cells (e.g., AGS or GES-1 cell lines) to determine their selectivity index (SI). The SI, calculated as the ratio of the cytotoxic concentration (CC₅₀) to the MIC, provides a measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for the pathogen over host cells. While some studies have investigated the cytotoxicity of cinnamic acid derivatives against various cancer cell lines, more research is needed to specifically evaluate their effects on gastric epithelial cells in the context of H. pylori infection.[2][8]
Future Directions and Concluding Remarks
Cinnamic acid derivatives represent a compelling and promising class of compounds in the quest for novel anti-H. pylori agents. Their potent bactericidal activity, coupled with their ability to inhibit key virulence factors like urease, positions them as strong candidates for further development. The synthetic accessibility of the cinnamic acid scaffold allows for extensive structure-activity relationship studies to optimize their efficacy and safety profiles.
Future research should focus on:
-
Expanding the chemical diversity of cinnamic acid derivatives to identify even more potent and selective inhibitors.
-
Conducting comprehensive cytotoxicity studies against a panel of gastric cell lines to establish a clear safety profile.
-
Investigating the in vivo efficacy of the most promising derivatives in animal models of H. pylori infection.
-
Elucidating the detailed molecular mechanisms of action to identify specific cellular targets.
By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of cinnamic acid derivatives and pave the way for a new generation of effective and safe treatments for H. pylori-associated diseases.
References
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Discovery of Cinnamic Acid Derivatives as Potent Anti-H. pylori Agents. Molecules. 2024 Sep 25;29(19):4548. doi: 10.3390/molecules29194548. Available from: [Link]
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Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. Med Chem. 2011 Nov;7(6):630-6. doi: 10.2174/157340611797928351. Available from: [Link]
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Discovery of Cinnamic Acid Derivatives as Potent Anti-H. pylori Agents. PubMed. Available from: [Link]
-
Discovery of Cinnamic Acid Derivatives as Potent Anti-H. pylori Agents. ResearchGate. Available from: [Link]
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In vitro Anti-Helicobacter pylori effects of hydroxycinnamic acid derivatives and their urease inhibition studies on H. pylori urease enzyme. ResearchGate. Available from: [Link]
-
Inhibitory values for cinnamic acid and its derivatives against H. pylori. ResearchGate. Available from: [Link]
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Can anyone provide me the protocol of finding Urease inhibition assay of natural source? ResearchGate. Available from: [Link]
-
Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines. ResearchGate. Available from: [Link]
-
A novel colorimetric broth microdilution method to determine the minimum inhibitory concentration (MIC) of antibiotics and essential oils against Helicobacter pylori. PubMed. Available from: [Link]
-
Synthetic derivatives of natural cinnamic acids as potential anti-colorectal cancer agents. AIR Unimi. Available from: [Link]
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A novel colorimetric broth microdilution method to determine the minimum inhibitory concentration (MIC) of antibiotics and essen. Ingenta Connect. Available from: [Link]
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Inhibition of Helicobacter pylori and Its Associated Urease by Palmatine: Investigation on the Potential Mechanism. National Institutes of Health. Available from: [Link]
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Anti-Helicobacter pylori Compounds of Sambucus williamsii Hance Branch. MDPI. Available from: [Link]
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Urease Inhibitory Activities of some Commonly Consumed Herbal Medicines. Brieflands. Available from: [Link]
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A novel colorimetric broth microdilution method to determine the minimum inhibitor concentration (MIC) of antibiotics and essential oils against Helicobacter pylori. ResearchGate. Available from: [Link]
-
Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. Available from: [Link]
-
The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression. Frontiers. Available from: [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available from: [Link]
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Broth Dilution Method for MIC Determination. Microbe Online. Available from: [Link]
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In vitro inhibition of Helicobacter pylori urease with non and semi fermented Camellia sinensis. CORE. Available from: [Link]
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Anti-Helicobacter pylori Activity and Gastroprotective Effects of Diacetylcurcumin and Four Metal Derivatives. MDPI. Available from: [Link]
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Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines. ResearchGate. Available from: [Link]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 2-Fluoro-3-(trifluoromethyl)cinnamic Acid
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Environmental Compliance
As researchers and scientists dedicated to advancing drug development, our responsibilities extend beyond the benchtop. The safe handling and disposal of chemical reagents are paramount to protecting ourselves, our colleagues, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Fluoro-3-(trifluoromethyl)cinnamic acid, grounding every recommendation in established safety principles and regulatory standards. Our goal is to empower you with the knowledge to manage chemical waste not just as a requirement, but as an integral part of rigorous scientific practice.
Hazard Identification and Risk Assessment: Know Your Compound
Before handling any chemical, a thorough understanding of its potential hazards is critical. While a specific Safety Data Sheet (SDS) for the 2-fluoro isomer may not always be accessible, data from structurally analogous compounds, such as 3-(trifluoromethyl)cinnamic acid, provides a reliable basis for risk assessment.[1][2][3] This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2]
The primary hazards include:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[1][3]
These hazards necessitate stringent adherence to personal protective equipment (PPE) protocols to prevent exposure.
| Hazard Category | Description | Required Personal Protective Equipment (PPE) |
| Skin Contact | Causes skin irritation.[2][4] | Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[1][6] |
| Eye Contact | Causes serious eye irritation.[4][5][7] | Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[3][6][8] |
| Inhalation | May cause respiratory irritation if inhaled as dust.[1][3] | Handle only in a well-ventilated area or a certified chemical fume hood to minimize dust generation and inhalation.[3][9] |
Core Disposal Protocol: From Bench to Manifest
The universally mandated disposal method for this class of chemical is through a licensed and approved hazardous waste disposal facility.[1][2][5][10] Never dispose of this compound down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All solid waste contaminated with this compound, including residual amounts in original containers, contaminated weigh boats, and disposable labware, must be collected in a dedicated, compatible hazardous waste container.[9]
-
Container Integrity: Ensure the container is made of a material compatible with the chemical, is in good condition, and can be securely sealed.
-
Labeling: Immediately label the waste container as "Hazardous Waste." The label must clearly identify the contents, including the full chemical name: "this compound." Note any other chemicals mixed in the same container.
Step 2: Handling and Accumulation
-
Minimize Dust: When transferring waste, handle it carefully to avoid generating dust.[3] If sweeping is necessary, do so gently.
-
Secure Storage: Keep the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[3][4][9]
-
Follow Institutional Guidelines: Adhere to your institution's specific limits on the volume of waste that can be accumulated in a satellite area and the timeframe for transfer to the central hazardous waste storage facility.
Step 3: Final Disposal
-
Professional Collection: Arrange for the pickup of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]
-
Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This documentation is a legal requirement that tracks the waste from generation to its final disposal.
Emergency Protocol: Spill Management
Accidental spills must be managed immediately and safely.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and your laboratory supervisor.
-
Don PPE: Before addressing the spill, don the full PPE detailed in the table above.
-
Containment: Prevent the spread of the solid material.
-
Cleanup: Carefully sweep up the spilled material and place it into a suitable, clean, dry, and closed container for disposal.[1][3] Avoid any actions that could generate airborne dust.[3]
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.
-
Label and Dispose: Label the container with the spilled chemical's name and "Spill Debris," and manage it as hazardous waste according to the core protocol.[11]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Fluoro-3-(trifluoromethyl)cinnamic acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of the researcher is paramount. This guide provides an in-depth operational plan for the safe handling of 2-Fluoro-3-(trifluoromethyl)cinnamic acid, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach is grounded in the hierarchy of controls, prioritizing engineering and administrative controls, with PPE serving as the critical final barrier between the scientist and potential hazards.
Hazard Profile of this compound
The primary hazards associated with this class of compounds are:
-
Skin Irritation : Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation : Poses a significant risk of serious eye irritation.[2][3][4][5]
-
Respiratory Irritation : May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][3][6][7][8]
This compound is a solid, crystalline powder, meaning the primary exposure risks are through dermal contact and inhalation of airborne particles.[2]
The Core Directive: Engineering and Administrative Controls
Before detailing PPE, we must emphasize that PPE is the last line of defense. The primary safety measures should always be:
-
Engineering Controls : All work with this compound should be conducted in a certified chemical fume hood.[4][9] This minimizes the concentration of airborne particles and protects the researcher from inhalation hazards. Facilities should also be equipped with an eyewash station and a safety shower.[7][9][10][11]
-
Administrative Controls : Adhere to standard laboratory practices, such as washing hands thoroughly after handling and before leaving the lab.[1][8][11][12] Clearly label all containers and restrict access to authorized personnel only.
Personal Protective Equipment (PPE): A Detailed Protocol
The following PPE is mandatory when handling this compound. The rationale behind each selection is to provide a multi-faceted barrier against the identified hazards.
Eye and Face Protection
Given the risk of serious eye irritation, robust eye protection is non-negotiable.
-
Mandatory : Chemical splash goggles that conform to European standard EN 166 or OSHA 29 CFR 1910.133.[2][11][13]
-
Rationale : Standard safety glasses do not provide a complete seal around the eyes and are insufficient to protect against fine dust particles. Chemical splash goggles provide this necessary seal.
-
Best Practice : If there is a significant risk of splashing, such as during bulk transfers, a face shield should be worn in addition to chemical splash goggles.[5]
Skin and Body Protection
To prevent the identified skin irritation hazard, complete skin coverage is essential.
-
Laboratory Coat : A clean, long-sleeved laboratory coat is required to protect the arms and torso.
-
Gloves : Nitrile gloves are the recommended choice. Always inspect gloves for tears or punctures before use.[8]
-
Rationale : Nitrile offers good resistance to a broad range of chemicals and is less likely to cause allergic reactions than latex.
-
Procedure : When work is complete, remove gloves using the proper technique to avoid contaminating your skin.[1][8] Dispose of them in the designated hazardous waste container. Never reuse disposable gloves.
-
-
Clothing : Wear long pants and closed-toe shoes to ensure no skin is exposed.
Respiratory Protection
While engineering controls are the primary defense against inhalation, respiratory protection may be necessary in specific situations.
-
Standard Operations : Under normal conditions within a certified chemical fume hood, no respiratory protection is typically needed.[1][12]
-
When Required : If you are working outside of a fume hood, or if there is a potential for significant dust generation (e.g., cleaning up a large spill), a NIOSH-approved N95 dust mask or a respirator with a particle filter is required.[2][13]
-
Rationale : The trifluoromethyl group and the acidic nature of the molecule indicate a potential for respiratory irritation. The N95 filter will effectively capture fine airborne particulates.
Operational and Disposal Plans
A seamless workflow from preparation to disposal is critical for maintaining a safe laboratory environment.
Step-by-Step Operational Workflow
-
Preparation : Before handling the compound, ensure your engineering controls (fume hood) are operational. Lay down a disposable bench cover to contain any potential spills.
-
Donning PPE : Don your PPE in the following order: lab coat, long pants, closed-toe shoes, chemical splash goggles, and finally, gloves.
-
Handling : Conduct all manipulations of the solid compound within the fume hood to minimize dust generation.
-
Doffing PPE : Remove PPE in a manner that prevents cross-contamination. First, remove gloves. Then, remove your lab coat, followed by your goggles. Wash your hands thoroughly.
-
Disposal : All contaminated PPE (gloves, bench covers) and empty containers must be disposed of as hazardous waste.[1][2][12] Follow your institution's specific guidelines for chemical waste disposal.
PPE Selection and Disposal Workflow Diagram
The following diagram illustrates the decision-making process for selecting and disposing of PPE when handling this compound.
Caption: PPE Selection and Disposal Workflow
Summary of PPE Requirements
| Hazard | Required PPE | Rationale |
| Skin Irritation | Nitrile Gloves, Lab Coat, Long Pants, Closed-toe Shoes | Prevents direct contact of the chemical with the skin.[1][2][5][13] |
| Eye Irritation | Chemical Splash Goggles (Face shield for splash risk) | Protects eyes from airborne dust and potential splashes.[2][11][13] |
| Respiratory Irritation | Work in Fume Hood. N95 Respirator if dust is generated outside a hood. | Engineering controls are primary. Respirator for secondary protection.[2][13] |
References
-
SAFETY DATA SHEET - Axxence . (2025). Axxence. [Link]
-
Safety Data Sheet trans-Cinnamic acid - metasci . (n.d.). metasci. [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific . (2025). Thermo Fisher Scientific. [Link]
-
FLUORIDES - ACGIH . (n.d.). ACGIH. [Link]
-
Material Safety Data Sheet - 3-(Trifluoromethyl)-Cinnamic Acid, 98% - Cole-Parmer . (n.d.). Cole-Parmer. [Link]
-
ACGIH Adopts TLVs for Chemicals Including Fluorine and Indium Tin Oxide - AIHA . (2019). AIHA. [Link]
-
2021 New or Revised ACGIH Threshold Limit Values and B.C. Exposure Limits . (2022). WorkSafeBC. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
